Butamben picrate
Description
Structure
2D Structure
Properties
IUPAC Name |
butyl 4-aminobenzoate;2,4,6-trinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H15NO2.C6H3N3O7/c2*1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2*4-7H,2-3,8,12H2,1H3;1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAGSVCDFKGYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N.CCCCOC(=O)C1=CC=C(C=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
577-48-0 | |
| Record name | Butamben picrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTAMBEN PICRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4ZFB7ZH5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Butamben picrate synthesis and purification methods
I am unable to provide a detailed technical guide or whitepaper on the synthesis and purification of Butamben picrate. The synthesis of this compound involves picric acid, which is a highly explosive and hazardous material. Providing instructions for its synthesis would violate safety protocols against disseminating information that could be used to create harmful substances.
It is crucial to handle picric acid with extreme caution in a controlled laboratory setting due to its potential to detonate under certain conditions, such as impact, friction, or heat. The creation of picrate salts can further increase this instability.
For educational and safety purposes, I can provide general information on the components:
-
Butamben: This is a local anesthetic used to relieve pain from minor skin irritations, sore throat, and other conditions. It works by blocking nerve signals in the body.
-
Picric Acid (Trinitrophenol): Historically, it was used as a military explosive, a yellow dye, and an antiseptic. However, due to its explosive nature, its use is now highly restricted and regulated. In a dry state, it is extremely sensitive to shock and friction.
Safety Information Regarding Picric Acid:
-
Explosion Hazard: Picric acid is a dangerous explosive, especially when dry. It can form highly unstable picrate salts with metals, some of which are even more sensitive than picric acid itself.
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin. It can cause skin irritation, allergic reactions, and damage to the kidneys and liver.
-
Handling: Due to these dangers, picric acid must be kept wet with a significant amount of water in storage to reduce its explosive properties. It should only be handled by trained professionals in appropriate facilities with strict safety measures in place, including the use of personal protective equipment (PPE).
If you are a researcher or professional with a legitimate need to work with such materials, please consult official safety data sheets (SDS), established laboratory safety protocols, and relevant regulatory guidelines. Always ensure you are working in a facility that is properly equipped for handling explosive and hazardous compounds.
A Comprehensive Technical Guide to the Chemical Characterization of Butamben Picrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical and physical properties of Butamben picrate, alongside detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and analysis of pharmaceutical compounds.
Introduction
This compound is the salt formed from the local anesthetic Butamben and the strong organic acid, picric acid.[1] Butamben, the butyl ester of 4-aminobenzoic acid, functions as a local anesthetic by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the propagation of nerve impulses. The formation of a picrate salt can modify the physicochemical properties of the parent drug, such as its melting point, solubility, and stability, which are critical parameters in drug development and formulation.[2] This guide outlines the key chemical characteristics of this compound and provides standardized methodologies for its analysis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug substance is fundamental for its development. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₃N₅O₁₁ | [1] |
| Molecular Weight | 615.6 g/mol | [1] |
| IUPAC Name | bis(butyl 4-aminobenzoate);2,4,6-trinitrophenol | [1] |
| CAS Number | 577-48-0 | [3] |
| Appearance | Yellow crystalline solid (typical for picrates) | General Knowledge |
| Melting Point | Data not available for the picrate salt. Butamben (base) has a melting point of 57-59 °C. | [4] |
| Boiling Point | 303.6 °C at 760 mmHg (Decomposes) | [5] |
| Flash Point | 133.9 °C | [5] |
| pKa (of Butamben) | ~2.5 (amine group) | General Knowledge |
Solubility: Butamben is sparingly soluble in water but soluble in dilute acids, alcohol, chloroform, ether, and fatty oils.[4] Picrate salts of organic amines often exhibit moderate solubility in polar organic solvents such as ethanol, methanol, and acetone, and lower solubility in nonpolar solvents like chloroform.[6]
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base reaction between Butamben and picric acid. The following diagram illustrates the synthetic workflow.
Caption: Synthesis Workflow for this compound
Experimental Protocol for Synthesis
This protocol describes the preparation of this compound from Butamben and picric acid in an ethanolic solution.[7][8]
Materials:
-
Butamben
-
Picric acid
-
Ethanol (95%)
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution of Reactants:
-
Dissolve a specific molar amount of Butamben in a minimal amount of warm ethanol in a beaker.
-
In a separate beaker, dissolve an equimolar amount of picric acid in a minimal amount of warm ethanol.
-
-
Reaction:
-
Slowly add the picric acid solution to the Butamben solution while stirring continuously with a magnetic stirrer.
-
A yellow precipitate of this compound should form immediately.
-
Continue stirring the mixture for 30 minutes to ensure complete reaction.
-
-
Isolation and Purification:
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the yellow crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
-
Drying:
-
Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analytical Characterization
A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.
Caption: Analytical Workflow for this compound
Spectroscopic Characterization
FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum will be a composite of the vibrational modes of both the Butamben cation and the picrate anion.
Expected Characteristic Peaks:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (from Butamben) |
| 3100-3000 | Aromatic C-H stretching |
| 2960-2850 | Aliphatic C-H stretching (butyl group) |
| ~1700 | C=O stretching (ester group of Butamben) |
| 1600-1580 & 1350-1330 | Asymmetric and symmetric N-O stretching (nitro groups of picrate) |
| ~1280 | C-O stretching (ester group) |
Experimental Protocol:
-
Sample Preparation: Mix a small amount of the dried this compound sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FTIR spectrum of the KBr pellet from 4000 to 400 cm⁻¹ using an FTIR spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound will show characteristic absorption bands for both the aminobenzoate chromophore of Butamben and the highly conjugated picrate anion.
Expected Absorption Maxima (λmax):
-
Butamben: Typically shows absorption around 290-310 nm due to the p-aminobenzoate chromophore.
-
Picrate Anion: Exhibits strong absorption bands around 355 nm and sometimes a shoulder at higher wavelengths, which are characteristic of the trinitrophenolate system.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol) of known concentration.
-
Data Acquisition: Record the UV-Vis spectrum from 200 to 600 nm using a UV-Vis spectrophotometer, using the pure solvent as a blank.
-
Data Analysis: Determine the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Chromatographic Characterization
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the method of choice for determining the purity of this compound and for its quantification.
Experimental Protocol (Adapted from a UPLC method for Butamben):
-
Instrumentation: A UPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A mixture of a suitable buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
-
Detection: UV detection at a wavelength where both Butamben and the picrate anion absorb, or at the λmax of Butamben for its specific quantification.
-
Injection Volume: 1-5 µL.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a suitable solvent to a known concentration.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification can be performed using a calibration curve prepared from standard solutions of known concentrations.
Mechanism of Action: Sodium Channel Blockade
Butamben, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.
Caption: Mechanism of Action of Butamben
The binding of Butamben to the sodium channel is reversible. The lipophilic nature of the Butamben molecule allows it to penetrate the nerve cell membrane and access its binding site within the sodium channel pore. By stabilizing the inactivated state of the channel, Butamben effectively reduces the number of channels available to open in response to a nerve impulse, thereby producing a local anesthetic effect.
Conclusion
This technical guide has provided a comprehensive overview of the chemical characterization of this compound. The presented data and experimental protocols for synthesis, spectroscopy, and chromatography offer a solid foundation for researchers and professionals working with this compound. The inclusion of diagrams for the synthesis workflow, analytical procedures, and mechanism of action aims to provide a clear and concise understanding of the key aspects of this compound. Further research to determine the precise melting point and detailed solubility profile of this compound would be beneficial for its complete physicochemical characterization.
References
- 1. This compound | C28H33N5O11 | CID 9960605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | 577-48-0 [chemicalbook.com]
- 4. Butamben [drugfuture.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Crystal Structure Analysis of Butamben Picrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data expected from a crystal structure analysis of Butamben picrate. While a specific, publicly available crystal structure for this compound has not been identified in major crystallographic databases, this document outlines the standard experimental protocols required for its determination and analysis.
Introduction to this compound
This compound is an organoammonium salt formed from the local anesthetic Butamben and picric acid.[1] It combines the therapeutic action of Butamben with the properties of picric acid. Understanding its three-dimensional crystal structure is crucial for elucidating structure-activity relationships, assessing stability, and informing drug formulation processes. X-ray crystallography is the definitive method for determining the precise atomic arrangement in a crystalline solid.
Physicochemical Data
A summary of the known quantitative data for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₃N₅O₁₁ | PubChem[1] |
| Molecular Weight | 615.6 g/mol | PubChem[1] |
| IUPAC Name | bis(butyl 4-aminobenzoate);2,4,6-trinitrophenol | PubChem[1] |
| CAS Number | 577-48-0 | ChemicalBook[2] |
Hypothetical Crystallographic Data
A single-crystal X-ray diffraction experiment would yield the following types of data, which are essential for a complete structural analysis. The table below is a template for the expected parameters.
| Parameter | Expected Data |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | a = [Å], b = [Å], c = [Å] |
| α = [°], β = [°], γ = [°] | |
| Cell Volume (V) | [ų] |
| Molecules per Unit Cell (Z) | [integer] |
| Calculated Density (ρ) | [g/cm³] |
| Absorption Coefficient (μ) | [mm⁻¹] |
| Reflections Collected | [integer] |
| Unique Reflections | [integer] |
| R-factor (R₁) | [%] |
| Weighted R-factor (wR₂) | [%] |
| Goodness-of-fit (S) | [value] |
Experimental Protocols
The following sections detail the standard methodologies for the synthesis, crystallization, and crystal structure determination of this compound.
Synthesis and Crystallization of this compound
The synthesis of this compound is typically achieved by the reaction of Butamben with picric acid in an appropriate solvent. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction.
Materials:
-
Butamben
-
Picric acid
-
Solvents (e.g., ethanol, methanol, acetone, dichloromethane)
Protocol:
-
Synthesis: Dissolve equimolar amounts of Butamben and picric acid in a minimal amount of a suitable solvent (e.g., ethanol). Stir the solution at room temperature for a designated period (e.g., 1-2 hours) to allow for salt formation.
-
Crystallization: The resulting solution can be subjected to various crystallization techniques to grow single crystals:
-
Slow Evaporation: The solution is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks.
-
Solvent Diffusion: A solution of the this compound is carefully layered with a miscible anti-solvent (a solvent in which the compound is less soluble). Crystals form at the interface of the two solvents.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
Single-Crystal X-ray Diffraction (SC-XRD)
This is the core experimental technique for determining the crystal structure.
Protocol:
-
Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to reduce thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots. This step also involves applying corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution and Refinement:
-
Structure Solution: The processed data are used to solve the phase problem and obtain an initial electron density map. For small molecules like this compound, direct methods are typically successful.
-
Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares minimization procedure to improve the agreement between the calculated and observed structure factors.
-
Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the logical flow of the experimental and computational steps involved in the crystal structure analysis of this compound.
Caption: Experimental workflow for this compound crystal structure analysis.
This guide provides a foundational understanding of the necessary steps and expected outcomes for the crystal structure analysis of this compound. The successful application of these protocols will enable the detailed structural characterization of this important pharmaceutical compound.
References
Spectroscopic Profile of Butamben Picrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for Butamben picrate, an organoammonium salt formed from the local anesthetic Butamben and picric acid.[1] Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this document presents a detailed analysis based on the known spectroscopic properties of its constituent components: Butamben and picric acid. The guide includes tabulated summaries of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed, generalized experimental protocols for acquiring such spectra. This information is intended to serve as a valuable resource for researchers involved in the analysis, characterization, and development of pharmaceutical compounds.
Introduction
This compound is an organic salt that combines the local anesthetic properties of Butamben with the antiseptic characteristics of picric acid. Spectroscopic analysis is a cornerstone of chemical and pharmaceutical research, providing critical insights into molecular structure, purity, and electronic properties. This guide addresses the need for a consolidated reference on the spectroscopic characteristics of this compound, covering NMR, IR, and UV-Vis techniques.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. The data for Butamben is referenced from standard spectral databases, and the data for the picrate anion is inferred from picric acid, considering the deprotonation of the phenolic hydroxyl group.
Table 1: Expected ¹H NMR Spectral Data for this compound
| Assignment (Butamben moiety) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H (aromatic, ortho to -NH₃⁺) | ~ 6.8 - 7.2 | Doublet | 2H |
| H (aromatic, ortho to -COO) | ~ 7.8 - 8.2 | Doublet | 2H |
| -O-CH ₂- | ~ 4.2 - 4.4 | Triplet | 2H |
| -CH₂-CH ₂-CH₃ | ~ 1.6 - 1.8 | Sextet | 2H |
| -CH₂-CH ₂-CH₃ | ~ 1.4 - 1.6 | Sextet | 2H |
| -CH ₃ | ~ 0.9 - 1.1 | Triplet | 3H |
| -NH ₃⁺ | Broad, variable | Singlet | 3H |
| Assignment (Picrate moiety) | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H (aromatic) | ~ 8.5 - 9.0 | Singlet | 2H |
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Assignment (Butamben moiety) | Expected Chemical Shift (δ, ppm) |
| C=O | ~ 165 - 168 |
| C (aromatic, attached to -COO) | ~ 120 - 125 |
| C (aromatic, ortho to -COO) | ~ 130 - 133 |
| C (aromatic, ortho to -NH₃⁺) | ~ 112 - 115 |
| C (aromatic, attached to -NH₃⁺) | ~ 150 - 155 |
| -O-C H₂- | ~ 64 - 67 |
| -C H₂-CH₂-CH₃ | ~ 30 - 33 |
| -CH₂-C H₂-CH₃ | ~ 19 - 22 |
| -C H₃ | ~ 13 - 15 |
| Assignment (Picrate moiety) | Expected Chemical Shift (δ, ppm) |
| C (aromatic, attached to -O⁻) | ~ 160 - 165 |
| C (aromatic, attached to -NO₂) | ~ 140 - 145 |
| C (aromatic, meta to -O⁻) | ~ 125 - 130 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The formation of the picrate salt will result in the appearance of bands corresponding to the ammonium group (-NH₃⁺) and the disappearance of the phenolic -OH stretch.
Table 3: Expected FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200 - 2800 | N-H stretching | Ammonium (-NH₃⁺) |
| 3100 - 3000 | C-H stretching (aromatic) | Aromatic rings |
| 2960 - 2850 | C-H stretching (aliphatic) | Butyl group |
| ~ 1720 | C=O stretching | Ester |
| ~ 1600, ~1475 | C=C stretching | Aromatic rings |
| 1550 - 1500, 1350 - 1300 | N-O stretching (asymmetric & symmetric) | Nitro groups (-NO₂) |
| ~ 1280 | C-O stretching | Ester |
| ~ 1100 | C-N stretching | Aromatic amine derivative |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound will be a composite of the absorptions from the Butamben cation and the picrate anion. The picrate anion is intensely colored and will dominate the visible region of the spectrum.
Table 4: Expected UV-Vis Spectral Data for this compound
| Component | Expected λ_max (nm) | Solvent | Electronic Transition |
| Butamben Cation | ~ 290 - 310 | Ethanol/Water | π → π |
| Picrate Anion | ~ 350 - 380, ~400 (shoulder) | Ethanol/Water | n → π, π → π* |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic salts.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its molecular structure.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 300 MHz or higher)
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is often a good choice for organic salts due to its high polarity.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition of ¹H NMR Spectrum:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse.
-
Collect the Free Induction Decay (FID).
-
Typically, 16-64 scans are sufficient.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Switch the probe to the ¹³C frequency.
-
Set a wider spectral width.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
FT-IR Spectroscopy
Objective: To identify the functional groups present in this compound.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
FT-IR spectrometer with a sample holder (e.g., for KBr pellets)
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Dry the KBr powder in an oven to remove any moisture.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.
-
Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
-
Pellet Formation:
-
Transfer a portion of the powder into the collar of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
UV-Vis Spectroscopy
Objective: To determine the electronic absorption properties of this compound.
Materials and Equipment:
-
This compound sample
-
Spectroscopy grade solvent (e.g., ethanol, methanol, or water)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent. The choice of solvent is crucial as it can influence the absorption maxima.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Spectral Acquisition:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse a second cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the sample over the desired wavelength range (e.g., 200-600 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
If quantitative analysis is required, a calibration curve can be constructed by plotting absorbance versus concentration for a series of standard solutions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While direct experimental data for the salt is scarce, the provided analysis, based on its constituent parts, offers valuable predictive insights for researchers. The detailed experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data. The presented information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
References
Butamben Picrate's Interaction with Voltage-Gated Calcium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the interaction between butamben picrate and voltage-gated calcium channels (VGCCs). Butamben, the active anesthetic component of this compound, has been shown to modulate the activity of several types of VGCCs, contributing to its analgesic and anesthetic effects. This document summarizes the key quantitative data, details the experimental methodologies used to elucidate these interactions, and provides visual representations of the underlying mechanisms and workflows.
Overview of Butamben's Interaction with VGCCs
Butamben, a local anesthetic, exerts its effects by blocking nerve conduction.[1][2] While its primary mechanism of action has been historically attributed to the blockade of voltage-gated sodium channels, emerging evidence highlights a significant role for its interaction with voltage-gated calcium channels.[3][4] Butamben has been demonstrated to inhibit multiple subtypes of VGCCs, including L-type, N-type, and T-type channels, which are crucial for neurotransmitter release and neuronal excitability.[5][6][7] This modulation of VGCCs is thought to contribute to its efficacy in managing chronic pain.[5][6]
The interaction is not a simple pore block; butamben also alters the kinetic properties of these channels, including their activation, deactivation, and inactivation.[6][7] This suggests a more complex mechanism of action that may involve allosteric modulation of the channel protein.
Quantitative Data Summary
The following table summarizes the quantitative data from studies investigating the inhibitory effects of butamben on different types of voltage-gated calcium channels.
| Channel Type | Preparation | Method | Key Parameters | Value | Reference |
| L-type | Undifferentiated rat PC12 cells | Whole-cell patch-clamp | % Inhibition of total barium current at 500 µM butamben | 90% ± 3% | [5] |
| N-type | Small-diameter dorsal root ganglion neurons from newborn mice | Whole-cell patch-clamp | IC50 for inhibition of whole-cell barium current | 207 ± 14 µM | [7] |
| T-type | Small-diameter dorsal root ganglion neurons from newborn mice | Whole-cell patch-clamp | IC50 for inhibition of T-type barium currents | ~200 µM | [6] |
Experimental Protocols
The primary experimental technique used to characterize the interaction of butamben with voltage-gated calcium channels is the whole-cell patch-clamp technique . This powerful electrophysiological method allows for the direct measurement of ion channel currents in living cells.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the effect of butamben on the currents flowing through voltage-gated calcium channels.
Methodology:
-
Cell Preparation:
-
For L-type channel studies, undifferentiated rat pheochromocytoma (PC12) cells are commonly used as they express these channels.[5]
-
For N-type and T-type channel studies, small-diameter dorsal root ganglion (DRG) neurons from newborn mice are a suitable model, as they are involved in pain signaling and express these channel subtypes.[6][7]
-
Cells are cultured and prepared on glass coverslips for recording.
-
-
Recording Solutions:
-
External Solution: To isolate calcium channel currents, other ionic currents are blocked. Potassium currents are eliminated using K+-free solutions, and sodium currents can be blocked by using tetrodotoxin (TTX) or Na+-free external solutions. Barium (Ba2+) is often used as the charge carrier instead of calcium (Ca2+) to increase the current amplitude and reduce calcium-dependent inactivation.[5][8]
-
Internal (Pipette) Solution: The solution filling the recording pipette typically contains a cesium salt to block outward potassium currents from the inside. A calcium chelator like EGTA is included to buffer intracellular calcium.
-
-
Electrophysiological Recording:
-
A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane.
-
A gentle suction is applied to rupture the patch of membrane under the pipette, establishing a low-resistance electrical connection between the pipette interior and the cell cytoplasm (whole-cell configuration).
-
The membrane potential is clamped at a holding potential (e.g., -80 mV).
-
Voltage steps are applied to depolarize the membrane and activate the voltage-gated calcium channels.
-
The resulting inward currents (carried by Ba2+ or Ca2+) are recorded and measured.
-
-
Drug Application:
-
Butamben is dissolved in the external solution at various concentrations.
-
The butamben-containing solution is perfused over the cell, and the effect on the calcium channel currents is recorded.
-
Washout experiments are performed by perfusing the cell with a drug-free solution to assess the reversibility of the drug's effects.
-
Signaling Pathways and Mechanisms
The interaction of butamben with VGCCs leads to a reduction in calcium influx into the neuron. This has downstream consequences for neuronal signaling and excitability.
Caption: Mechanism of butamben's analgesic effect via VGCCs.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for studying the effects of butamben on VGCCs and the logical flow of how its molecular actions translate to a physiological effect.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C28H33N5O11 | CID 9960605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The local anesthetic butamben inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The local anesthetic butamben inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The block of total and N-type calcium conductance in mouse sensory neurons by the local anesthetic n-butyl-p-aminobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toegang geblokkeerd / Access Blocked [scholarlypublications.universiteitleiden.nl]
Physicochemical Properties of Butamben Picrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamben picrate, an organoammonium salt formed from the reaction of the local anesthetic butamben with picric acid, presents a unique profile of physicochemical properties relevant to its formulation and activity.[1][2] This technical guide provides a comprehensive overview of these properties, including quantitative data, detailed experimental protocols for their determination, and a visualization of the parent compound's mechanism of action. Butamben itself is known for its use as a topical anesthetic, and understanding the characteristics of its picrate salt is crucial for researchers and drug development professionals exploring its potential applications.[1][3][4]
Physicochemical Data
The following tables summarize the key physicochemical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | bis(butyl 4-aminobenzoate);2,4,6-trinitrophenol | PubChem[1] |
| CAS Number | 577-48-0 | ChemicalBook[2] |
| Molecular Formula | C₂₈H₃₃N₅O₁₁ | PubChem[1] |
| Molecular Weight | 615.6 g/mol | PubChem[1] |
| Appearance | Yellowish crystalline powder (predicted based on picrate salts) | General Knowledge |
| Property | Value | Method | Source |
| Melting Point | ~58 °C (for Butamben) | Experimental | PubChem[5] |
| Boiling Point | 303.6°C at 760 mmHg | Experimental | Guidechem[6] |
| Flash Point | 133.9°C | Experimental | Guidechem[6] |
| Water Solubility | 0.194 mg/mL | Predicted (ALOGPS) | DrugBank[7] |
| pKa (Strongest Acidic) | 2.34 | Predicted (ChemAxon) | DrugBank[7] |
| pKa (Strongest Basic) | -8.7 | Predicted (ChemAxon) | DrugBank[7] |
| LogP | 1.83 | Predicted (ALOGPS) | DrugBank[7] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are outlined below.
Synthesis of this compound
This compound is synthesized through a straightforward acid-base reaction between butamben (butyl 4-aminobenzoate) and picric acid (2,4,6-trinitrophenol).[1][2]
Materials:
-
Butamben
-
Picric acid
-
Ethanol (or other suitable solvent)
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolve a known molar amount of butamben in a minimal amount of warm ethanol.
-
In a separate beaker, dissolve an equimolar amount of picric acid in warm ethanol.
-
Slowly add the picric acid solution to the butamben solution while stirring continuously.
-
A yellow precipitate of this compound will form.
-
Allow the mixture to cool to room temperature and then place it in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified this compound crystals in a drying oven at a temperature below its melting point.
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Determination of Melting Point
The melting point of this compound can be determined using the capillary melting point method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Finely powder a small amount of dry this compound using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). The melting point is reported as this range.
Determination of Aqueous Solubility
The shake-flask method is a standard procedure to determine the equilibrium solubility of a compound in water.
Materials:
-
This compound
-
Distilled or deionized water
-
Screw-capped vials or flasks
-
Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C)
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a series of vials containing a known volume of water.
-
Seal the vials and place them in a shaking incubator at a constant temperature for a sufficient period (e.g., 24-72 hours) to reach equilibrium.
-
After incubation, visually inspect the vials to ensure that excess solid is still present.
-
Centrifuge the vials at a high speed to sediment the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent if necessary.
-
Determine the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry (by measuring absorbance at the λmax) or HPLC.
-
Calculate the solubility of this compound in mg/mL or mol/L.
Determination of pKa
The pKa of this compound can be determined using potentiometric titration.
Materials:
-
This compound
-
Standardized solution of a strong acid (e.g., HCl)
-
Standardized solution of a strong base (e.g., NaOH)
-
pH meter with a calibrated electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of water, potentially with a small amount of co-solvent if solubility is low.
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with the standardized strong base (or acid, depending on the initial pH and the expected pKa).
-
Record the pH of the solution after each incremental addition of the titrant.
-
Continue the titration well past the equivalence point.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve. For a weak acid, the pKa is the pH at the half-equivalence point. For more complex molecules, the first or second derivative of the titration curve can be used to accurately determine the equivalence point(s) and subsequently the pKa value(s).
Mechanism of Action of Butamben
As a local anesthetic, the pharmacological activity of Butamben, the parent compound of this compound, is primarily due to the blockade of nerve impulse conduction. This is achieved by interfering with the function of voltage-gated ion channels in the neuronal membrane.
Butamben, being lipid-soluble, can diffuse across the nerve cell membrane. Once inside the neuron, it is believed to exist in both an uncharged and a charged (protonated) form. The charged form is thought to bind to specific receptors within the voltage-gated sodium channels, stabilizing them in an inactive state. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.
Furthermore, studies have suggested that Butamben may also inhibit voltage-gated calcium channels, which could contribute to its overall anesthetic effect. By blocking these ion channels, Butamben effectively prevents the transmission of pain signals from the peripheral nerves to the central nervous system.
The following diagram illustrates the proposed mechanism of action of Butamben at the neuronal level.
Caption: Proposed mechanism of Butamben's anesthetic action.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for scientific and drug development professionals. The presented data and experimental protocols offer a framework for the characterization and evaluation of this compound. The visualization of the mechanism of action of its parent compound, Butamben, further contextualizes its pharmacological relevance. A thorough understanding of these fundamental properties is essential for any further research or development involving this compound.
References
- 1. This compound | C28H33N5O11 | CID 9960605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 577-48-0 [chemicalbook.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
- 7. go.drugbank.com [go.drugbank.com]
Navigating the Solubility Landscape of Butamben Picrate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of butamben picrate, a topical anesthetic. While specific quantitative solubility data in a wide range of organic solvents is not extensively available in published literature, this document outlines the necessary experimental framework for determining these crucial parameters. It is designed to equip researchers and drug development professionals with the methodologies and data presentation strategies required for a thorough investigation of this compound's solubility profile.
Introduction to this compound
This compound is the salt formed from butamben, an ester of 4-aminobenzoic acid and butanol, and picric acid.[1] Like its parent compound, this compound functions as a local anesthetic.[1] Notably, butamben is characterized by its very low water solubility, a property that has largely limited its application to topical formulations.[2] The formation of the picrate salt was a strategy to modify the physicochemical properties of the parent compound.[3] Understanding its solubility in various organic solvents is critical for the development of novel formulations, analytical methods, and for predicting its behavior in different physiological and manufacturing environments.
Quantitative Solubility Data
A comprehensive search of scientific databases and literature reveals a significant gap in publicly available quantitative data on the solubility of this compound in a diverse range of organic solvents. While qualitative statements indicate its solubility in solvents like alcohol, ether, and chloroform, precise measurements under controlled temperature conditions are not reported.[4]
To facilitate future research and ensure data comparability, it is recommended that experimentally determined solubility data be presented in a standardized format as shown in the template below.
Table 1: Template for Reporting Quantitative Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis | Reference |
| e.g., Ethanol | e.g., 25 | Data | Data | e.g., HPLC | Citation |
| e.g., Methanol | e.g., 25 | Data | Data | e.g., HPLC | Citation |
| e.g., Acetone | e.g., 25 | Data | Data | e.g., HPLC | Citation |
| e.g., Isopropyl Alcohol | e.g., 25 | Data | Data | e.g., HPLC | Citation |
| e.g., Dichloromethane | e.g., 25 | Data | Data | e.g., HPLC | Citation |
| e.g., Ethyl Acetate | e.g., 25 | Data | Data | e.g., HPLC | Citation |
Experimental Protocol for Solubility Determination
The following section details a robust and widely accepted methodology for determining the thermodynamic solubility of a pharmaceutical salt like this compound in various organic solvents. The shake-flask method is a common and reliable technique for this purpose.[5]
Materials and Equipment
-
This compound (of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Shaking incubator or thermostatically controlled water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Validated analytical method for the quantification of this compound
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, but the exact time should be determined experimentally by sampling at different time points until the concentration of this compound in the supernatant remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to sediment.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a chemically resistant syringe filter (e.g., PTFE) to remove any remaining solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
The solubility is then calculated from the measured concentration and the dilution factor.
-
Analytical Method
A validated, stability-indicating HPLC method is the preferred technique for quantifying the concentration of this compound in the prepared samples. The advantage of HPLC is its ability to separate the analyte from any potential impurities or degradation products.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of this compound solubility.
Conclusion
While a comprehensive dataset on the solubility of this compound in organic solvents is currently lacking in the public domain, this guide provides the necessary framework for researchers to systematically and accurately determine these crucial physicochemical parameters. Adherence to standardized protocols and data reporting, as outlined herein, will be instrumental in building a robust knowledge base for this compound. This, in turn, will facilitate the development of new drug delivery systems and analytical methodologies for this compound, ultimately benefiting the fields of pharmaceutical science and drug development.
References
An In-depth Technical Guide on the In Vitro Membrane Interaction of Butamben
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the available scientific literature on the in vitro membrane interactions of Butamben. Specific studies on Butamben picrate were not identified in the reviewed literature. The described interactions pertain to the Butamben molecule; the influence of the picrate counter-ion on these interactions may warrant separate investigation.
Executive Summary
Butamben, a local anesthetic, exerts its function through interaction with neuronal cell membranes. This guide provides a technical overview of the in vitro studies that characterize the nature of this interaction. While direct calorimetric or comprehensive spectroscopic binding studies for Butamben are limited in the public domain, existing research, particularly using Nuclear Magnetic Resonance (NMR) spectroscopy, provides significant insights into its location and orientation within lipid bilayers. Furthermore, extensive formulation studies involving liposomes and other lipid-based carriers offer indirect evidence of its membrane compatibility and partitioning behavior. This document details the established mechanism of action, summarizes key quantitative findings, presents detailed experimental protocols for relevant techniques, and visualizes the underlying processes and workflows.
Mechanism of Action at the Membrane Level
Butamben, like other local anesthetics, functions by blocking nerve impulses. This is primarily achieved by inhibiting voltage-gated sodium channels in the neuronal membrane[1]. The uncharged form of Butamben is thought to partition into the lipid bilayer. From within the membrane, it is believed to access the sodium channel, binding to a site within the channel pore. This binding stabilizes the channel in its inactivated state, preventing the influx of sodium ions that is necessary for the propagation of an action potential[1]. This leads to a block in nerve conduction and the sensation of numbness. Some evidence also suggests that Butamben can inhibit voltage-gated calcium channels and potassium currents, contributing to its overall anesthetic effect by reducing electrical excitability[2].
Data Presentation: Quantitative Analysis of Butamben-Membrane Interaction
Table 1: Location and Orientation of Butamben in Model Membranes (²H NMR)
This data is derived from studies of deuterated Butamben in model phospholipid membranes, indicating its position within the bilayer.
| Membrane Composition | Presence of Cholesterol | Location of Butamben Aromatic Ring | Orientation of Functional Groups | Reference |
| PS, PC, PE Liquid Mixture | Yes | Around the glycerol moiety of lipids | Amino group towards polar region; butyl group towards hydrophobic core | [2] |
| PS, PC, PE Liquid Mixture | No | Slightly deeper than the headgroup region | Amino group towards polar region; butyl group towards hydrophobic core | [2] |
PS: Phosphatidylserine, PC: Phosphatidylcholine, PE: Phosphatidylethanolamine
Table 2: Physicochemical Properties of Butamben-Loaded Lipid Nanoparticles
This table summarizes data from studies where Butamben was encapsulated in Nanostructured Lipid Carriers (NLCs), demonstrating its compatibility with lipid matrices.
| Parameter | Optimized NLC Formulation Value | Method | Reference |
| Particle Size | 235.6 ± 3.9 nm | Dynamic Light Scattering (DLS) | [3] |
| Polydispersity Index (PDI) | 0.182 ± 0.006 | Dynamic Light Scattering (DLS) | [3] |
| Zeta Potential | -23.6 ± 0.5 mV | Electrophoretic Light Scattering | [3] |
| Encapsulation Efficiency | 99.5% | Centrifugation/Spectrophotometry | [3] |
Experimental Protocols
Detailed experimental protocols for the direct study of this compound's membrane interactions are not published. The following sections describe the established methodology for ²H NMR analysis of Butamben in membranes and generalized protocols for other key techniques used in studying drug-membrane interactions.
²H Nuclear Magnetic Resonance (NMR) Spectroscopy for Determining Membrane Location
This protocol is based on the methodology used by Kuroda et al. (2000) to determine the location and orientation of Butamben in phospholipid membranes[2].
Objective: To determine the position and orientation of Butamben within a model lipid bilayer.
Materials:
-
Deuterated Butamben (e.g., butamben-d9)
-
Phospholipids (e.g., Phosphatidylserine, Phosphatidylcholine, Phosphatidylethanolamine)
-
Cholesterol (if required)
-
Buffer solution (e.g., HEPES, PBS)
-
Organic solvent (e.g., chloroform/methanol mixture)
-
NMR spectrometer equipped for solid-state ²H measurements.
Procedure:
-
Liposome Preparation:
-
Co-dissolve the desired lipids (and cholesterol) and deuterated Butamben in a chloroform/methanol solvent mixture in a round-bottom flask.
-
Evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for several hours to remove residual solvent.
-
Hydrate the lipid film with a buffer solution by vortexing, creating multilamellar vesicles (MLVs).
-
-
Sample Preparation for NMR:
-
Transfer the MLV suspension to an appropriate NMR sample tube.
-
Centrifuge the sample to form a pellet of the lipid membranes.
-
-
NMR Data Acquisition:
-
Place the sample in the NMR spectrometer.
-
Acquire ²H NMR spectra using a quadrupole echo pulse sequence at a controlled temperature.
-
Spectra are recorded as a function of temperature, both above and below the lipid phase transition temperature.
-
-
Data Analysis:
-
The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.
-
The order parameter (SCD) for each deuterated segment of the Butamben molecule is calculated from the quadrupolar splitting.
-
By comparing the order parameters of different deuterated positions on the Butamben molecule with those of deuterated lipids at known positions, the average location and orientation of Butamben within the bilayer can be inferred.
-
References
- 1. Local anesthetic-membrane interaction: a multiequilibrium model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orientations and locations of local anesthetics benzocaine and butamben in phospholipid membranes as studied by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Butamben Picrate Nerve Block in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocol for inducing a peripheral nerve block in rats using Butamben picrate. This document is intended to guide researchers in pharmacology, toxicology, and drug development in the effective application and assessment of this compound as a long-acting local anesthetic.
Introduction
Butamben, an ester-type local anesthetic, is recognized for its prolonged anesthetic properties.[1] When formulated as a suspension, it can provide extended analgesia, making it a subject of interest for long-term pain management research.[1] this compound, a salt form of Butamben, is utilized for its anesthetic effects, which are primarily achieved by blocking voltage-gated sodium channels in neuronal cell membranes.[2] This action inhibits the influx of sodium ions, thereby preventing the generation and conduction of nerve impulses.[2] While the primary target is the sodium channel, evidence also suggests that Butamben can affect voltage-gated calcium and potassium channels.
This protocol details a method for a sciatic nerve block in a rat model, a standard preclinical assay for evaluating the efficacy and duration of action of local anesthetics.
Mechanism of Action
This compound induces a nerve block by reversibly binding to voltage-gated sodium channels within the nerve cell membrane.[2] This binding prevents the conformational change required for sodium ion influx, which is essential for the depolarization of the nerve membrane and the propagation of an action potential.[2] The un-ionized form of the local anesthetic penetrates the lipid-rich nerve sheath and membrane, after which the ionized form is thought to be the primary species that interacts with the intracellular portion of the sodium channel. By preventing depolarization, the transmission of nociceptive signals is effectively halted.
References
Application Notes and Protocols: Utilizing Butamben Picrate in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Butamben picrate in patch-clamp electrophysiology studies. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes quantitative data for investigating the effects of this compound on various ion channels.
Introduction
Butamben, or n-butyl-p-aminobenzoate, is a long-acting local anesthetic. Its picrate salt, this compound, is utilized for its anesthetic properties, which are primarily achieved through the modulation of voltage-gated ion channels. Patch-clamp electrophysiology is an indispensable technique for elucidating the precise mechanisms of action of such compounds at the molecular level. These notes are intended to guide researchers in designing and executing patch-clamp experiments to characterize the effects of this compound on neuronal excitability.
Mechanism of Action
This compound exerts its anesthetic effects by interacting with multiple types of voltage-gated ion channels, leading to a reduction in neuronal excitability. The primary targets are voltage-gated sodium channels, but significant effects on potassium and calcium channels have also been reported.
-
Voltage-Gated Sodium Channels (Nav): Butamben blocks Nav channels, which are critical for the initiation and propagation of action potentials. The block of fast Na+ channels by Butamben is a key contributor to its analgesic effect[1]. It has been shown to increase the inactivation of fast Na+ channels, shifting the sigmoid inactivation curve toward more hyperpolarized membrane potentials[1]. This state-dependent binding, with a higher affinity for inactivated channels, is a characteristic feature of many local anesthetics.
-
Voltage-Gated Potassium Channels (Kv): Butamben has been demonstrated to inhibit delayed rectifier potassium currents in dorsal root ganglion (DRG) neurons. This inhibition can contribute to its overall effect on neuronal repolarization and firing patterns.
-
Voltage-Gated Calcium Channels (Cav): Butamben also inhibits voltage-gated calcium channels, including L-type and T-type channels. Inhibition of T-type calcium channels, which are involved in setting the threshold for action potential firing, may also contribute to the analgesic properties of Butamben[2].
Quantitative Data Summary
The following table summarizes the quantitative effects of Butamben on various ion channels as determined by patch-clamp studies.
| Ion Channel Type | Cell Type | Butamben Concentration | Effect | Reference |
| Total Barium Current (through Cav) | Undifferentiated Rat PC12 cells | 500 µM | 90 ± 3% suppression | [3] |
| Fast Sodium Current (INa,F) | Cultured Rat Sensory Neurons | 100 µM | ~12 mV hyperpolarizing shift in inactivation curve | [1] |
| Delayed Rectifier Potassium Current | Cultured Dorsal Root Ganglion (DRG) Neurons | IC50: 228 µM | Inhibition | [4] |
| Kv1.1 Potassium Channels | Heterologously expressed in tsA201 cells | IC50: 238 µM | Inhibition | [4] |
| T-type Calcium Channels | Small Dorsal Root Ganglion (DRG) Neurons | IC50: ~200 µM | Inhibition | [2] |
Note: Determining a single IC50 value for sodium channel blockers like Butamben can be challenging due to the state-dependent nature of the block (i.e., affinity differs for resting, open, and inactivated states of the channel).
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific cell type and recording conditions.
Required Materials and Solutions
Reagents:
-
This compound
-
Cell culture medium (specific to the cell line used)
-
Artificial Cerebrospinal Fluid (aCSF)
-
Intracellular (pipette) solution
-
Pharmacological agents for ion channel isolation (e.g., TTX, TEA, 4-AP, CdCl2)
Solutions:
| Solution | Composition | pH | Osmolarity (mOsm) |
| Artificial Cerebrospinal Fluid (aCSF) | 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 2 mM CaCl2, 1 mM MgCl2, 25 mM glucose. Bubbled with 95% O2 / 5% CO2. | 7.4 | 305-315 |
| Intracellular Solution (K-Gluconate based for current-clamp) | 130 mM K-Gluconate, 10 mM KCl, 10 mM HEPES, 2 mM Mg-ATP, 0.2 mM Na-GTP, 0.5 mM EGTA | 7.2 | 290-300 |
| Intracellular Solution (Cs-based for voltage-clamp of Na+/Ca2+ currents) | 120 mM CsF, 20 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, 0.2 mM Na-GTP | 7.2 | 290-300 |
Equipment:
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
Perfusion system
-
Pipette puller and polisher
-
Vibration isolation table
Cell Preparation
-
Cultured Cells: Plate cells on glass coverslips at an appropriate density to allow for isolated, healthy cells for patching.
-
Acutely Dissociated Neurons: Prepare fresh tissue slices and enzymatically/mechanically dissociate neurons according to established protocols.
Whole-Cell Patch-Clamp Recording Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the appropriate intracellular solution.
-
Establish a Gigaohm Seal: Approach a healthy-looking cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation. Apply gentle suction if necessary to achieve a seal resistance of >1 GΩ.
-
Achieve Whole-Cell Configuration: Apply brief, strong suction to rupture the cell membrane under the pipette tip. This is indicated by a sudden increase in the capacitive transient.
-
Stabilization: Allow the cell to stabilize for 5-10 minutes to allow for dialysis of the intracellular solution.
-
Recording:
-
Voltage-Clamp: Clamp the cell at a holding potential of -70 mV or -80 mV. Apply voltage steps to elicit the desired ionic currents (e.g., a step to -10 mV to activate sodium channels).
-
Current-Clamp: Inject current steps to evoke action potentials.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the recording chamber with aCSF containing the desired concentration of this compound.
-
Washout: To test for reversibility, perfuse the chamber with drug-free aCSF. Note that due to its high lipid solubility, the effects of Butamben may not be fully reversible, especially with longer exposure times[1].
Visualizations
Signaling Pathway
Caption: Mechanism of this compound's action on neuronal ion channels.
Experimental Workflow
References
- 1. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The local anesthetic butamben inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Cell Patch Clamp Protocol [protocols.io]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols: Preparation of Butamben Picrate-Loaded Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamben, a local anesthetic, is characterized by its low aqueous solubility, which can limit its formulation and therapeutic efficacy.[1][2][3] One strategy to overcome this limitation is its encapsulation within liposomal delivery systems. Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both lipophilic and hydrophilic compounds, potentially enhancing drug solubility, stability, and modifying release profiles.[4] Butamben picrate is an organoammonium salt of Butamben, which may offer different physicochemical properties for formulation.[5]
This document provides a detailed protocol for the preparation and characterization of this compound-loaded liposomes using the thin-film hydration (TFH) method. This method is widely used for its simplicity and effectiveness in encapsulating lipophilic drugs.[6][7] The protocols outlined below cover the liposome formulation, characterization of key physicochemical properties, and in vitro drug release assessment.
Data Presentation
The following tables summarize typical quantitative data for the characterization of this compound-loaded liposomes. These values are illustrative and may vary depending on the specific lipids and preparation parameters used.
Table 1: Formulation and Physicochemical Characteristics of this compound-Loaded Liposomes
| Parameter | Typical Value/Range | Method of Analysis |
| Lipid Composition | ||
| Phosphatidylcholine (PC) | 50-70 mol% | - |
| Cholesterol (CH) | 30-50 mol% | - |
| Drug Loading | ||
| This compound:Total Lipid Ratio | 1:10 to 1:20 (w/w) | - |
| Vesicle Characteristics | ||
| Mean Particle Size (Z-average) | 100 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 to -30 mV | Dynamic Light Scattering (DLS) |
| Encapsulation Efficiency | ||
| Encapsulation Efficiency (EE%) | > 80% | Ultracentrifugation / Spectrophotometry |
Table 2: In Vitro Release Profile of this compound from Liposomes
| Time (hours) | Cumulative Release (%) | Method of Analysis |
| 1 | 5 - 15 | Dialysis Method |
| 4 | 20 - 40 | Dialysis Method |
| 8 | 40 - 60 | Dialysis Method |
| 12 | 55 - 75 | Dialysis Method |
| 24 | > 80 | Dialysis Method |
Experimental Protocols
Materials and Reagents
-
Phosphatidylcholine (PC) (e.g., from soybean or egg yolk)
-
Cholesterol (CH)
-
This compound
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Deionized water
-
Dialysis tubing (MWCO 12-14 kDa)
Preparation of this compound-Loaded Liposomes via Thin-Film Hydration (TFH)
This protocol is based on the well-established Bangham method for liposome preparation.[8][9]
-
Lipid and Drug Dissolution:
-
Weigh appropriate amounts of phosphatidylcholine, cholesterol, and this compound. A common starting molar ratio for PC:CH is 7:3. The drug-to-lipid weight ratio can be varied, for example, 1:10.
-
Dissolve the lipids and this compound in a suitable organic solvent mixture, such as chloroform:methanol (2:1 v/v), in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
-
Thin-Film Formation:
-
Attach the round-bottom flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (e.g., 40-50°C).
-
Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A thin, uniform lipid film will form on the inner wall of the flask.
-
-
Removal of Residual Solvent:
-
Once the film is formed, place the flask under a high vacuum for at least 2 hours (or overnight) to ensure complete removal of any residual organic solvent.
-
-
Hydration:
-
Add a pre-warmed aqueous buffer (e.g., PBS, pH 7.4) to the flask. The volume will determine the final lipid concentration.
-
Hydrate the lipid film by rotating the flask in the water bath (above the lipid phase transition temperature) for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs). Glass beads can be added to the flask to aid in the hydration process.
-
-
Size Reduction (Sonication/Extrusion):
-
To obtain smaller, more uniform liposomes (unilamellar vesicles), the MLV suspension can be subjected to sonication (using a probe sonicator) or extrusion.
-
For extrusion, the liposome suspension is passed multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm).
-
-
Purification:
-
To remove any unencapsulated this compound, the liposome suspension can be centrifuged at high speed (e.g., 15,000 rpm for 30 minutes at 4°C). The supernatant containing the unencapsulated drug is discarded, and the liposomal pellet is resuspended in fresh buffer. This washing step can be repeated.
-
Characterization of Liposomes
The size distribution and surface charge of the liposomes are determined using Dynamic Light Scattering (DLS).
-
Sample Preparation: Dilute the liposome suspension with filtered deionized water or PBS to an appropriate concentration for DLS measurement.
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).
-
Place the diluted sample in a cuvette and insert it into the instrument.
-
Perform the measurement to obtain the Z-average mean diameter, polydispersity index (PDI), and zeta potential.
-
Perform measurements in triplicate.
-
The encapsulation efficiency is the percentage of the initial drug that is successfully entrapped within the liposomes.
-
Separation of Free Drug:
-
Centrifuge a known volume of the liposome suspension at high speed (e.g., 15,000 rpm for 30 minutes at 4°C) to pellet the liposomes.
-
Carefully collect the supernatant, which contains the unencapsulated (free) this compound.
-
-
Quantification of Free Drug:
-
Measure the concentration of this compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength. A standard calibration curve of this compound should be prepared beforehand.
-
-
Calculation of Encapsulation Efficiency:
-
The EE% is calculated using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vitro Drug Release Study
The dialysis method is a common technique to evaluate the in vitro release of a drug from a liposomal formulation.
-
Preparation of the Dialysis Setup:
-
Cut a piece of dialysis tubing (MWCO 12-14 kDa) and soak it in deionized water to remove any preservatives.
-
Securely tie one end of the tubing.
-
-
Loading the Sample:
-
Pipette a known volume (e.g., 1 mL) of the this compound-loaded liposome suspension into the dialysis bag and securely tie the other end.
-
-
Release Study:
-
Place the dialysis bag in a beaker containing a known volume of release medium (e.g., 100 mL of PBS, pH 7.4). The release medium may contain a small amount of a solubilizing agent (e.g., Tween 80) to maintain sink conditions.
-
Place the beaker in a shaking water bath maintained at 37°C.
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of this compound-loaded liposomes.
Mechanism of Action of Butamben
Caption: Mechanism of action of Butamben as a local anesthetic.
References
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C28H33N5O11 | CID 9960605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Butamben - Wikipedia [en.wikipedia.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. US6007838A - Process for making liposome preparation - Google Patents [patents.google.com]
- 8. This compound | 577-48-0 [chemicalbook.com]
- 9. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Encapsulation of Butamben Picrate in Lipid Nanoparticles for Enhanced Local Anesthesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamben, a potent local anesthetic, is characterized by its low aqueous solubility, which has historically limited its application primarily to topical formulations.[1][2][3][4] Its picrate salt, while also exhibiting poor water solubility, presents an opportunity for advanced formulation strategies. The encapsulation of butamben picrate into lipid nanoparticles (LNPs), specifically Nanostructured Lipid Carriers (NLCs), offers a promising approach to overcome these limitations.[5][6][7] NLCs are composed of a blend of solid and liquid lipids, creating an imperfect crystalline structure that enhances drug loading capacity and minimizes drug expulsion during storage.[8][9] This delivery system can improve the bioavailability of hydrophobic drugs, provide sustained release, and reduce systemic toxicity, making it an ideal candidate for enhancing the therapeutic profile of local anesthetics.[10][11][12][13]
These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of this compound-loaded lipid nanoparticles. The aim is to offer a practical guide for developing a stable and effective drug delivery system for prolonged and targeted local anesthesia, particularly in challenging environments such as inflamed tissues.[5][6]
Materials and Methods
Materials
| Material | Supplier | Grade |
| This compound | (Specify Supplier) | Pharmaceutical Grade |
| Solid Lipid (e.g., Glyceryl Monostearate) | (Specify Supplier) | Pharmaceutical Grade |
| Liquid Lipid (e.g., Oleic Acid) | (Specify Supplier) | Pharmaceutical Grade |
| Surfactant (e.g., Poloxamer 188) | (Specify Supplier) | Pharmaceutical Grade |
| Co-surfactant (e.g., Soy Lecithin) | (Specify Supplier) | Pharmaceutical Grade |
| Purified Water | In-house | USP Grade |
| Organic Solvent (e.g., Chloroform, Ethanol) | (Specify Supplier) | ACS Grade |
Equipment
| Equipment | Manufacturer | Model |
| High-Shear Homogenizer | (Specify Manufacturer) | (Specify Model) |
| Ultrasonicator | (Specify Manufacturer) | (Specify Model) |
| High-Pressure Homogenizer | (Specify Manufacturer) | (Specify Model) |
| Dynamic Light Scattering (DLS) Instrument | (Specify Manufacturer) | (Specify Model) |
| Differential Scanning Calorimeter (DSC) | (Specify Manufacturer) | (Specify Model) |
| Transmission Electron Microscope (TEM) | (Specify Manufacturer) | (Specify Model) |
| High-Performance Liquid Chromatography (HPLC) System | (Specify Manufacturer) | (Specify Model) |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded NLCs by High-Shear Homogenization and Ultrasonication
This protocol is a widely used method for the preparation of lipid nanoparticles.[14][15]
-
Preparation of the Lipid Phase:
-
Accurately weigh the solid lipid (e.g., glyceryl monostearate) and liquid lipid (e.g., oleic acid).
-
Melt the lipids together in a beaker by heating to approximately 5-10 °C above the melting point of the solid lipid.
-
Dissolve the this compound in the molten lipid mixture with continuous stirring until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Accurately weigh the surfactant (e.g., Poloxamer 188) and co-surfactant (e.g., soy lecithin) and dissolve them in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a coarse oil-in-water emulsion.
-
-
Nanosizing:
-
Subject the pre-emulsion to ultrasonication using a probe sonicator at a specific power output and duration (e.g., 400 W for 20 minutes) to reduce the particle size to the nanometer range. Maintain the temperature of the dispersion during this process.
-
-
Cooling and Solidification:
-
Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring to allow the lipid to recrystallize and form NLCs.
-
Store the NLC dispersion at 4 °C for further characterization.
-
Protocol 2: Characterization of this compound-Loaded NLCs
Thorough characterization is essential to ensure the quality and performance of the formulated nanoparticles.[16][17]
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the NLC dispersion with purified water to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a Dynamic Light Scattering (DLS) instrument at 25 °C.
-
-
Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the unencapsulated this compound from the NLC dispersion by ultracentrifugation or centrifugal filter devices.
-
Quantify the amount of free drug in the supernatant using a validated HPLC method.
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total drug amount - Free drug amount) / Total drug amount] x 100
-
DL (%) = [(Total drug amount - Free drug amount) / Total lipid amount] x 100
-
-
-
Morphological Examination:
-
Visualize the shape and surface morphology of the NLCs using Transmission Electron Microscopy (TEM).
-
Prepare the sample by placing a drop of the diluted NLC dispersion on a carbon-coated copper grid, allowing it to dry, and then staining with a suitable negative staining agent if necessary.
-
-
Thermal Analysis:
-
Perform Differential Scanning Calorimetry (DSC) to investigate the crystalline state of the lipids and the drug within the nanoparticles.
-
Analyze the thermograms of the individual components, the physical mixture, and the lyophilized NLC formulation.
-
-
In Vitro Drug Release Study:
-
Conduct in vitro drug release studies using a dialysis bag method.
-
Place a known amount of the NLC dispersion in a dialysis bag and immerse it in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37 °C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the drug concentration in the collected samples by HPLC.
-
Data Presentation
Table 1: Physicochemical Properties of Optimized this compound-Loaded NLCs
| Parameter | Value |
| Particle Size (nm) | 235.6 ± 3.9[5][6] |
| Polydispersity Index (PDI) | 0.182 ± 0.006[5][6] |
| Zeta Potential (mV) | -23.6 ± 0.5[5][6] |
| Encapsulation Efficiency (%) | >99%[5] |
| Drug Loading (%) | (To be determined experimentally) |
| Stability (at room temperature) | Stable for 360 days[5] |
Note: The values presented are based on published data for butamben-loaded NLCs and may vary depending on the specific formulation and process parameters.[5][6]
Mechanism of Action
Local anesthetics like butamben function by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By inhibiting this process, the transmission of pain signals from the peripheral nerves to the central nervous system is interrupted, resulting in a loss of sensation in the localized area.
Conclusion
The encapsulation of this compound in lipid nanoparticles, particularly NLCs, presents a viable and effective strategy to overcome the solubility challenges associated with this local anesthetic. The provided protocols offer a foundational framework for the successful formulation and characterization of these advanced drug delivery systems. The resulting this compound-loaded NLCs have the potential to offer prolonged anesthetic effects, reduced systemic toxicity, and improved efficacy, especially in the management of pain in inflamed tissues. Further in vivo studies are warranted to fully elucidate the clinical potential of this formulation.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Butamben - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Lipid nanoparticles loaded with butamben and designed to improve anesthesia at inflamed tissues - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 9. Development of a Versatile Nanostructured Lipid Carrier (NLC) Using Design of Experiments (DoE)—Part II: Incorporation and Stability of Butamben with Different Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Data-driven development of an oral lipid-based nanoparticle formulation of a hydrophobic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Lipid-based carriers for the delivery of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Research Advances in Nano-Based Drug Delivery Systems for Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. mdpi.com [mdpi.com]
- 16. azom.com [azom.com]
- 17. researchgate.net [researchgate.net]
Application Note: Quantification of Butamben Picrate using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of Butamben picrate. This compound is an organoammonium salt combining the local anesthetic Butamben with picric acid.[1][2] The presented protocol is adapted from established USP methods for Butamben analysis and is suitable for researchers, scientists, and professionals in drug development and quality control.[3] The method utilizes a reversed-phase C18 column with UV detection, ensuring reliable separation and quantification of the Butamben moiety.
Introduction
Butamben is a local anesthetic, chemically defined as the ester of 4-aminobenzoic acid and butanol.[3] It is often used topically for pain relief.[4][5] Accurate quantification of Butamben in its various salt forms, such as this compound, is crucial for formulation development, stability testing, and quality assurance. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the analysis of pharmaceutical compounds.[6][7] This document provides a detailed protocol for the determination of this compound, focusing on the quantification of the active Butamben component.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., Kinetex® 5 µm XB-C18, 100 x 2.1 mm or similar) is recommended.[3]
-
Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
pH Meter: Calibrated.
-
Syringe Filters: 0.45 µm PTFE or nylon.
Reagents and Solvents
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Formic Acid (HCOOH): ACS grade (≥88%).
-
This compound Reference Standard: Of known purity.
-
Methanol (MeOH): HPLC grade, for sample preparation.
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC grade water and mix thoroughly.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile and mix thoroughly.
-
Diluent: Methanol.
-
Standard Stock Solution (e.g., 500 µg/mL of Butamben): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in the diluent in a volumetric flask. Note: The molecular weight of Butamben is 193.24 g/mol and this compound is 615.6 g/mol . Account for the molecular weight difference to prepare the desired concentration of the Butamben moiety.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL of Butamben).
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of diluent.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the final volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Condition |
| Column | C18, 5 µm, 100 x 2.1 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 for gradient program. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detector | UV at 285 nm |
| Run Time | Approximately 10 minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 6.0 | 50 | 50 |
| 8.5 | 50 | 50 |
| 8.6 | 10 | 90 |
| 10.0 | 10 | 90 |
Data Presentation
Quantitative analysis is performed by constructing a calibration curve from the peak areas of the working standard solutions versus their concentrations. The concentration of Butamben in the samples is then determined from this curve.
Table 2: Example Calibration Data for Butamben
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1.0 | Value |
| 5.0 | Value |
| 10.0 | Value |
| 25.0 | Value |
| 50.0 | Value |
| 100.0 | Value |
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (Butamben) | ≤ 2.0 |
| RSD of Peak Area (%) | ≤ 2.0% (n=6) |
| RSD of Retention Time (%) | ≤ 1.0% (n=6) |
Visualizations
The following diagram illustrates the general workflow for the HPLC quantification of this compound.
Caption: Workflow for this compound Quantification by HPLC.
Conclusion
The HPLC method described in this application note provides a reliable and accurate means for the quantification of this compound in various samples. The use of a C18 column with a gradient elution of formic acid-modified water and acetonitrile, coupled with UV detection at 285 nm, allows for excellent separation and sensitive detection of Butamben. This protocol serves as a valuable tool for quality control and research applications in the pharmaceutical industry.
References
- 1. This compound | C28H33N5O11 | CID 9960605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 577-48-0 [chemicalbook.com]
- 3. phenomenex.com [phenomenex.com]
- 4. experts.azregents.edu [experts.azregents.edu]
- 5. Analgesic efficacy of topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20110263853A1 - Hplc method for the analysis of bosetan and related substances and use of these substances as reference standards and markers - Google Patents [patents.google.com]
- 7. Simple Estimation of Bosentan in Tablet Formulation by RP-HPLC [scirp.org]
Application Notes and Protocols for Assessing Butamben Picrate Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamben picrate, an organoammonium salt of butamben and picric acid, has been historically utilized as a local anesthetic.[1][2] While its anesthetic properties are attributed to the blockage of nerve conduction, a thorough understanding of its potential cytotoxicity is crucial for comprehensive toxicological assessment and drug development.[1][3][4] Cytotoxicity assays are essential tools in the early stages of drug development to screen for compounds that may be toxic to cells, helping to establish a therapeutic index and ensure a higher safety profile.[5][6] These assays measure various cellular parameters such as membrane integrity, metabolic activity, and enzymatic activity to determine the extent to which a compound can damage or kill cells.[5][7]
This document provides detailed application notes and protocols for assessing the cytotoxicity of this compound using common cell viability assays. The protocols for the MTT, and LDH assays are outlined, offering methods to quantify metabolic activity and membrane integrity, respectively.
Key Cell Viability Assays for Cytotoxicity Testing
A variety of assays are available to assess cell viability and cytotoxicity, each with its own underlying principle. For a comprehensive evaluation of this compound's effects, a multi-parametric approach is recommended, employing assays that measure different cellular functions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[8][9] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells.[8][12]
-
LDH (Lactate Dehydrogenase) Assay: This enzymatic assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[7][15]
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the intended application or potential target tissue of this compound. For general cytotoxicity screening, commonly used cell lines include HeLa, HEK293, or L929 mouse fibroblasts.[16]
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to achieve a range of desired test concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
-
Untreated Control (Negative Control): Cells cultured in a normal growth medium.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100 for the LDH assay) to induce maximum cell death.[17]
-
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
MTT Assay Protocol
-
Reagent Preparation: Prepare a 5 mg/mL MTT solution in sterile PBS and filter-sterilize.[9]
-
MTT Addition: After the incubation period with this compound, add 10 µL of the MTT solution to each well.[10]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[11][12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[8][10] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[9][10]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
LDH Assay Protocol
-
Supernatant Collection: After the incubation period with this compound, carefully collect the cell culture supernatant from each well without disturbing the cells.
-
Assay Plate Preparation: Transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[17]
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14]
-
Stop Reaction (if necessary): Add a stop solution if required by the specific kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[13][17]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Spontaneous LDH release is from the untreated control, and maximum LDH release is from the positive control (e.g., cells lysed with Triton X-100).[18]
-
Data Presentation
The quantitative data obtained from the cell viability assays should be summarized in tables for clear comparison of the cytotoxic effects of this compound at different concentrations and exposure times.
Table 1: Hypothetical MTT Assay Results for this compound Cytotoxicity
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.250 | 0.085 | 100 |
| 1 | 1.180 | 0.070 | 94.4 |
| 10 | 0.950 | 0.065 | 76.0 |
| 50 | 0.520 | 0.045 | 41.6 |
| 100 | 0.210 | 0.030 | 16.8 |
| 250 | 0.080 | 0.015 | 6.4 |
Table 2: Hypothetical LDH Assay Results for this compound Cytotoxicity
| This compound Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.150 | 0.010 | 0 |
| 1 | 0.180 | 0.012 | 3.3 |
| 10 | 0.350 | 0.025 | 22.2 |
| 50 | 0.780 | 0.050 | 69.9 |
| 100 | 1.150 | 0.075 | 111.1 (Adjusted to 100) |
| 250 | 1.200 | 0.080 | 116.7 (Adjusted to 100) |
| Maximum Release | 1.050 | 0.090 | 100 |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for this compound Cytotoxicity Testing.
Apoptosis Signaling Pathways
The induction of apoptosis, or programmed cell death, is a common mechanism of cytotoxicity.[19] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[20] Both pathways converge on the activation of executioner caspases, which are proteases that dismantle the cell.[21]
Caption: Overview of Apoptosis Signaling Pathways.
Conclusion
The protocols and application notes provided here offer a framework for the systematic evaluation of this compound's cytotoxicity. By employing a combination of cell viability assays, researchers can gain valuable insights into the potential toxic effects of this compound on a cellular level. It is important to note that while Butamben's anesthetic mechanism of action involves the inhibition of voltage-gated ion channels, its specific cytotoxic mechanisms and the signaling pathways it may trigger are not yet fully elucidated and require further investigation.[3][4][22] The presented methodologies provide a solid starting point for such toxicological studies, which are crucial for the comprehensive safety assessment of any pharmaceutical compound.
References
- 1. This compound | C28H33N5O11 | CID 9960605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 577-48-0 | Benchchem [benchchem.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. What is the mechanism of Butamben? [synapse.patsnap.com]
- 5. opentrons.com [opentrons.com]
- 6. Overview of Cell Viability & Proliferation Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH Cytotoxicity Assay [bio-protocol.org]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. nelsonlabs.com [nelsonlabs.com]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. researchgate.net [researchgate.net]
- 20. Apoptosis - Wikipedia [en.wikipedia.org]
- 21. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 22. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for In Vivo Testing of Butamben Picrate Analgesia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamben, an ester-type local anesthetic, provides pain relief by blocking nerve signal transmission. Its mechanism of action primarily involves the inhibition of voltage-gated sodium channels within nerve cell membranes, preventing the initiation and conduction of nerve impulses.[1] Emerging research also suggests that Butamben may exert its analgesic effects through the inhibition of voltage-gated calcium channels and transient receptor potential (TRP) channels, specifically TRPA1 and TRPV4.[2][3] Butamben picrate, a salt form of Butamben, is utilized in topical formulations for its analgesic properties.[4]
These application notes provide detailed protocols for three standard preclinical animal models to evaluate the analgesic efficacy of this compound: the tail-flick test, the hot plate test, and the acetic acid-induced writhing test. These models are instrumental in determining the onset, duration, and dose-dependency of the compound's analgesic effects.
Mechanism of Action: Proposed Signaling Pathway
Butamben's primary analgesic effect stems from its ability to block sodium influx through voltage-gated sodium channels in neuronal membranes. This action inhibits the depolarization necessary for the propagation of an action potential, thereby blocking the transmission of nociceptive signals. Additionally, Butamben has been shown to inhibit L-type calcium channels, which may contribute to its analgesic properties by modulating neurotransmitter release.[2]
Caption: Proposed mechanism of Butamben analgesia.
Data Presentation
Table 1: Tail-Flick Test - Latency to Thermal Stimulus
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | N | Baseline Latency (s) (Mean ± SEM) | Post-Treatment Latency (s) at Timepoints (Mean ± SEM) |
| 0 min | 30 min | 60 min | 90 min | 120 min | |||||
| Rat | Vehicle Control | - | Topical | 10 | ||
| This compound | X | Topical | 10 | |||
| This compound | Y | Topical | 10 | |||
| Positive Control (e.g., Lidocaine) | Z | Topical | 10 |
Table 2: Hot Plate Test - Reaction Time to Thermal Stimulus
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | N | Baseline Reaction Time (s) (Mean ± SEM) | Post-Treatment Reaction Time (s) at Timepoints (Mean ± SEM) |
| 0 min | 30 min | 60 min | 90 min | 120 min | |||||
| Mouse | Vehicle Control | - | Topical | 10 | ||
| This compound | X | Topical | 10 | |||
| This compound | Y | Topical | 10 | |||
| Positive Control (e.g., Morphine) | Z | Subcutaneous | 10 |
Table 3: Acetic Acid-Induced Writhing Test - Inhibition of Writhing Response
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | N | Number of Writhes (Mean ± SEM) | % Inhibition |
| Mouse | Vehicle Control | - | Oral/IP | 10 | 0% | |
| This compound | X | Oral/IP | 10 | |||
| This compound | Y | Oral/IP | 10 | |||
| Positive Control (e.g., Diclofenac) | Z | Oral/IP | 10 |
Experimental Protocols
Tail-Flick Test
This method assesses the analgesic effect of compounds against a thermal stimulus, primarily evaluating spinally mediated analgesia.[5][6]
Workflow:
Caption: Experimental workflow for the tail-flick test.
Methodology:
-
Animals: Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g).
-
Apparatus: Tail-flick analgesia meter with a radiant heat source or a thermostatically controlled water bath set to 55 ± 0.5°C.[6]
-
Procedure: a. Gently restrain the animal. b. Measure the baseline tail-flick latency by focusing the radiant heat source on the distal portion of the tail or immersing the distal 3-5 cm of the tail in the hot water bath. c. Record the time taken for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage.[5] d. Administer this compound formulation (topically), vehicle control, or a positive control (e.g., topical lidocaine) to their respective groups. e. Measure the tail-flick latency at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.
-
Data Analysis: The analgesic effect is quantified as the increase in latency time. The percentage of the Maximum Possible Effect (%MPE) can be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
Hot Plate Test
This test measures the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.[7][8] The response is supraspinally integrated and involves higher brain functions.[8]
Workflow:
Caption: Experimental workflow for the hot plate test.
Methodology:
-
Animals: Swiss albino mice (20-25 g).
-
Apparatus: Hot plate analgesia meter maintained at a constant temperature of 55 ± 0.5°C.[7]
-
Procedure: a. Gently place the mouse on the heated surface of the hot plate, enclosed by a transparent cylinder to confine it. b. Start a timer and observe the animal's behavior. c. Record the latency to the first sign of nociception, typically paw licking or jumping.[8] d. A cut-off time (e.g., 30 seconds) should be implemented to prevent tissue injury. e. Administer this compound, vehicle, or a positive control (e.g., morphine) to the respective groups. f. Measure the reaction time at various intervals post-administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The analgesic effect is determined by the increase in the latency period for the animal to react to the thermal stimulus.
Acetic Acid-Induced Writhing Test
This is a sensitive model for screening peripherally acting analgesics.[7] Intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a sign of visceral pain.[9]
Workflow:
Caption: Experimental workflow for the writhing test.
Methodology:
-
Animals: Swiss albino mice (20-25 g).
-
Reagents: 0.6% (v/v) acetic acid solution.
-
Procedure: a. Divide the animals into groups and administer this compound, vehicle, or a positive control (e.g., diclofenac sodium) via the intended route (e.g., oral or intraperitoneal).[10] b. After a suitable absorption period (e.g., 30 minutes), inject 0.6% acetic acid (10 mL/kg body weight) intraperitoneally into each mouse.[11] c. Immediately place each mouse into an individual observation chamber. d. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a duration of 20 minutes.[1]
-
Data Analysis: The analgesic activity is expressed as the percentage inhibition of writhing, calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Safety and Toxicology Profile
Note: A specific, publicly available LD50 value for this compound was not identified. The acute oral toxicity of Butamben would need to be determined experimentally.
Acute Oral Toxicity (LD50): The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[12] This is a critical parameter for assessing the acute toxicity of a compound. The determination of an approximate lethal dose (ALD) can be a preliminary step requiring fewer animals.[13]
General Considerations:
-
All animal experiments should be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC).
-
Personnel should be properly trained in animal handling and the specific experimental procedures.
-
The ethical implications of using animal models for pain research should always be considered, and procedures should be designed to minimize animal suffering.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. The local anesthetic butamben inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta). (1) Acute oral toxicity to rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. Hot plate test [panlab.com]
- 9. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnu.ac.bd [jnu.ac.bd]
- 11. ajol.info [ajol.info]
- 12. dtsc.ca.gov [dtsc.ca.gov]
- 13. Estimation of acute oral toxicity in rats by determination of the approximate lethal dose rather than the LD50 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Assessing In Vitro Skin Permeation of Butamben Picrate Using Franz Diffusion Cells
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for assessing the skin permeation of Butamben picrate using the in vitro Franz diffusion cell method. This protocol is based on established scientific principles and regulatory guidelines, such as the OECD Test Guideline 428.[1][2][3][4][5]
Introduction
This compound is an organoammonium salt that functions as a local anesthetic. The assessment of its skin permeation is critical for evaluating the efficacy and safety of topical formulations containing this active pharmaceutical ingredient (API). In vitro permeation testing (IVPT) is a widely accepted method for quantifying the absorption of substances through the skin.[6][7] The Franz diffusion cell is the most common apparatus used for these studies, providing a reliable model for predicting in vivo skin absorption by measuring the passage of a substance from a donor chamber, through a skin membrane, into a receptor fluid.[8][9] This method allows for the determination of key permeation parameters, such as flux, lag time, and permeability coefficient.
Principle of the Method
The in vitro skin permeation assay utilizes a Franz diffusion cell, which consists of a donor chamber and a receptor chamber separated by a section of skin. The test formulation containing this compound is applied to the outer surface of the skin (stratum corneum) in the donor chamber. The receptor chamber is filled with a fluid that is maintained at a constant temperature of 32°C to simulate physiological conditions.[10] Over the course of the experiment, aliquots of the receptor fluid are collected at predetermined time points and analyzed to quantify the amount of this compound that has permeated through the skin.
Materials and Equipment
3.1 Materials and Reagents
-
This compound (analytical standard)
-
Formulation vehicle/placebo
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Solubilizing agent (e.g., Volpo-20, Bovine Serum Albumin (BSA), or ethanol)[10][11]
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
Purified water (e.g., Milli-Q)
-
Ex vivo skin membranes (e.g., dermatomed human or porcine skin)
-
Parafilm®
3.2 Equipment
-
Franz diffusion cells (static vertical type) with known diffusion area and receptor volume[12][13]
-
Stirring hot plate or dry block heater with a multi-cell stirrer
-
Circulating water bath to maintain 32°C at the skin surface[10]
-
Positive displacement pipette for dosing
-
Calibrated analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
Skin integrity testing device (e.g., Transepidermal Water Loss (TEWL) meter or an ohmmeter for electrical resistance)[8][12][14]
-
Dermatome (for skin preparation, if required)
-
Standard laboratory glassware, vials, and syringes
Experimental Protocol
4.1 Preparation of Receptor Solution The receptor solution must maintain "sink conditions," meaning its capacity to dissolve the permeant is high enough that the concentration of the permeant never exceeds 10-30% of its saturation solubility.[10] Given that Butamben is poorly soluble in water, a modified buffer is required.
-
Prepare isotonic PBS at pH 7.4.
-
To enhance the solubility of this compound, add a co-solvent or solubilizing agent. For example, a solution of PBS containing 5% Bovine Serum Albumin (BSA) or 6% Volpo-20 can be used.[11]
-
Degas the receptor solution for at least 30 minutes using vacuum filtration or sonication to prevent air bubble formation under the skin membrane during the experiment.[13]
4.2 Skin Membrane Preparation
-
Cryopreserved dermatomed human or porcine skin (typically 400-500 µm thick) should be thawed at room temperature.[12]
-
Cut the skin into sections large enough to be mounted between the donor and receptor chambers of the Franz cells.
-
Handle the skin carefully with forceps to avoid damaging the stratum corneum.
4.3 Skin Integrity Testing The barrier integrity of each skin section must be confirmed before applying the test substance.
-
Mount the skin section onto the Franz diffusion cell.
-
Allow the skin to equilibrate for approximately 30-60 minutes.
-
Measure the Transepidermal Water Loss (TEWL) or electrical resistance (ER).[14][15]
-
TEWL: Acceptable values are typically <10-15 g/m²/h.[8]
-
Electrical Resistance: Measure the resistance across the skin. A high resistance value indicates an intact barrier. The acceptance threshold should be established in-house based on historical data.
-
-
Only use skin sections that meet the acceptance criteria for the permeation study.
4.4 Franz Diffusion Cell Setup and Assembly
-
Set the circulating water bath to a temperature that maintains the skin surface at 32 ± 1°C.
-
Fill the receptor chamber of each Franz cell with a known volume of the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber and set the stir rate (e.g., 400-600 rpm) to ensure the solution is well-mixed without creating a vortex.[11]
-
Mount the prepared and integrity-tested skin section onto the cell, with the stratum corneum facing the donor chamber.
-
Clamp the donor and receptor chambers together securely.
-
Allow the entire system to equilibrate for at least 30 minutes. Before dosing, take a "time zero" sample from the receptor fluid to check for any contamination.[16]
4.5 Application of Test Formulation
-
Apply a finite dose of the this compound formulation to the surface of the skin in the donor chamber. A typical dose is 5-10 mg/cm².[4][12]
-
Use a positive displacement pipette for accurate application.
-
Record the exact weight of the formulation applied. The donor chamber is typically left open to the air (unoccluded) to mimic in-use conditions.
4.6 Sampling Procedure
-
Collect samples from the receptor chamber via the sampling arm at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours).
-
At each time point, withdraw a specific volume (e.g., 500 µL) of the receptor fluid.
-
Immediately replenish the receptor chamber with the same volume of fresh, pre-warmed receptor solution to maintain a constant volume.
-
Store the collected samples at an appropriate temperature (e.g., 4°C or -20°C) until analysis.
4.7 Mass Balance Determination At the end of the experiment (e.g., 24 hours), a mass balance study should be performed to account for the total amount of applied drug.
-
Surface Wash: Wash the skin surface with a suitable solvent to recover any unabsorbed formulation.
-
Tape Stripping: Use adhesive tape to sequentially remove the stratum corneum and determine the amount of drug retained in this layer.[12]
-
Skin Extraction: Collect the remaining skin (epidermis and dermis), mince it, and extract the drug using a suitable solvent.
-
Analyze all collected fractions (surface wash, tape strips, extracted skin, and all receptor fluid samples) to determine the distribution of this compound.
Analytical Method: HPLC
A validated analytical method is required to quantify this compound in the collected samples. A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is suitable for this purpose.[17][18]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium bicarbonate).[18]
-
Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm).[18]
-
Flow Rate: ~0.5 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of Butamben.
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, and sensitivity according to standard guidelines.
Visualization of Workflows
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. eurolab.net [eurolab.net]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. In vitro permeation testing for the evaluation of drug delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to Evaluate Skin Penetration In Vitro [mdpi.com]
- 9. 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Test [xenometrix.ch]
- 10. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 2.12. In Vitro Permeation Testing [bio-protocol.org]
- 13. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Observations on the Tritiated Water and TEWL Skin Integrity Tests: Relevance to In Vitro Permeation Testing (IVPT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fda.gov [fda.gov]
- 16. fda.gov [fda.gov]
- 17. researchgate.net [researchgate.net]
- 18. waters.com [waters.com]
Application Notes and Protocols for Butamben Picrate in Dental Anesthetic Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Butamben picrate is a compound with a history of use as a local anesthetic; however, it has been withdrawn from the market in at least one region[1]. The following application notes and protocols are provided for research and informational purposes only. These are synthesized from available scientific literature on butamben, other topical anesthetics, and general principles of dental anesthetic research. These protocols are hypothetical and have not been validated for the specific use of this compound in dental applications. Researchers must conduct their own risk assessments and obtain appropriate institutional and regulatory approvals before commencing any experimental work.
Introduction
This compound is an organoammonium salt formed from the reaction of butamben and picric acid[1]. Butamben, an ester-type local anesthetic, functions by blocking voltage-gated sodium channels in neuronal cell membranes, thereby inhibiting the generation and conduction of nerve impulses[2]. This mechanism is the foundation of its local anesthetic effect. Historically, picric acid itself was used topically for its antiseptic and analgesic properties, though its use has largely been discontinued due to safety concerns, including skin irritation and potential explosivity when dry[3][4][5][6][7]. The combination in this compound aimed to leverage the anesthetic properties of butamben.
These notes provide a framework for investigating the potential of this compound as a topical dental anesthetic, covering its formulation, in vitro and in vivo evaluation, and safety assessment.
Mechanism of Action: Sodium Channel Blockade
Local anesthetics like butamben exert their effects by blocking the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This prevents the depolarization of the membrane and the propagation of action potentials, which are necessary for the transmission of pain signals.
Data Presentation
Due to the limited availability of specific data for this compound in dental applications, the following tables include data on Butamben from various studies. This information can serve as a baseline for designing new experiments.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Butamben | ||
| IUPAC Name | Butyl 4-aminobenzoate | [8] |
| Molecular Formula | C11H15NO2 | [8] |
| Molar Mass | 193.24 g/mol | [8] |
| Melting Point | 57-59 °C | [8] |
| Solubility in Water | 1 part in 7000 | [8] |
| This compound | ||
| IUPAC Name | bis(butyl 4-aminobenzoate);2,4,6-trinitrophenol | [1] |
| Molecular Formula | C28H33N5O11 | [1] |
| Molar Mass | 615.6 g/mol | [1] |
Table 2: In Vitro Efficacy of Butamben (Non-Dental Models)
| Cell Type | Concentration | Effect | Reference |
| Rat Dorsal Root Ganglion Neurons | 100 µM | Increased firing threshold, blocked action potential | [2] |
| Rat PC12 Cells | 500 µM | 90% reversible suppression of total whole-cell barium current | [9] |
Table 3: In Vivo Anesthetic Effect of Butamben Formulations (Non-Dental Models)
| Animal Model | Formulation | Anesthetic Effect | Reference |
| Rabbit | 0.5% Butamben in Carbopol gel | Increased intensity and duration of anesthesia compared to hydroalcoholic solution | [10] |
| Rabbit | Double-loaded liposomes with Butamben | Significantly prolonged anesthetic effect compared to single-loaded liposomes | [10] |
Experimental Protocols
The following are detailed, hypothetical protocols for the research of this compound as a dental anesthetic.
Synthesis of this compound
Objective: To synthesize this compound from Butamben and picric acid.
Materials:
-
Butamben
-
Picric acid
-
Ethanol (95%)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers and flasks
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Dissolution of Reactants:
-
Dissolve a specific molar amount of Butamben in warm ethanol in a beaker with continuous stirring.
-
In a separate beaker, dissolve a stoichiometric amount of picric acid in warm ethanol. Caution: Picric acid is explosive when dry. Handle with appropriate safety precautions, including wearing personal protective equipment and working in a fume hood.
-
-
Reaction:
-
Slowly add the picric acid solution to the Butamben solution while stirring continuously.
-
A precipitate of this compound should form.
-
Continue stirring for a predetermined time (e.g., 1-2 hours) at room temperature to ensure complete reaction.
-
-
Isolation and Purification:
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to improve purity.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight. Crucially, do not allow the product to become completely dry if there is a risk of explosion. Maintain a certain level of moisture if safety data indicates this is necessary.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized this compound using techniques such as melting point determination, Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy.
-
Formulation of a Topical Dental Gel
Objective: To formulate a mucoadhesive gel containing this compound for topical dental application.
Materials:
-
This compound
-
Carbopol 940 (or other suitable gelling agent)
-
Propylene glycol (penetration enhancer)
-
Triethanolamine (neutralizing agent)
-
Deionized water
-
Preservative (e.g., methylparaben)
-
pH meter
-
Homogenizer
Procedure:
-
Preparation of the Gel Base:
-
Disperse Carbopol 940 in deionized water with continuous stirring until a uniform dispersion is obtained. Avoid clumping.
-
-
Incorporation of Active Ingredient:
-
In a separate container, dissolve this compound and the preservative in propylene glycol.
-
Slowly add this solution to the Carbopol dispersion with continuous homogenization.
-
-
Neutralization and Gel Formation:
-
Slowly add triethanolamine dropwise to the mixture while continuously monitoring the pH.
-
Continue adding until the desired pH (typically around 6.5-7.0 for oral mucosa) is reached and a clear, viscous gel is formed.
-
-
Final Homogenization:
-
Homogenize the final gel formulation to ensure uniformity.
-
-
Characterization and Stability Testing:
In Vitro Cytotoxicity Assay
Objective: To evaluate the potential cytotoxicity of the this compound dental gel on oral cell lines.
Materials:
-
Human gingival fibroblasts or oral keratinocytes
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
-
Preparation of Test Extracts:
-
Prepare extracts of the this compound gel by incubating a known amount of the gel in cell culture medium for a specified period (e.g., 24 hours) at 37°C.
-
Create a series of dilutions of the extract.
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the prepared dilutions of the gel extract.
-
Include positive (e.g., a known cytotoxic agent) and negative (cell culture medium only) controls.
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
-
In Vivo Anesthetic Efficacy Study (Animal Model)
Objective: To evaluate the topical anesthetic efficacy of the this compound gel on the oral mucosa of a suitable animal model.
Animal Model:
-
Rats or rabbits are commonly used for orofacial pain and topical anesthesia studies[16][17]. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound gel
-
Placebo gel (without the active ingredient)
-
Positive control (e.g., commercial benzocaine or lidocaine gel)
-
Von Frey filaments or an electronic pulp tester
-
Stopwatch
Procedure:
-
Animal Acclimatization:
-
Acclimatize the animals to the experimental setup and handling to minimize stress.
-
-
Baseline Measurement:
-
Determine the baseline pain threshold by applying Von Frey filaments to the gingival mucosa or by using an electric pulp tester on a tooth and recording the response.
-
-
Application of Anesthetic:
-
Divide the animals into three groups: this compound gel, placebo gel, and positive control.
-
Apply a standardized amount of the assigned gel to a specific area of the oral mucosa (e.g., the buccal mucosa of the maxillary first molar) for a defined period (e.g., 2 minutes).
-
-
Efficacy Assessment:
-
At predetermined time intervals (e.g., 2, 5, 10, 15, 30, and 60 minutes) after application, assess the pain threshold again using the same method as in the baseline measurement.
-
Record the onset of anesthesia (time to significant increase in pain threshold) and the duration of anesthesia (time until the pain threshold returns to baseline).
-
-
Data Analysis:
-
Statistically compare the changes in pain threshold between the different groups over time.
-
Safety Considerations
-
Picric Acid: Picric acid is a known skin irritant and sensitizer and can be explosive when dry[4][5][6][7][18]. All handling of this compound should be done with appropriate personal protective equipment and in a controlled environment. The potential for systemic absorption and toxicity of picric acid from a topical dental formulation would need to be thoroughly investigated.
-
Butamben: As an ester-type local anesthetic, butamben carries a risk of allergic reactions in susceptible individuals.
Quantitative Analysis
For quality control and research purposes, a validated analytical method for the quantification of this compound in the formulation and in biological samples is necessary. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.
Example HPLC Method Parameters (to be optimized):
-
Column: C18 reverse-phase column
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)
-
Detection: UV spectrophotometry at a wavelength determined by the UV spectrum of this compound
-
Flow Rate: Typically 1.0 mL/min
-
Injection Volume: 20 µL
-
Quantification: Based on a standard curve prepared with known concentrations of this compound.
This method would need to be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
The provided application notes and protocols offer a foundational framework for the investigation of this compound in dental anesthetic research. Due to the limited specific data available for this compound in dental applications, careful adaptation, optimization, and validation of these methodologies are essential. A thorough safety assessment, particularly concerning the picrate component, is a critical prerequisite for any further research.
References
- 1. This compound | C28H33N5O11 | CID 9960605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Frontiers | Preclinical orofacial pain assays and measures and chronic primary orofacial pain research: where we are and where we need to go [frontiersin.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. Picric acid : Understanding specific chemicals hazard - HSE Solutions [hsesolutions.in]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. ehs.ucr.edu [ehs.ucr.edu]
- 7. gov.uk [gov.uk]
- 8. [PDF] Assessing Orofacial Pain Behaviors in Animal Models: A Review | Semantic Scholar [semanticscholar.org]
- 9. Recent advances in topical anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 577-48-0 [chemicalbook.com]
- 11. database.ich.org [database.ich.org]
- 12. snscourseware.org [snscourseware.org]
- 13. researchgate.net [researchgate.net]
- 14. pharmaacademias.com [pharmaacademias.com]
- 15. ICH: New Guideline for Stabilities - ECA Academy [gmp-compliance.org]
- 16. Orofacial pain models and behavior assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal models in the study and treatment of orofacial pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]
Application Notes and Protocols: Butamben Picrate in Burn Pain Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butamben picrate, an ester-type local anesthetic, has been investigated for its potential role in the management of pain associated with thermal burns. By reversibly blocking sodium channels in nerve membranes, this compound can inhibit the transmission of pain signals from the site of injury. These application notes provide an overview of the available research, its mechanism of action, and generalized protocols for preclinical and clinical evaluation.
Mechanism of Action
Butamben, the active anesthetic component of this compound, exerts its analgesic effect by blocking voltage-gated sodium channels on the neuronal cell membrane.[1] This action inhibits the influx of sodium ions, which is necessary for the generation and conduction of nerve impulses. By preventing depolarization and propagation of action potentials in sensory nerves, Butamben effectively numbs the treated area, providing localized pain relief.[1] While the general mechanism is understood, specific modulatory effects of this compound on different sodium channel subtypes in the context of burn-sensitized nociceptors warrant further investigation.
Signaling Pathway: Local Anesthetic Action on Sodium Channels
References
Butamben Picrate: A Versatile Tool for Investigating Nociception
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Butamben picrate, the picric acid salt of the local anesthetic butamben (n-butyl-p-aminobenzoate), has emerged as a valuable pharmacological tool for the study of nociception. Its multifaceted mechanism of action, targeting several key ion channels involved in pain signaling, makes it a subject of interest for researchers developing novel analgesics and investigating the complex pathways of pain perception. These application notes provide a comprehensive overview of this compound's utility in nociception research, complete with detailed experimental protocols and a summary of its known effects.
Butamben is a topical anesthetic that functions by blocking nerve conduction when applied locally.[1] While its primary clinical use has been for surface anesthesia, its interactions with specific ion channels implicated in nociceptive pathways have drawn the attention of the research community.[2][3] Studies have demonstrated that butamben modulates the activity of various channels, including voltage-gated sodium channels, specific transient receptor potential (TRP) channels, and multiple types of voltage-gated calcium channels.[4][5] This broad-spectrum activity provides a unique opportunity to probe different facets of the pain signaling cascade.
Mechanism of Action in Nociception
This compound's anti-nociceptive effects are primarily attributed to its ability to inhibit the function of several key ion channels expressed in sensory neurons.[4] A summary of its known molecular targets is presented below.
Voltage-Gated Sodium Channels (Naᵥ)
Transient Receptor Potential (TRP) Channels
Butamben has been shown to inhibit the activity of TRPA1 and TRPV4 channels, which are key sensors of noxious chemical and physical stimuli in peripheral sensory neurons.[4][7]
-
TRPA1: Micromolar concentrations of butamben block TRPA1 channels. Interestingly, at millimolar concentrations, butamben can activate TRPA1.[4]
-
TRPV4: Butamben also blocks TRPV4 channels at micromolar concentrations.[4]
The inhibition of these TRP channels is a significant contributor to butamben's peripheral analgesic effects, as demonstrated in animal models of acute pain.[4][7]
Voltage-Gated Calcium Channels (Caᵥ)
Butamben exerts inhibitory effects on several types of voltage-gated calcium channels, which play a critical role in neurotransmitter release from presynaptic terminals.[1][8]
-
L-Type Calcium Channels: In PC12 cells, 500 µM butamben reversibly suppresses the total whole-cell barium current (carried through calcium channels) by approximately 90%.[4]
-
N-Type and T-Type Calcium Channels: Butamben has been shown to inhibit N-type and T-type calcium channels in sensory neurons.[9]
By inhibiting calcium influx through these channels, butamben can reduce the release of pronociceptive neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP) in the dorsal horn of the spinal cord.
Data Presentation
The following tables summarize the quantitative data available on the effects of butamben on various ion channels implicated in nociception.
| Channel Type | Cell Type | Butamben Concentration | Effect | Reference |
| TRPA1 | HEK293 cells | 1 mM | Blocked intracellular Ca²⁺ increase in response to cinnamaldehyde. | [3] |
| HEK293 cells | 3 mM | Activated TRPA1, elevating intracellular Ca²⁺. | [3] | |
| TRPV4 | HEK293 cells | 100 µM | Blocked intracellular Ca²⁺ increase in response to 4α-phorbol 12,13-didecanoate (4α-PDD). | [3] |
| L-Type Ca²⁺ Channels | PC12 cells | 500 µM | Reversibly suppressed total whole-cell barium current by 90% ± 3%. | [4] |
| N-Type Ca²⁺ Channels | Dorsal Root Ganglion (DRG) Neurons | IC₅₀ ≈ 207 µM | Inhibition of whole-cell barium current. | [10] |
| T-Type Ca²⁺ Channels | Dorsal Root Ganglion (DRG) Neurons | IC₅₀ ≈ 200 µM | Inhibition of T-type barium currents. | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of this compound on nociception.
In Vivo Nociception Assays
1. Formalin-Induced Inflammatory Pain Model
This model assesses nociceptive behavior in response to a chemical irritant and is useful for studying both acute and tonic pain.
-
Animals: Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).
-
Materials:
-
Procedure:
-
Acclimate animals to the observation chambers for at least 30 minutes before the experiment.
-
Apply a thin layer of this compound ointment or vehicle control to the plantar surface of the right hind paw.
-
After 30 minutes, inject 50 µL (rats) or 20 µL (mice) of formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the animal back into the observation chamber and start the timer.
-
Record the total time spent licking or flinching the injected paw in 5-minute intervals for up to 60 minutes.
-
The nociceptive response is typically biphasic: the early phase (0-5 minutes) represents direct nociceptor activation, and the late phase (15-60 minutes) reflects inflammatory pain.
-
-
Data Analysis: Compare the total time spent licking/flinching during the early and late phases between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., two-way ANOVA followed by a post-hoc test).
2. Tail-Flick Test for Thermal Nociception
This test measures the latency of a reflexive withdrawal of the tail from a noxious thermal stimulus.
-
Animals: Male Swiss Webster mice (25-30 g).
-
Materials:
-
This compound solution (e.g., 3 mM in a suitable vehicle for intraplantar injection, though topical application to the tail is also possible).[7]
-
Vehicle control.
-
Tail-flick apparatus with a radiant heat source.
-
-
Procedure:
-
Gently restrain the mouse and place its tail over the radiant heat source of the tail-flick apparatus.
-
Measure the baseline tail-flick latency by activating the heat source and recording the time until the mouse flicks its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Administer this compound or vehicle. For topical application, a defined area of the tail can be treated.
-
At various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), re-measure the tail-flick latency.
-
-
Data Analysis: Calculate the maximum possible effect (%MPE) for each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between the this compound and vehicle groups.
3. Von Frey Test for Mechanical Nociception
This assay determines the mechanical withdrawal threshold of the paw in response to calibrated monofilaments.
-
Animals: Male Wistar rats (180-220 g).
-
Materials:
-
This compound topical formulation.
-
Vehicle control.
-
Set of calibrated von Frey filaments.
-
Elevated mesh platform with individual testing chambers.
-
-
Procedure:
-
Acclimate the rats to the testing chambers on the mesh platform for at least 15-20 minutes.
-
Apply the this compound formulation or vehicle to the plantar surface of the right hind paw.
-
At set time points post-application, assess the mechanical withdrawal threshold using the "up-down" method.
-
Start with a mid-range filament and apply it to the plantar surface of the paw until it just buckles. A positive response is a brisk withdrawal or flinching of the paw.
-
Based on the response, choose a stiffer or weaker filament for the next application.
-
Continue this procedure until the 50% withdrawal threshold can be calculated using the appropriate statistical method.
-
-
Data Analysis: Compare the 50% withdrawal threshold between the this compound-treated and vehicle-treated groups at each time point.
In Vitro Cellular Assays
1. Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in isolated sensory neurons.
-
Cell Preparation:
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2 with KOH).
-
-
Procedure:
-
Obtain a high-resistance (gigaohm) seal between the patch pipette and the membrane of a DRG neuron.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
In voltage-clamp mode, apply specific voltage protocols to elicit currents from the ion channels of interest (e.g., voltage steps to activate voltage-gated sodium or calcium channels, or application of agonists like cinnamaldehyde for TRPA1).
-
Record baseline currents and then perfuse the bath with a known concentration of this compound (e.g., 100 µM, 500 µM) and record the currents again.
-
-
Data Analysis: Measure the peak current amplitude before and after butamben application to determine the percentage of inhibition. Analyze changes in current kinetics (activation, inactivation). Construct concentration-response curves to determine the IC₅₀.
2. Ratiometric Calcium Imaging
This method is used to measure changes in intracellular calcium concentration in response to stimuli.
-
Cell Preparation: Culture DRG neurons on glass coverslips as described for patch-clamp electrophysiology.
-
Dye Loading:
-
Imaging Procedure:
-
Mount the coverslip on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately with 340 nm and 380 nm light and capture the emission at ~510 nm.[5]
-
Establish a baseline fluorescence ratio (F340/F380).
-
Apply a stimulus to elicit a calcium response (e.g., a high potassium solution to open voltage-gated calcium channels, or an agonist for a specific TRP channel).
-
After observing the initial response, perfuse the cells with this compound for a few minutes and then re-apply the stimulus in the presence of butamben.
-
-
Data Analysis: Calculate the change in the F340/F380 ratio, which reflects the change in intracellular calcium concentration. Compare the magnitude of the calcium transients before and after the application of butamben to quantify its inhibitory effect.
Conclusion
This compound serves as a multi-target tool for the investigation of nociceptive pathways. Its ability to modulate a range of ion channels involved in pain signaling provides researchers with a means to dissect the contributions of these channels to various pain states. The protocols and data presented here offer a framework for utilizing this compound in both in vivo and in vitro models of nociception, facilitating further exploration of its mechanisms and potential as a lead compound for the development of novel analgesics.
Disclaimer: All experimental procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee and should be performed in accordance with all applicable guidelines and regulations. The concentrations and dosages provided are for guidance and may require optimization for specific experimental conditions.
References
- 1. On the targeting of voltage-gated calcium channels to neurotransmitter release sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. Analgesic efficacy of topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of sensory neuronal TRPs contributes to anti-nociception by butamben - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 6. TRPA1 as a therapeutic target for nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 9. axolbio.com [axolbio.com]
- 10. [PDF] A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons | Semantic Scholar [semanticscholar.org]
- 11. International Journal of Pharmaceutical Compounding [ijpc.com]
- 12. Development of an Ointment Formulation Using Hot-Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liposomal butamben gel formulations: toxicity assays and topical anesthesia in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Butamben Picrate for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butamben picrate. The focus is on addressing the challenges associated with its low aqueous solubility in the context of in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for in vitro assays?
A1: this compound is the salt form of Butamben, a local anesthetic.[1][2] Like many active pharmaceutical ingredients (APIs), Butamben and its picrate salt have low aqueous solubility.[1][2][3][4] This poor solubility can lead to several challenges in in vitro settings, including:
-
Precipitation in aqueous assay buffers and cell culture media , which can lead to inaccurate and unreliable results.[5]
-
Difficulty in preparing stock solutions at desired concentrations.
-
Underestimation of biological activity due to the compound not being fully dissolved.
Q2: What are the general strategies to improve the solubility of poorly soluble compounds like this compound?
A2: Several techniques can be employed to enhance the solubility of hydrophobic drugs for in vitro studies. These can be broadly categorized as physical and chemical modifications.[6]
-
Physical Modifications: These include particle size reduction (micronization and nanosuspension) and modification of the crystal habit (polymorphs, amorphous forms).[6]
-
Chemical Modifications: These strategies involve the use of co-solvents, pH adjustment, salt formation, and complexation with agents like cyclodextrins.[6][7][8] For most laboratory-scale in vitro assays, the use of co-solvents and pH adjustment are the most practical and common approaches.
Q3: What are the recommended starting solvents for preparing a stock solution of this compound?
A3: Due to its low aqueous solubility, a water-miscible organic solvent is typically required to prepare a concentrated stock solution of this compound. Based on data for the free base, Butamben, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO): Butamben is highly soluble in DMSO.[9][10] It is a common solvent for preparing high-concentration stock solutions for in vitro screening.[11]
-
Ethanol: Butamben also shows good solubility in ethanol.[3]
It is crucial to limit the final concentration of these organic solvents in your assay to avoid solvent-induced cytotoxicity or other off-target effects.[11]
Data Presentation: Solubility of Butamben
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| Water | ~0.14 (1 part in 7000) | ~0.72 | Mildly soluble.[3][12] |
| DMSO | ≥ 100 | ≥ 517.49 | Highly soluble. Use freshly opened DMSO to avoid moisture absorption which can impact solubility.[9] |
| Ethanol | 36 | 186.3 | Soluble. Sonication may be recommended to aid dissolution.[13] |
| Dilute Acids | Soluble | - | Butamben is soluble in dilute acids.[3][12] |
| Fixed Oils | Soluble | - | Butamben is soluble in fixed oils.[3][12] |
Note: The molecular weight of Butamben is 193.24 g/mol . The data presented is for Butamben and may vary for this compound.
Troubleshooting Guides
Problem 1: My this compound stock solution in DMSO precipitates when I dilute it into my aqueous assay buffer or cell culture medium.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its kinetic solubility limit. This is a common issue when diluting a high-concentration DMSO stock into an aqueous medium.[5]
-
Troubleshooting Steps:
-
Reduce the final concentration: The most straightforward solution is to lower the final concentration of this compound in your assay.
-
Use a stepwise dilution: Instead of a single large dilution, perform serial dilutions. This can sometimes prevent immediate precipitation.[11]
-
Incorporate a co-solvent in the final solution: If permissible in your assay, having a small percentage of a water-miscible organic solvent (like ethanol or propylene glycol) in your final assay buffer can increase the solubility.
-
Pre-warm the solutions: Pre-warming both the stock solution and the aqueous diluent to 37°C before mixing can sometimes help prevent precipitation.
-
Vortex immediately after dilution: Vigorous mixing immediately upon adding the stock solution to the aqueous buffer can help to disperse the compound quickly and delay precipitation.
-
Problem 2: I am observing cytotoxicity in my cell-based assay, and I suspect it might be from the solvent used to dissolve the this compound.
-
Possible Cause: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is too high and is causing cellular toxicity.[11]
-
Troubleshooting Steps:
-
Determine the solvent tolerance of your cell line: Run a vehicle control experiment where you treat your cells with a range of concentrations of the solvent alone to determine the maximum non-toxic concentration. For many cell lines, the final DMSO concentration should be kept below 0.5%.[11]
-
Calculate the final solvent concentration accurately: Ensure you are correctly calculating the final percentage of the organic solvent in your wells after all additions.
-
Prepare a more concentrated stock solution: If your stock solution is not concentrated enough, you may need to add a larger volume to your assay, resulting in a higher final solvent concentration. If the solubility of this compound in your chosen solvent allows, prepare a more concentrated stock.
-
Switch to a less toxic solvent: If DMSO or ethanol proves to be too toxic for your cell line at the required concentration, consider exploring other less cytotoxic solvents, although this may require re-validating the solubility of your compound.
-
Problem 3: The pH of my assay buffer changes after adding the this compound solution.
-
Possible Cause: Butamben is a weak base, and dissolving it, particularly at higher concentrations, can alter the pH of a poorly buffered solution.
-
Troubleshooting Steps:
-
Use a well-buffered system: Ensure your assay buffer has sufficient buffering capacity to maintain a stable pH upon the addition of your compound.
-
Adjust the pH of the final solution: After adding the this compound, check the pH of your final solution and, if necessary, adjust it back to the desired range using small volumes of dilute acid or base.[14]
-
Consider a pH-dependent solubility study: The solubility of ionizable compounds like Butamben can be highly dependent on pH.[8] Performing a pH-solubility profile can help you identify the optimal pH for your experiments.
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes how to prepare a 100 mM stock solution of Butamben in DMSO.
Materials:
-
Butamben (or this compound) powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass:
-
The molecular weight of Butamben is 193.24 g/mol . To prepare 1 mL of a 100 mM stock solution, you will need:
-
0.1 mol/L * 0.001 L * 193.24 g/mol = 0.019324 g = 19.32 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 19.32 mg of Butamben powder and transfer it to a sterile amber microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the Butamben powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously until the Butamben is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Serial Dilution for In Vitro Assays
This protocol describes how to perform serial dilutions of a DMSO stock solution to achieve the desired final concentrations in a 96-well plate, while keeping the final DMSO concentration constant.[15][16][17]
Materials:
-
100 mM Butamben stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile 96-well plate
-
Multichannel pipette
Procedure:
-
Prepare an intermediate dilution:
-
To achieve a final DMSO concentration of 0.1%, you will first need to make an intermediate dilution of your 100 mM stock. For example, to make a 1 mM intermediate solution in 100% DMSO, you would dilute your 100 mM stock 1:100 in DMSO. However, a more common approach is to directly dilute the high concentration stock into the final assay plate.
-
-
Directly dilute into the assay plate:
-
Let's assume the final volume in each well of your 96-well plate is 200 µL and you want a final DMSO concentration of 0.1%. This means the total volume of DMSO added to each well should be 0.2 µL.
-
To achieve a final Butamben concentration of 100 µM, you would add 0.2 µL of your 100 mM stock solution to 199.8 µL of media.
-
For a 2-fold serial dilution, in the next well, you would add 0.1 µL of the 100 mM stock and 0.1 µL of pure DMSO to 199.8 µL of media to get a 50 µM final concentration with 0.1% DMSO. This method can be cumbersome.
-
-
A more practical serial dilution method:
-
Step A: Prepare the highest concentration well. Add a volume of your stock solution to the media in the first well to achieve your highest desired concentration, ensuring the final DMSO percentage is at your acceptable limit (e.g., 0.5%). For example, to get a 500 µM final concentration from a 100 mM stock in a 200 µL final volume, you would add 1 µL of stock to 199 µL of media (final DMSO = 0.5%).
-
Step B: Prepare the diluent. In the remaining wells for your serial dilution, add a volume of media containing the same final DMSO concentration as your highest concentration well. In this example, you would add 100 µL of media containing 0.5% DMSO to wells 2 through 12.
-
Step C: Perform the serial dilution. Transfer 100 µL from well 1 to well 2, mix well, then transfer 100 µL from well 2 to well 3, and so on. This will create a 2-fold serial dilution of your compound while maintaining a constant DMSO concentration across all wells.
-
Mandatory Visualizations
Caption: Mechanism of action of local anesthetics like Butamben.
Caption: Workflow for assessing and troubleshooting the solubility of this compound for in vitro assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C28H33N5O11 | CID 9960605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Butamben - Wikipedia [en.wikipedia.org]
- 4. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. epos.myesr.org [epos.myesr.org]
- 14. CompoundingToday.com | pH Adjusting Database [compoundingtoday.com]
- 15. researchgate.net [researchgate.net]
- 16. support.nanotempertech.com [support.nanotempertech.com]
- 17. researchgate.net [researchgate.net]
Overcoming Butamben picrate precipitation in buffer solutions
Welcome to the technical support center for Butamben picrate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the precipitation of this compound in buffer solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of my buffer solution?
This compound is the salt of a weak base, Butamben, and a strong acid, picric acid. Butamben itself has very low aqueous solubility.[1][2][3] Precipitation in aqueous buffer solutions is a common issue, primarily due to the low intrinsic solubility of the Butamben free base. When the pH of the solution increases, the equilibrium shifts, leading to the formation of the less soluble free base and subsequent precipitation.
Q2: What is the expected solubility of Butamben in aqueous solutions?
Butamben is described as being mildly soluble in water, with a reported solubility of 1 part in 7000, which is approximately 0.14 mg/mL.[1] Its solubility is significantly better in dilute acids and organic solvents like alcohol, ether, and chloroform.[1] The picrate salt form is intended to improve aqueous solubility, but precipitation can still occur under certain buffer conditions.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on the pH of the buffer solution. As a salt of a weak base, it will be more soluble in acidic conditions (lower pH) where the Butamben molecule is protonated and exists as the more soluble cation. As the pH of the solution approaches the pKa of Butamben, the un-ionized, less soluble form will begin to predominate, leading to precipitation.
Q4: Can temperature changes cause this compound to precipitate?
Q5: Are there any recommended methods to increase the solubility of this compound in buffer solutions?
Several strategies can be employed to enhance the solubility of this compound and prevent precipitation. These include:
-
pH Adjustment: Maintaining a sufficiently acidic pH is the most straightforward approach.
-
Use of Co-solvents: Incorporating organic co-solvents like DMSO or ethanol can significantly increase solubility. However, the concentration of the co-solvent must be carefully optimized to avoid adverse effects in your experimental system (e.g., cell toxicity).
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility. This is a highly effective method for increasing the concentration of Butamben in aqueous solutions.
Troubleshooting Guides
Issue 1: Precipitation Observed Immediately Upon Addition to Buffer
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Buffer pH is too high | Measure the pH of your final solution. If it is neutral or alkaline, consider using a buffer with a lower pH (e.g., pH 4-6). | This compound remains in solution as the protonated, more soluble form. |
| Concentration is too high for the chosen buffer | Try preparing a more dilute solution of this compound. | The concentration is below the solubility limit for the given buffer conditions, and the compound dissolves. |
| Slow dissolution rate | Gently warm the solution and sonicate for a short period to aid dissolution. Ensure the final temperature is appropriate for your experiment. | The increased kinetic energy helps to overcome the energy barrier for dissolution. |
Issue 2: Precipitation Occurs Over Time or During Storage
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Change in temperature | Store the this compound solution at a constant temperature. Avoid refrigeration if the compound was dissolved at room temperature, as this can decrease solubility. | The solution remains stable and free of precipitate during storage. |
| Evaporation of solvent | Ensure your storage container is tightly sealed to prevent the evaporation of the solvent, which would increase the concentration of this compound. | The concentration of the solution remains constant, preventing precipitation due to supersaturation. |
| Instability of the compound in the buffer | Butamben, being an ester, can slowly hydrolyze in aqueous solutions, especially when boiled.[1] Prepare fresh solutions for each experiment and avoid long-term storage in aqueous buffers. | Freshly prepared solutions will not have significant degradation products that could contribute to precipitation. |
Experimental Protocols
Protocol 1: Solubilization of Butamben using Cyclodextrins
This protocol is adapted from studies on enhancing the solubility of Butamben for pharmaceutical formulations. Cyclodextrins have been shown to be effective in increasing the aqueous solubility of Butamben.
Objective: To prepare a stock solution of Butamben with enhanced solubility in an aqueous buffer using cyclodextrins.
Materials:
-
Butamben
-
Methyl-β-cyclodextrin (RAMEB)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of Methyl-β-cyclodextrin (RAMEB) in PBS at the desired concentration (e.g., 12.5 mM or 25 mM).
-
Slowly add the powdered Butamben to the cyclodextrin solution while stirring continuously at room temperature.
-
Continue stirring for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.
-
After the stirring period, visually inspect the solution for any undissolved particles.
-
Filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved material.
-
The resulting clear solution is your stock of Butamben complexed with cyclodextrin, which can be further diluted in your experimental buffer.
Data Presentation:
The following table summarizes the solubilizing efficiency of different cyclodextrins for Butamben at 25°C. The efficiency is expressed as the ratio of Butamben solubility in the presence of the cyclodextrin to its intrinsic aqueous solubility (0.86 mM).
| Cyclodextrin Type | Solubilizing Efficiency at 12.5 mM CD | Solubilizing Efficiency at 25 mM CD |
| α-Cyclodextrin (αCD) | 5.7 | 9.2 |
| β-Cyclodextrin (βCD) | 8.7 | Not determinable |
| γ-Cyclodextrin (γCD) | 1.2 | 1.2 |
| Hydroxypropyl-α-CD (HPαCD) | 6.1 | 10.5 |
| Hydroxypropyl-β-CD (HPβCD) | 10.2 | 19.2 |
| Methyl-β-CD (RAMEB) | 13.0 | 27.2 |
| Sulfobutylether-β-CD (SBEβCD) | 11.9 | 23.6 |
Data adapted from a study on Butamben-cyclodextrin complexes.
As the table indicates, Methyl-β-cyclodextrin (RAMEB) demonstrates the highest solubilizing efficiency for Butamben.
Visualizations
Mechanism of Action: Inhibition of Voltage-Gated Sodium Channels
Butamben, the active component of this compound, functions as a local anesthetic by blocking voltage-gated sodium channels in neuronal membranes. This action inhibits the propagation of action potentials, thereby blocking nerve conduction and the sensation of pain.
Caption: Butamben blocks sodium ion influx through voltage-gated sodium channels.
Experimental Workflow: Preparing this compound for In Vitro Electrophysiology
This workflow outlines the key steps and decision points when preparing a this compound solution for a typical in vitro experiment, such as patch-clamp electrophysiology.
Caption: Decision-making workflow for preparing this compound solutions.
References
Technical Support Center: Butamben Picrate Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butamben picrate formulations. The information is presented in a question-and-answer format to directly address common stability issues.
Troubleshooting Guides
Issue 1: Discoloration (Yellowing or Browning) of the Formulation
Q: My this compound ointment/cream is turning a darker yellow or brown over time. What is causing this?
A: This discoloration is likely due to the degradation of the Butamben moiety, specifically the aromatic amine group, which can oxidize. It may also be influenced by the interaction between Butamben and the picrate counter-ion under certain conditions.
Troubleshooting Steps:
-
Evaluate for Oxidative Degradation:
-
Incorporate Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or alpha-tocopherol to the formulation. Start with concentrations in the range of 0.01% to 0.1% w/w.
-
Use Chelating Agents: If metal ions are suspected to be catalyzing oxidation, include a chelating agent like edetate disodium (EDTA) at a low concentration (e.g., 0.05% to 0.1% w/w).
-
Control Headspace Oxygen: When packaging, consider using tubes with minimal headspace or purging the container with an inert gas like nitrogen.
-
-
Assess Photostability:
-
Protect from Light: Store the formulation in light-resistant containers (e.g., amber or opaque tubes). This compound can be susceptible to photodegradation.
-
Conduct a Photostability Study: Expose the formulation to controlled light conditions as per ICH Q1B guidelines to confirm light-induced degradation.
-
-
Check for Excipient Incompatibility:
-
Review Excipient List: Certain excipients, particularly those with reactive functional groups or impurities, can promote degradation. See the Excipient Compatibility FAQ for more details.
-
Simplify the Formulation: If possible, prepare a simpler formulation to identify the problematic excipient.
-
Issue 2: Change in Physical Properties (e.g., Phase Separation, Crystallization)
Q: My this compound cream is separating, or I'm observing crystal growth in my ointment. What should I do?
A: These issues point to physical instability. Phase separation in creams suggests a problem with the emulsion stability, while crystallization in ointments can be due to solubility issues or polymorphic changes.
Troubleshooting Steps:
-
For Creams (Emulsions):
-
Optimize Emulsifier System: The type and concentration of the emulsifying agent(s) are critical. You may need to adjust the hydrophilic-lipophilic balance (HLB) of your emulsifier system. Consider a combination of emulsifiers for better stability.
-
Increase Viscosity of Continuous Phase: Add a viscosity-enhancing agent to the aqueous phase (for o/w creams) or the oil phase (for w/o creams) to slow down the movement of dispersed droplets. Examples include carbomers, xanthan gum, or cetostearyl alcohol.
-
Homogenization: Ensure adequate homogenization during manufacturing to create a uniform and small droplet size, which enhances emulsion stability.
-
-
For Ointments (Suspensions/Solutions):
-
Assess Solubility in the Base: this compound has low water solubility.[1] Ensure it is fully solubilized or uniformly dispersed in the ointment base. If it is a suspension, particle size control is crucial.
-
Use a Co-solvent: If solubility is an issue, a co-solvent like propylene glycol or polyethylene glycol (PEG) might be necessary. However, assess the potential for solvent-mediated degradation.
-
Control Temperature During Manufacturing and Storage: Temperature fluctuations can affect solubility and lead to crystallization upon cooling. Ensure a controlled cooling process during manufacturing and advise on appropriate storage temperatures.
-
Issue 3: Potency Loss Detected During Stability Testing
Q: My stability-indicating HPLC analysis shows a significant drop in the concentration of this compound. What is the likely cause and how can I investigate it?
A: A potency loss indicates chemical degradation. The primary suspect for Butamben, an ester, is hydrolysis.[2] However, other degradation pathways can also occur.
Troubleshooting Steps:
-
Investigate Hydrolysis:
-
Primary Degradation Product: The main hydrolysis product of Butamben is 4-aminobenzoic acid.[3] Your stability-indicating method should be able to separate and quantify this peak.
-
Control Water Content: For non-aqueous formulations, ensure all excipients are anhydrous and protect the formulation from atmospheric moisture. For aqueous formulations like creams, the pH of the aqueous phase is critical.
-
pH Optimization: Butamben's ester linkage is most stable at a specific pH range. Conduct a pH-rate profile study to determine the pH of maximum stability, which is typically in the acidic to neutral range for similar esters. Adjust the formulation pH with appropriate buffers.
-
-
Perform a Forced Degradation Study:
-
A forced degradation study will help identify the primary degradation pathways and the resulting degradants. This is essential for developing a robust stability-indicating analytical method. See the detailed protocol below.
-
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The primary degradation pathways for this compound are:
-
Hydrolysis: The ester linkage of the Butamben molecule is susceptible to hydrolysis, especially in the presence of water and at non-optimal pH. This reaction yields 4-aminobenzoic acid and butanol.
-
Oxidation: The aromatic amine group of Butamben can oxidize, which often leads to the formation of colored degradants. This can be accelerated by light, heat, and the presence of metal ions.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation, often through oxidative pathways.
Q2: How does the picrate moiety affect stability?
A2: Picric acid (2,4,6-trinitrophenol) is a strong acid and a powerful oxidizing agent. It is also known to be explosive when dry.[4][5]
-
Safety Hazard: A critical stability concern is the potential for the formulation to dry out, which could concentrate the picric acid and pose a safety risk.[5] Always ensure that formulations are stored in well-sealed containers to prevent solvent loss.
-
Reactivity: Picric acid can form highly sensitive and explosive picrate salts with metals.[4] Therefore, it is crucial to avoid contact with metal surfaces (e.g., some spatulas, containers) during manufacturing and storage. Use glass or plastic equipment where possible. It can also react with bases.[4]
Q3: Which excipients are known to be incompatible with this compound?
A3: While specific compatibility data for this compound is limited, general knowledge of the API's structure allows for predictions:
-
Alkaline Excipients: Strong bases or excipients with an alkaline pH will catalyze the hydrolysis of the ester bond in Butamben.
-
Oxidizing Agents: Avoid excipients that are strong oxidizing agents or contain significant levels of peroxide impurities (e.g., some grades of polyethylene glycols), as they can degrade the amine group.
-
Metal Ions: Excipients with high levels of metal ion impurities can catalyze oxidative degradation.
-
Reactive Sugars: Although less common in topical formulations, reducing sugars like lactose could potentially interact with the primary amine of Butamben (Maillard reaction), especially in the presence of heat and moisture.
Q4: What is a suitable stability-indicating analytical method for this compound?
A4: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable stability-indicating method. The method should be able to separate Butamben from its primary degradant, 4-aminobenzoic acid, as well as any degradants from the picrate moiety and formulation excipients. A validated method based on the USP monograph for Butamben is a good starting point.[3] See the detailed protocol below.
Quantitative Data Summary
The following tables summarize illustrative data from a hypothetical forced degradation study on a this compound ointment.
Table 1: Forced Degradation of this compound Ointment
| Stress Condition | Duration | Butamben Assay (%) | 4-Aminobenzoic Acid (%) | Total Impurities (%) | Mass Balance (%) |
| Control | 0 hours | 100.2 | < LOQ | < LOQ | 100.2 |
| Acid Hydrolysis (0.1 M HCl) | 24 hours | 89.5 | 9.8 | 10.1 | 99.6 |
| Base Hydrolysis (0.1 M NaOH) | 8 hours | 85.2 | 14.1 | 14.5 | 99.7 |
| Oxidation (3% H₂O₂) | 24 hours | 92.1 | 1.2 | 7.5 | 99.6 |
| Thermal (80°C) | 48 hours | 95.8 | 3.5 | 4.1 | 99.9 |
| Photostability (ICH Q1B) | Option 2 | 96.5 | 2.1 | 3.2 | 99.7 |
LOQ: Limit of Quantitation
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound in a given formulation and to establish a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare samples of the drug substance, the placebo (formulation without the API), and the final formulation.
-
Acid Hydrolysis: Dissolve/suspend the sample in a solution of 0.1 M hydrochloric acid. Store at 60°C for up to 24 hours. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve/suspend the sample in a solution of 0.1 M sodium hydroxide. Store at room temperature for up to 8 hours. Withdraw samples at appropriate time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve/suspend the sample in a solution of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid drug substance and the formulation in an oven at 80°C for 48 hours.
-
Photostability: Expose the sample to light as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be protected from light.
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using the stability-indicating HPLC method described below. Check for peak purity of the main peak and mass balance.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify this compound and its degradation products in a formulation. This method is based on the USP monograph for Butamben impurities.[3]
Methodology:
-
Chromatographic Conditions:
-
Column: Kinetex 5 µm XB-C18, 100 x 2.1 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: 10% to 50% B
-
6-8.5 min: 50% B
-
8.5-8.6 min: 50% to 90% B
-
8.6-10 min: 90% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 285 nm
-
Injection Volume: 5 µL
-
-
System Suitability:
-
Prepare a system suitability solution containing Butamben and 4-aminobenzoic acid.
-
Resolution: The resolution between the 4-aminobenzoic acid and Butamben peaks should be not less than 10.
-
Tailing Factor: The tailing factor for the Butamben peak should be not more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.
-
Visualizations
Caption: Primary degradation pathways for this compound.
References
Identifying and characterizing Butamben picrate degradation products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butamben picrate. Our goal is to help you identify and characterize its degradation products effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
A1: this compound is the salt formed between the local anesthetic Butamben (butyl 4-aminobenzoate) and picric acid.[1] Butamben itself is an ester of 4-aminobenzoic acid and butanol.[2] The primary and most well-documented degradation pathway for Butamben is hydrolysis of the ester bond.[2][3][4] This hydrolysis can be catalyzed by acid or base, or it can occur thermally, especially when boiled with water.[2] Other potential degradation pathways, based on the chemical structure of Butamben, include oxidation of the aromatic amine, and photolytic and thermal degradation.
Q2: What are the expected degradation products of this compound under forced degradation conditions?
A2: Under forced degradation conditions, the following products can be anticipated:
-
Hydrolytic Degradation (Acidic and Basic Conditions): The primary degradation products are 4-aminobenzoic acid and 1-butanol due to the cleavage of the ester linkage.[2]
-
Oxidative Degradation: The aromatic amine group of Butamben is susceptible to oxidation. This can lead to the formation of various colored products, including N-oxide derivatives and products of oxidative coupling.
-
Thermal Degradation: At elevated temperatures, in addition to hydrolysis, decarboxylation of the resulting 4-aminobenzoic acid could potentially occur, though this would likely require high temperatures. When heated to decomposition, it can emit toxic fumes such as nitrogen oxides.
-
Photodegradation: Exposure to UV light may induce photochemical reactions. For aromatic amines, this can involve oxidation and the formation of colored degradation products. The picrate counter-ion is also light-sensitive and may degrade.
Q3: How can I identify the degradation products of this compound?
A3: A combination of chromatographic and spectroscopic techniques is essential for the identification and characterization of degradation products. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) is a powerful tool for separating and obtaining molecular weight information of the degradants. For unambiguous structure elucidation of isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[5][6]
Troubleshooting Guides
HPLC Analysis Issues
This guide addresses common problems encountered during the HPLC analysis of this compound and its degradation products.
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing for Butamben Peak | - Interaction of the basic amine group of Butamben with acidic silanols on the HPLC column packing.- Column overload. | - Use a base-deactivated column or an end-capped column.- Add a competing base like triethylamine (0.1%) to the mobile phase.- Lower the pH of the mobile phase to ensure the amine is fully protonated.- Reduce the injection volume or sample concentration. |
| Poor Resolution Between Degradation Products | - Inappropriate mobile phase composition or gradient.- Unsuitable column chemistry. | - Optimize the mobile phase organic modifier (e.g., acetonitrile vs. methanol) and pH.- Adjust the gradient slope for better separation of closely eluting peaks.- Try a column with a different stationary phase (e.g., phenyl-hexyl instead of C18). |
| Ghost Peaks | - Contamination in the mobile phase, injection solvent, or HPLC system.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Ensure the sample diluent is compatible with the mobile phase.- Implement a robust needle wash program in the autosampler. |
| Baseline Drift or Noise | - Mobile phase not properly degassed.- Fluctuations in detector lamp intensity or temperature.- Contaminated detector flow cell. | - Degas the mobile phase using an online degasser, sonication, or helium sparging.- Allow the HPLC system to equilibrate thoroughly.- Flush the flow cell with a strong solvent like isopropanol.[7] |
Experimental Protocols
Forced Degradation Studies
The following protocols are provided as a general guideline for inducing the degradation of this compound. The extent of degradation should be targeted to be between 5-20% for the development of a stability-indicating method.
-
Acid Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a mixture of acetonitrile and 0.1 M hydrochloric acid (1:1).
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a 1 mg/mL solution of this compound in a mixture of acetonitrile and 0.1 M sodium hydroxide (1:1).
-
Keep the solution at room temperature for 8 hours.
-
Neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a 1 mg/mL solution of this compound in a mixture of acetonitrile and 3% hydrogen peroxide (1:1).
-
Keep the solution at room temperature for 48 hours, protected from light.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Place solid this compound in a hot air oven at 105°C for 72 hours.
-
Dissolve the stressed sample in a suitable solvent (e.g., acetonitrile/water) for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of this compound in acetonitrile/water (1:1) to UV light (254 nm) for 24 hours.
-
Analyze the solution by HPLC.
-
Stability-Indicating HPLC Method (Proposed)
This is a general-purpose method that should be optimized and validated for your specific application.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or Diode Array Detector for peak purity analysis) |
| Injection Volume | 10 µL |
Data Presentation
Summary of Potential Degradation Products
| Stress Condition | Proposed Degradation Product | Chemical Structure |
| Acid/Base Hydrolysis | 4-Aminobenzoic acid | C₇H₇NO₂ |
| Acid/Base Hydrolysis | 1-Butanol | C₄H₁₀O |
| Oxidation | Butyl 4-(hydroxyamino)benzoate | C₁₁H₁₅NO₃ |
| Oxidation | Azo-dimer of Butamben | C₂₂H₂₈N₂O₄ |
| Photolysis | Various colored oxidation products | Not specified |
| Thermal | 4-Aminobenzoic acid and 1-Butanol | C₇H₇NO₂ and C₄H₁₀O |
Visualizations
Caption: Experimental workflow for forced degradation and analysis.
Caption: Hydrolytic degradation pathway of Butamben.
References
- 1. researchgate.net [researchgate.net]
- 2. Butamben - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Butamben | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Technical Support Center: Optimizing Butamben for Effective Nerve Block
Frequently Asked Questions (FAQs)
Q1: What is Butamben and how does it work as a local anesthetic?
Butamben, or n-butyl-p-aminobenzoate, is an ester-type local anesthetic.[1][2][3] Its primary mechanism of action is the blockage of voltage-gated sodium channels on the neuronal cell membrane.[1][4] By binding to these channels, Butamben prevents the influx of sodium ions, which is essential for the initiation and propagation of nerve impulses (action potentials).[1] This inhibition of action potentials prevents the transmission of pain signals from the periphery to the central nervous system, resulting in localized anesthesia.[1] Additionally, Butamben has been shown to inhibit voltage-gated calcium channels and potassium currents in dorsal root ganglion neurons, which may contribute to its anesthetic effect by reducing electrical excitability.[2][3][5]
Q2: What are the primary applications of Butamben in nerve blocks?
Butamben has been investigated as a long-acting local anesthetic for the treatment of chronic pain, particularly when administered as an epidural suspension.[5][6][7][8] Due to its low water solubility, it is often prepared as an aqueous suspension for nerve block applications.[9] This formulation is thought to provide a sustained release of the anesthetic at the injection site. It has been used for both epidural and peripheral nerve blocks in the management of chronic pain of both cancer and noncancer origin.[9]
Q3: What is the rationale for using a suspension of Butamben?
The use of a Butamben suspension is a strategy to achieve a long-duration nerve block. The low water solubility of Butamben means that when it is injected as a suspension, the particles act as a depot from which the drug is slowly released, prolonging the anesthetic effect.
Q4: What are the known side effects or complications associated with Butamben nerve blocks?
In a study involving 5% Butamben suspension for chronic pain, the most common complication was pain on epidural injection, occurring in about half of the patients.[9] Signs of intravascular injection were also observed in a small number of patients.[9] However, the study reported no serious long-term sequelae.[9]
Troubleshooting Guide
Q1: My Butamben nerve block is showing inconsistent or lower-than-expected efficacy. What are the possible causes and solutions?
-
A1: Potential Causes & Solutions:
-
Improper Suspension Preparation: The particle size and homogeneity of the Butamben suspension are critical for consistent drug delivery. Ensure your preparation protocol is followed precisely. Consider using sonication or a homogenizer to achieve a uniform particle size.
-
Incorrect Injection Site: The accuracy of the nerve block placement is paramount. Utilize imaging guidance (e.g., ultrasound) to ensure the Butamben suspension is delivered to the target nerve or plexus.
-
Inadequate Concentration: The concentration of Butamben may be too low to achieve a complete block. It may be necessary to systematically increase the concentration. Refer to the experimental protocol below for a dose-finding methodology.
-
Insufficient Volume: The volume of the injectate may be insufficient to spread adequately around the nerve. However, increasing the volume can also decrease the density of the block.[10] This is a parameter that may need to be optimized in conjunction with concentration.
-
Q2: I am observing a rapid onset of the nerve block, but the duration is shorter than anticipated. How can I prolong the anesthetic effect?
-
A2: Potential Causes & Solutions:
-
Rapid Systemic Absorption: While Butamben has low water solubility, factors at the injection site (e.g., high vascularity) could lead to faster than expected clearance.
-
Adjuvant Addition: Consider the addition of adjuvants that are known to prolong the duration of local anesthetics. Examples include dexamethasone or dexmedetomidine, though their efficacy can be controversial and may depend on the specific local anesthetic and nerve block.[11]
-
Formulation Modification: Investigating different formulations, such as encapsulation in microparticles, has been explored to extend the half-life of Butamben.[2][5]
-
Q3: My experimental subjects are showing signs of motor block, but I am aiming for a sensory-specific block. What adjustments can I make?
-
A3: Potential Causes & Solutions:
-
Concentration is Too High: Higher concentrations of local anesthetics are more likely to affect all nerve fiber types, including motor fibers. A careful reduction in the Butamben concentration may help to achieve a differential block, targeting the smaller, pain-sensing C fibers.[5]
-
Refine Injection Location: Precise needle placement, guided by ultrasound, can help to target the sensory nerves more specifically and avoid spread to motor branches.
-
Data Presentation
Table 1: Reported Clinical Concentration and Efficacy of Butamben Suspension
| Butamben Concentration | Application | Efficacy | Reference |
| 5% | Epidural and Peripheral Nerve Blocks for Chronic Pain | 72% of patients experienced a ≥75% reduction in pain for ≥4 weeks. | [9] |
| 500 µM | In vitro study on PC12 cells | 90% +/- 3% reversible suppression of total whole-cell barium current. | [6] |
Table 2: Hypothetical Dose-Response Data for Butamben Nerve Block Optimization
| Butamben Concentration (%) | Number of Subjects | Successful Sensory Block (%) | Average Duration of Block (hours) | Incidence of Motor Block (%) |
| 1.0 | 10 | 80 | 12 ± 2.5 | 40 |
| 2.5 | 10 | 90 | 24 ± 4.1 | 60 |
| 5.0 | 10 | 100 | 72 ± 10.8 | 80 |
| 7.5 | 10 | 100 | 75 ± 11.2 | 85 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of a 5% Butamben Aqueous Suspension
-
Materials:
-
Butamben powder (USP grade)
-
Sterile water for injection
-
Surfactant (e.g., Polysorbate 80)
-
Sterile, sealed vials
-
Autoclave
-
Homogenizer or sonicator
-
-
Procedure:
-
Weigh 5 g of Butamben powder.
-
In a sterile container, prepare 100 mL of sterile water for injection containing a suitable concentration of a biocompatible surfactant (e.g., 0.1% Polysorbate 80) to aid in wetting the Butamben powder.
-
Slowly add the Butamben powder to the aqueous solution while continuously mixing.
-
Subject the mixture to high-shear homogenization or sonication until a uniform, fine suspension is achieved. Particle size should be monitored to ensure consistency between batches.
-
Aseptically transfer the suspension into sterile vials.
-
The final product should be stored according to established stability data.
-
Protocol 2: Determination of Minimum Effective Concentration (MEC) for Sensory Nerve Block
This protocol is based on the "up-and-down" sequential allocation method, a common approach in anesthesia research to determine the EC50 or EC90 of a drug.[12][13]
-
Objective: To determine the MEC90 (the concentration at which 90% of subjects achieve a successful sensory nerve block) of Butamben for a specific peripheral nerve block.
-
Methodology:
-
Subject Allocation: A cohort of subjects (e.g., laboratory animals) is prepared for the nerve block procedure.
-
Initial Concentration: The first subject receives a nerve block with an initial, empirically determined concentration of Butamben suspension (e.g., 2.5%).
-
Block Assessment: After a predetermined latency period, the success of the sensory block is assessed using a standardized stimulus (e.g., pinprick, thermal test). A successful block is defined as a lack of response to the stimulus.
-
Sequential Dosing:
-
If the block is successful , the next subject receives a lower concentration of Butamben (e.g., a 0.5% decrease).
-
If the block is a failure , the next subject receives a higher concentration (e.g., a 0.5% increase).
-
-
Data Collection: This up-and-down sequence is continued for a predetermined number of subjects.
-
Data Analysis: The series of successful and unsuccessful block concentrations are analyzed using isotonic regression or probit analysis to calculate the MEC90 and its confidence interval.
-
Visualizations
Caption: Mechanism of action of Butamben as a sodium channel blocker.
Caption: Workflow for determining the Minimum Effective Concentration (MEC).
Caption: Troubleshooting guide for inconsistent nerve block efficacy.
References
- 1. What is the mechanism of Butamben? [synapse.patsnap.com]
- 2. Butamben | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is Butamben used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The local anesthetic butamben inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The local anesthetic butamben inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. Nerve blocks with 5% butamben suspension for the treatment of chronic pain syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiological and pharmacologic aspects of peripheral nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asra.com [asra.com]
- 12. Minimum Effective Concentration of Bupivacaine in Ultrasound-Guided Femoral Nerve Block after Arthroscopic Knee Meniscectomy: A Randomized, Double-Blind, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimum effective concentration of bupivacaine for axillary brachial plexus block guided by ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Butamben Picrate-Induced Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize Butamben picrate-induced cytotoxicity in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability after treating our cultures with this compound. What are the potential causes?
A1: A decrease in cell viability upon treatment with this compound can stem from several underlying cytotoxic mechanisms. The compound, a salt of Butamben and picric acid, may induce cell death through apoptosis (programmed cell death) or necrosis.[1][2] Specifically, this compound could be initiating the intrinsic apoptotic pathway by causing mitochondrial stress, leading to the release of cytochrome c and subsequent activation of caspases.[3][4][5] Another potential cause is the generation of reactive oxygen species (ROS), which can lead to oxidative stress and damage to cellular components.[6][7] It is also possible that this compound directly damages the cell membrane, leading to necrosis.
Q2: How can we determine the mechanism of cell death (apoptosis vs. necrosis) induced by this compound in our cell line?
A2: To distinguish between apoptosis and necrosis, you can use a combination of assays. Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis. Additionally, you can measure the activity of key apoptotic enzymes like caspases.[4][8] An increase in caspase-3/7, -8, or -9 activity would strongly suggest apoptosis.[4][5]
Q3: What are Reactive Oxygen Species (ROS), and how might they be involved in this compound cytotoxicity?
A3: Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as superoxide and hydrogen peroxide.[6] At high levels, ROS can induce oxidative stress, leading to damage of lipids, proteins, and DNA, ultimately triggering cell death.[6][7] Many chemical compounds can induce ROS production as a byproduct of their metabolism within the cell.[9][10] It is plausible that this compound treatment leads to an increase in intracellular ROS levels, contributing to the observed cytotoxicity.
Q4: Can we use antioxidants to reduce the cytotoxicity of this compound?
A4: If this compound-induced cytotoxicity is mediated by an increase in reactive oxygen species (ROS), then the addition of antioxidants could potentially mitigate these effects.[11][12] Common antioxidants used in cell culture include N-acetylcysteine (NAC) and Vitamin E. It is recommended to perform a dose-response experiment with the chosen antioxidant to determine the optimal concentration for cytoprotection without affecting normal cell function.
Q5: Could the vehicle used to dissolve this compound be contributing to the observed cytotoxicity?
A5: Yes, the solvent used to dissolve this compound (e.g., DMSO, ethanol) can itself be cytotoxic at certain concentrations. It is crucial to run a vehicle control, where cells are treated with the same concentration of the solvent used to dissolve the this compound, to account for any solvent-induced effects on cell viability.
Troubleshooting Guides
Issue 1: High Levels of Cell Detachment and Death Observed Shortly After this compound Treatment
Potential Cause: Necrotic cell death due to high concentrations of this compound or rapid induction of apoptosis.
Troubleshooting Steps:
-
Concentration Optimization: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line. Start with a wide range of concentrations and narrow it down to identify a sub-lethal concentration for your experiments.
-
Time-Course Analysis: Conduct a time-course experiment to observe the onset of cytotoxicity. This will help in understanding the kinetics of the cytotoxic effect.
-
Assess Membrane Integrity: Use a lactate dehydrogenase (LDH) assay to measure the release of LDH from cells with damaged membranes, which is an indicator of necrosis.
Issue 2: Sub-Lethal Concentrations of this compound are Inhibiting Cell Proliferation
Potential Cause: this compound may be inducing cell cycle arrest or a low level of apoptosis that is not immediately apparent.
Troubleshooting Steps:
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Apoptosis Assay: Measure the activity of executioner caspases (caspase-3/7) to detect low levels of apoptosis.
-
Mitochondrial Health Assessment: Evaluate the mitochondrial membrane potential using dyes like TMRE or JC-1.[13][14][15] A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[5][13]
Issue 3: Inconsistent Cytotoxicity Results Between Experiments
Potential Cause: Variability in experimental conditions or reagent preparation.
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure that the same number of cells are seeded in each well for every experiment.
-
Fresh Reagent Preparation: Prepare fresh solutions of this compound for each experiment, as the compound may degrade over time in solution.
-
Consistent Incubation Times: Adhere strictly to the planned incubation times for this compound treatment and subsequent assays.
-
Monitor Cell Culture Conditions: Maintain consistent temperature, CO2 levels, and humidity in the cell culture incubator.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Cell Viability
| This compound (µM) | Cell Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 4.5 |
| 1 | 95.2 | 5.1 |
| 10 | 78.6 | 6.2 |
| 50 | 51.3 | 5.8 |
| 100 | 22.1 | 4.9 |
| 200 | 5.7 | 2.3 |
Table 2: Effect of Antioxidant (N-acetylcysteine) on this compound-Induced Cytotoxicity
| Treatment | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | 3.8 |
| This compound (50 µM) | 52.4 | 5.5 |
| NAC (1 mM) | 98.7 | 4.1 |
| This compound (50 µM) + NAC (1 mM) | 85.9 | 4.7 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound and controls (vehicle, untreated) for the desired time period (e.g., 24, 48 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity.
Protocol 3: DCFDA Assay for Intracellular ROS Measurement
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
DCFDA Staining: Remove the treatment medium and incubate the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash: Wash the cells twice with PBS to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: An increase in fluorescence indicates an increase in intracellular ROS levels.
Visualizations
Caption: Potential signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for assessing and mitigating cytotoxicity.
Caption: A logical troubleshooting guide for this compound cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. A clinical drug candidate that triggers non-apoptotic cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. Mechanism of activation of caspase cascade during beta-carotene-induced apoptosis in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. Reactive Oxygen Species: Modulators of Phenotypic Switch of Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Generation of Reactive Oxygen Species by Photosensitizers and their Modes of Action on Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigating the reactive oxygen species production of Rose Bengal and Merocyanine 540-loaded radioluminescent nanoparticles - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 11. Antioxidant inhibitors potentiate the cytotoxicity of photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic, cytoprotective and antioxidant activities of resveratrol and analogues in C6 astroglioma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scilit.com [scilit.com]
- 15. Item - Anesthetic effects on mitochondrial membrane potential. - figshare - Figshare [figshare.com]
Technical Support Center: Strategies to Increase Skin Penetration of Butamben Picrate
Disclaimer: Scientific literature with specific data on the skin penetration of Butamben picrate is limited. The following guidance is based on established principles of transdermal drug delivery and specific studies conducted on Butamben, the free base form of the active molecule. Researchers should consider that the salt form (picrate) may have different solubility and partitioning characteristics, which could influence the effectiveness of these strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving effective skin penetration of this compound?
The primary challenges stem from the barrier function of the stratum corneum, the outermost layer of the skin. Like many drug molecules, Butamben's ability to passively diffuse through this lipid-rich barrier is limited. Butamben itself has poor water solubility, which can be a limiting factor for its release and partitioning into the skin from aqueous-based formulations.[1][2] While forming a picrate salt can sometimes improve solubility, the overall physicochemical properties of the molecule and its interaction with the vehicle and the skin remain critical determinants of penetration.
Q2: What are the main formulation strategies to enhance the dermal penetration of Butamben?
Several formulation strategies can be employed to improve the skin delivery of Butamben. These can be broadly categorized as:
-
Vesicular Systems: Encapsulating Butamben in carriers like liposomes, particularly deformable liposomes, has been shown to be effective.[1][3][4] These vesicles can fluidize the stratum corneum lipids and carry the drug more efficiently into the skin.
-
Complexation: Using cyclodextrins to form inclusion complexes with Butamben can increase its aqueous solubility and create a drug reservoir, leading to prolonged release and enhanced penetration.[1][2][5]
-
Chemical Penetration Enhancers: Incorporating chemical enhancers such as fatty acids, surfactants, or solvents (e.g., ethanol, propylene glycol) into the formulation can reversibly disrupt the stratum corneum structure, thereby increasing drug diffusivity.[6][7]
-
Eutectic Systems: For local anesthetics, creating a eutectic mixture with other agents (like in EMLA® cream, which is a mix of lidocaine and prilocaine) can lower the melting point of the drug, increasing its concentration in a liquid state and enhancing its thermodynamic activity and partitioning into the skin.[8]
Q3: How does combining strategies, such as cyclodextrins and liposomes, improve Butamben penetration?
A "drug-in-cyclodextrin-in-liposome" approach leverages the benefits of both systems.[1][2] The cyclodextrin (e.g., methyl-β-cyclodextrin) enhances the solubility of the poorly soluble Butamben, allowing it to be encapsulated in the aqueous core of the liposome.[1][5] The liposome, especially a deformable one containing "edge activators" like sodium cholate, then acts as the primary carrier to overcome the stratum corneum barrier.[1] This dual-loading strategy can create a drug reservoir within the vesicle, leading to a more sustained release and prolonged anesthetic effect compared to formulations with the drug only in the lipid bilayer.[1][2]
Q4: What is the role of pH in the formulation for optimizing the skin penetration of this compound?
The pH of the vehicle can significantly influence the skin penetration of ionizable drugs.[9][10] Butamben is an ester-type local anesthetic with an aromatic amine group, which can be protonated at acidic pH. The un-ionized (free base) form of a drug is generally more lipophilic and permeates the lipid-rich stratum corneum more readily than the ionized form. Therefore, adjusting the formulation pH to favor the un-ionized state of Butamben can enhance its partitioning into and diffusion through the skin. However, formulation stability and the potential for skin irritation at different pH values must also be considered.[11]
Troubleshooting Guides
Issue: Low or no detectable permeation of this compound in in vitro Franz diffusion cell experiments.
| Possible Cause | Troubleshooting Steps |
| Poor drug release from the vehicle | - Ensure the drug is solubilized in the formulation. For poorly soluble drugs like Butamben, consider micronization or using co-solvents. - Evaluate the viscosity of the formulation. A very thick or occlusive vehicle may hinder drug release. |
| Low drug partitioning into the skin | - Optimize the vehicle to increase the thermodynamic activity of the drug. A saturated or supersaturated system can enhance partitioning.[12] - Incorporate a chemical penetration enhancer that has a similar solubility parameter to the skin to improve partitioning.[10] |
| Insufficient hydration of the stratum corneum | - Ensure the skin membrane is properly hydrated before and during the experiment. Hydration can increase the permeability of the skin to some drugs. |
| "Sink" conditions not maintained in the receptor chamber | - The concentration of the drug in the receptor fluid should not exceed 10% of its saturation solubility in that fluid.[13][14] - Use a receptor fluid in which the drug is more soluble, or add solubilizing agents like cyclodextrins or surfactants. - Increase the volume of the receptor chamber or the frequency of sampling and replacement of the receptor fluid.[15] |
| Issues with the skin membrane integrity | - Pre-screen skin samples for barrier integrity using methods like measuring transepidermal water loss (TEWL) or electrical resistance before the experiment.[16] |
| Analytical method not sensitive enough | - Validate the analytical method (e.g., HPLC) to ensure the limit of quantification (LOQ) is low enough to detect the permeated drug.[17][18][19] |
Issue: High variability in permeation results between replicate experiments.
| Possible Cause | Troubleshooting Steps |
| Inconsistent formulation application | - Apply a precise and consistent amount of the formulation to the same surface area of the skin in each diffusion cell.[20] |
| Biological variability of skin samples | - Use skin from the same donor for a set of comparative experiments where possible. - Increase the number of replicates to account for inter-donor variability.[15] |
| Inconsistent membrane preparation | - Standardize the skin preparation method (e.g., dermatoming to a consistent thickness).[15] |
| Air bubbles trapped under the membrane | - Carefully inspect for and remove any air bubbles between the membrane and the receptor fluid, as they can act as a barrier to diffusion.[20] |
| Inconsistent temperature control | - Ensure the water jacket of the Franz cells maintains a constant temperature (typically 32°C for skin studies) throughout the experiment.[20] |
Data Presentation
Table 1: Effect of Cyclodextrin Complexation on Butamben Solubility
| Cyclodextrin (CD) Type | Stability Constant (K1:1) (M-1) | Solubilizing Efficiency* |
| α-CD | 118 | 1.8 |
| β-CD | 1856 | 18.5 |
| γ-CD | 289 | 3.5 |
| HP-α-CD | 154 | 2.1 |
| HP-β-CD | 2432 | 22.7 |
| RAMEB (Methyl-β-CD) | 3988 | 35.2 |
| SBE-β-CD | 3145 | 29.8 |
*Ratio between drug solubility in the presence of a given CD concentration and the solubility of Butamben alone (0.86 mM). Data adapted from Mura et al. (2021).[1]
Table 2: In Vitro Permeation Parameters of Butamben from Different Liposomal Formulations
| Formulation Code | Description | Cumulative Amount Permeated after 8h (µg/cm²) | Permeation Flux (J) (µg/cm²/h) | Lag Time (h) |
| BTB Solution | Butamben in hydroalcoholic solution | ~15 | ~2.5 | ~1.5 |
| SL1 | Single-loaded liposome with Stearylamine | ~40 | ~6.0 | ~2.0 |
| SL2 | Single-loaded liposome with Stearylamine & Sodium Cholate | ~55 | ~8.5 | ~2.0 |
| DL1 | Double-loaded (BTB-RAMEB complex) with Stearylamine | ~50 | ~7.5 | ~2.2 |
| DL2 | Double-loaded (BTB-RAMEB complex) with Stearylamine & Sodium Cholate | ~65 | ~10.0 | ~2.2 |
Values are estimated from graphical data presented in Mura et al. (2021) for illustrative purposes.[1]
Experimental Protocols
Protocol 1: Preparation of "Drug-in-Cyclodextrin-in-Deformable Liposomes" for Butamben
Objective: To prepare deformable liposomes containing a Butamben-cyclodextrin complex to enhance skin penetration.
Materials:
-
Butamben (BTB)
-
Methyl-β-cyclodextrin (RAMEB)
-
L-α-phosphatidylcholine (PC)
-
Cholesterol (CH)
-
Stearylamine (SA) - Edge activator
-
Sodium cholate (SC) - Edge activator
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS) pH 7.4
Methodology:
-
Preparation of Butamben-RAMEB Complex:
-
Prepare an aqueous solution of RAMEB.
-
Add an excess amount of Butamben to the RAMEB solution.
-
Stir the suspension for 24 hours at room temperature.
-
Filter the suspension to remove the undissolved Butamben.
-
Freeze-dry the resulting solution to obtain the Butamben-RAMEB inclusion complex powder.
-
-
Preparation of Deformable Liposomes (Thin Film Hydration Method):
-
Dissolve PC, CH, Butamben (for the lipid bilayer portion), and the edge activators (SA and/or SC) in a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Place the flask under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a PBS solution containing the pre-formed Butamben-RAMEB complex by vortexing.
-
Sonicate the resulting liposomal dispersion to reduce vesicle size.
-
Store the prepared liposomes at 4°C.
-
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of this compound from a topical formulation through an excised skin membrane.
Materials & Equipment:
-
Franz diffusion cells
-
Excised skin (e.g., human cadaver, porcine ear, or rodent skin)[15]
-
Receptor solution (e.g., PBS pH 7.4, potentially with a solubilizer like Tween 80 to maintain sink conditions)[20][21]
-
This compound formulation
-
Water bath/circulator
-
Magnetic stirrer
-
Syringes and needles for sampling
-
HPLC system for analysis
Methodology:
-
Skin Membrane Preparation:
-
Thaw frozen skin at room temperature.
-
Excise a section of full-thickness skin and carefully remove any subcutaneous fat.
-
If required, prepare epidermal membranes by heat separation or dermatome the skin to a specific thickness (e.g., 500 µm).[15]
-
Cut the skin into discs of appropriate size to fit the Franz diffusion cells.
-
-
Franz Cell Assembly and Setup:
-
Fill the receptor chamber of the Franz cell with degassed receptor solution, ensuring no air bubbles are trapped.[20]
-
Place a small magnetic stir bar in the receptor chamber.
-
Mount the prepared skin membrane onto the cell with the stratum corneum side facing the donor chamber.[20]
-
Clamp the donor and receptor chambers together securely.
-
Place the assembled cells in a water bath set to 37°C to maintain the skin surface temperature at approximately 32°C.[20]
-
Allow the skin to equilibrate for at least 30 minutes.
-
-
Experiment Execution:
-
Apply a precise amount of the this compound formulation (e.g., 10 mg/cm²) to the skin surface in the donor chamber.[21]
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[22]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.[15]
-
-
Sample Analysis and Data Interpretation:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.[20]
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state permeation flux (Jss) from the slope of the linear portion of the plot.
-
Determine the lag time (tL) by extrapolating the linear portion of the plot to the x-axis.
-
Visualizations
Caption: Experimental workflow for developing and testing Butamben-loaded deformable liposomes.
Caption: Mechanism of enhanced Butamben delivery via a cyclodextrin-in-liposome system.
Caption: Troubleshooting workflow for low skin permeation in in vitro experiments.
References
- 1. Improvement of Butamben Anesthetic Efficacy by the Development of Deformable Liposomes Bearing the Drug as Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liposomal butamben gel formulations: toxicity assays and topical anesthesia in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 6. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches [mdpi.com]
- 7. Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Effect of pH on skin permeation enhancement of acidic drugs by l-menthol-ethanol system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of pH and organic ester penetration enhancers on skin permeation kinetics of terbutaline sulfate from pseudolatex-type transdermal delivery systems through mouse and human cadaver skins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Boost of cosmetic active ingredient penetration triggered and controlled by the delivery of kHz plasma jet on human skin explants [frontiersin.org]
- 12. Passive skin penetration enhancement and its quantification in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. permegear.com [permegear.com]
- 14. norlab.com [norlab.com]
- 15. research.monash.edu [research.monash.edu]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Liquid chromatography method to assay tretinoin in skin layers: validation and application in skin penetration/retention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. alterlab.co.id [alterlab.co.id]
- 21. permegear.com [permegear.com]
- 22. Biorelevant In Vitro Skin Permeation Testing and In Vivo Pharmacokinetic Characterization of Lidocaine from a Nonaqueous Drug-in-Matrix Topical System - PMC [pmc.ncbi.nlm.nih.gov]
Addressing analytical challenges in Butamben picrate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with Butamben picrate quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is an organoammonium salt created from the reaction of butamben and picric acid.[1][2] Butamben, or butyl 4-aminobenzoate, is a topical local anesthetic.[3][4] The picrate form has been used in surface anesthetic formulations.[4]
Q2: What are the primary analytical challenges in quantifying this compound? A2: The most significant challenge is the very low water solubility of butamben, which can complicate sample and standard preparation, leading to issues with accuracy and reproducibility.[3][4][5][6] Other challenges include potential degradation under certain conditions and matrix effects in bioanalytical methods.[7][8]
Q3: Which analytical techniques are most commonly used for this compound quantification? A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the most prevalent methods for assay and stability studies.[8][9] Gas Chromatography (GC) and Mass Spectrometry (MS) are also applicable, particularly for bioanalysis or identification of trace impurities.[5][10] UV-Vis spectrophotometry can be used for simpler formulations but may lack the selectivity of chromatographic methods.[5][11]
Q4: Why is this compound's solubility a critical factor? A4: Poor solubility can lead to incomplete dissolution of the analyte, resulting in underestimation of its concentration. It can also cause the drug to precipitate in the analytical system, leading to blockages, carryover, and inconsistent results. Butamben is soluble in dilute acids, alcohol, chloroform, ether, and fatty oils.[4]
Troubleshooting Guides
Chromatography (HPLC/UPLC) Issues
Q: I am observing poor peak shape (fronting or tailing) for my this compound peak. What are the causes and solutions? A: Peak tailing is a common issue and can be caused by several factors:
-
Secondary Silanol Interactions: The basic amine group on butamben can interact with acidic silanol groups on the surface of C18 columns.
-
Solution: Use a mobile phase with a slightly acidic pH (e.g., pH 3-4) to protonate the amine group, reducing these interactions. Alternatively, use an end-capped column or a column with a different stationary phase.
-
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.
-
Solution: Dilute the sample and re-inject. Ensure the concentration is within the linear range of the method.
-
-
Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to active sites that cause tailing.
-
Solution: Wash the column with a strong solvent. If the problem persists, replace the column.
-
Q: My this compound sample/standard will not fully dissolve in the mobile phase. What should I do? A: This is expected due to butamben's low water solubility.[3][6]
-
Solution 1: Modify the Diluent: Prepare standards and samples in a diluent that contains a higher percentage of organic solvent (e.g., acetonitrile or methanol) than the initial mobile phase conditions. Ensure the final injection volume does not cause peak distortion. A mixture of 10.0 mM ammonium bicarbonate at pH 10.0 and acetonitrile (60:40) has been successfully used as a diluent.[9]
-
Solution 2: Use Solubilizing Agents: For formulation development, cyclodextrins have been shown to be effective complexing and solubilizing agents for butamben.[6]
-
Solution 3: Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in the chosen diluent.
Q: I'm seeing inconsistent retention times between injections. What is the cause? A: Fluctuating retention times point to instability in the chromatographic system.
-
Check Mobile Phase: Ensure the mobile phase is well-mixed, degassed, and that the pH is stable. Re-prepare the mobile phase if it has been sitting for an extended period.
-
Column Temperature: Verify that the column oven is set to the correct temperature and is stable. Temperature fluctuations can significantly impact retention times. A stable temperature of 40 °C has been used effectively.[9]
-
Pump Performance: Check for leaks in the pump and ensure it is delivering a consistent flow rate. Perform a pump performance test if necessary.
-
System Equilibration: Ensure the system is adequately equilibrated with the mobile phase before starting the injection sequence.
Mass Spectrometry (LC-MS/MS) Issues
Q: I suspect matrix effects are impacting my bioanalytical results. How can I confirm and mitigate this? A: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a primary concern in LC-MS bioanalysis.[7][12] They can cause either ion suppression or enhancement, leading to inaccurate quantification.[12]
-
Confirmation: The most common method to assess matrix effects is through a post-column infusion experiment. Infuse a standard solution of this compound at a constant rate post-column while injecting a blank, extracted matrix sample. A dip or rise in the baseline at the retention time of the analyte indicates ion suppression or enhancement, respectively.
-
Mitigation Strategies:
-
Improve Sample Preparation: Enhance sample cleanup to remove interfering matrix components like phospholipids. Techniques like solid-phase extraction (SPE) are generally more effective than protein precipitation.[13]
-
Optimize Chromatography: Modify the chromatographic method to separate the analyte from the interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience the same ionization effects, ensuring the analyte-to-IS ratio remains constant and quantification is accurate.
-
Change Ionization Source: Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[13][14] If possible, test whether switching the ionization source improves results.
-
Quantitative Data Summary
Table 1: UPLC Method Parameters for a Formulation Containing Butamben
| Parameter | Condition |
| System | Waters ACQUITY UPLC |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm |
| Mobile Phase | 10.0 mM Ammonium Bicarbonate (pH 10.0) : Acetonitrile (60:40) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detector | ACQUITY UPLC Tunable UV (TUV) |
| Injection Volume | 1 µL |
| Butamben Retention Time | ~0.65 minutes |
| Data sourced from Waters Corporation application note.[9] |
Table 2: Method Validation Data Summary
| Parameter | Specification / Result | Source |
| Linearity | Not specified in search results, but should be established (e.g., R² > 0.999) | General Practice |
| Accuracy (Recovery) | 97.94% to 102.82% | [15] |
| Precision (RSD) | Intraday and intermediate precision evaluated at three concentration levels | [15] |
| System Suitability (RSD) | Retention Time RSD < 1.0%; Peak Amount RSD < 2.0% | [9] |
| Resolution | Resolution between benzocaine and butamben peaks > 8 | [9] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol is adapted from validated methods for butamben and general stability-indicating method guidelines.
-
Instrumentation & Conditions:
-
HPLC system with UV detector.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20mM potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a gradient or isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by scanning a standard solution (e.g., ~290-310 nm).
-
Column Temperature: 30 °C.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable diluent like methanol or acetonitrile.
-
Perform serial dilutions from the stock solution to create a calibration curve with at least five concentration levels.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample (e.g., cream, ointment) in a suitable solvent. This may require extraction techniques.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study:
-
Expose the this compound solution to stress conditions to evaluate method selectivity.
-
Acid Hydrolysis: Add 1N HCl and heat at 80 °C.
-
Base Hydrolysis: Add 1N NaOH and heat at 80 °C.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solid drug substance in an oven.
-
Photolytic Degradation: Expose the solution to UV light.
-
Analyze all stressed samples by HPLC to ensure degradation peaks are resolved from the main this compound peak. A method is considered stability-indicating if all degradation products are separated from the parent drug.[8]
-
Protocol 2: Assessment of Matrix Effects in LC-MS/MS Bioanalysis
This protocol outlines a general procedure to evaluate the influence of a biological matrix on analyte ionization.
-
Instrumentation & Conditions:
-
LC-MS/MS system with an ESI or APCI source.
-
Develop a chromatographic method that provides a sharp, reproducible peak for Butamben.
-
Optimize MS/MS parameters (e.g., parent ion, product ion, collision energy) for Butamben by infusing a standard solution.
-
-
Sample Preparation:
-
Prepare blank biological matrix (e.g., plasma, urine) using the same extraction procedure intended for the study samples (e.g., protein precipitation, liquid-liquid extraction, or SPE).
-
-
Post-Column Infusion Setup:
-
Use a syringe pump to deliver a constant flow of Butamben standard solution (e.g., 100 ng/mL) into the LC flow stream via a T-connector placed between the analytical column and the MS source.
-
Allow the infused signal to stabilize to obtain a steady baseline.
-
-
Execution and Evaluation:
-
Inject the extracted blank matrix sample onto the LC column.
-
Monitor the MS signal for the Butamben transition.
-
Examine the chromatogram for any regions where the stable baseline signal of the infused analyte is suppressed or enhanced.
-
A significant deviation from the baseline at the expected retention time of Butamben indicates the presence of co-eluting matrix components that cause matrix effects. This qualitative assessment is crucial before proceeding with method validation.[12][16]
-
Visualizations
Caption: Workflow for Troubleshooting HPLC Peak Tailing.
Caption: Logical workflow for investigating and mitigating matrix effects.
Caption: General workflow for bioanalytical sample preparation.
References
- 1. This compound | C28H33N5O11 | CID 9960605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 577-48-0 [chemicalbook.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Improvement of Butamben Anesthetic Efficacy by the Development of Deformable Liposomes Bearing the Drug as Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. uab.edu [uab.edu]
- 11. Characterization of Pharmaceutical Tablets Using UV Hyperspectral Imaging as a Rapid In-Line Analysis Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Butamben Picrate and Benzocaine for Topical Anesthesia
For Immediate Release
This guide provides a detailed comparison of the efficacy, mechanism of action, and safety profiles of two ester-type local anesthetics, Butamben picrate and benzocaine. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by available experimental data to inform research and clinical decisions. While direct head-to-head clinical trials are limited, this guide synthesizes existing data to draw a comparative picture.
Mechanism of Action
Both benzocaine and butamben are local anesthetics that function by blocking nerve impulses. Their primary mechanism involves the reversible inhibition of voltage-gated sodium channels in the neuronal membrane.[1][2][3][4] By binding to these channels, the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential is prevented.[1][2][5][6] This blockade effectively stops the transmission of pain signals from the peripheral nerves to the central nervous system, resulting in a temporary loss of sensation at the site of application.[3][4]
Some research suggests that butamben may have an extended mechanism, also inhibiting voltage-gated calcium channels and affecting potassium currents in dorsal root ganglion neurons, which may contribute to its anesthetic effect and prolonged duration of action.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Comparative efficacy of three topical anesthetics on 7-11-year-old children: a randomized clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Butamben? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. Analgesic efficacy of topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
In Vitro Nerve Blocking Potential: A Comparative Analysis of Butamben Picrate and Lidocaine
A Head-to-Head examination of two local anesthetics reveals distinct mechanistic profiles, though a direct in vitro potency comparison on peripheral nerves is limited by available data.
This guide provides a detailed comparison of the in vitro nerve blocking potential of Butamben picrate and lidocaine, aimed at researchers, scientists, and drug development professionals. While both compounds function as local anesthetics by blocking nerve impulses, a thorough review of existing scientific literature indicates a lack of directly comparable quantitative data on their potency in standardized in vitro peripheral nerve models. This report summarizes the available data, details their mechanisms of action, and outlines the experimental protocols necessary for a direct comparison.
Mechanism of Action: A Shared Target with Nuanced Differences
The primary mechanism of action for both Butamben and lidocaine is the blockade of voltage-gated sodium channels in neuronal cell membranes.[1][2][3] By binding to these channels, they prevent the influx of sodium ions that is essential for the depolarization and propagation of action potentials, thereby inhibiting the transmission of nerve signals.[1][3]
Lidocaine , a well-characterized amide-type local anesthetic, binds to the intracellular side of the voltage-gated sodium channel.[1][4] Its binding is state-dependent, showing a higher affinity for the open and inactivated states of the channel, which contributes to its use-dependent blocking characteristics.[4][5] This means its blocking effect is more pronounced in rapidly firing neurons.
Butamben , an ester-type local anesthetic, also exerts its effect by binding to and blocking sodium channels, preventing the generation and transmission of action potentials.[3] Some studies suggest that Butamben's high lipid solubility may contribute to a prolonged duration of action and, in some experimental conditions, a degree of irreversibility in its effects.[6] Beyond its primary action on sodium channels, research indicates that Butamben also inhibits other ion channels, including voltage-gated calcium channels (L-type and T-type) and potassium channels.[7][8][9] This broader ion channel activity may contribute to its overall anesthetic and analgesic profile.
Quantitative Data on Nerve Blocking Potential
A direct comparison of the in vitro potency of this compound and lidocaine on isolated peripheral nerves is challenging due to a lack of studies using the same experimental model. The available quantitative data for each compound are presented below, highlighting the different methodologies used.
Table 1: In Vitro Nerve Blocking Potential of Lidocaine
| Experimental Model | Parameter | Value | Reference |
| Cultured Neonatal Rat Cardiomyocytes | IC50 for Na+ channel blockade | 27 µM | [10] |
| Rat Spinal Substantia Gelatinosa Neurons | IC50 for HCN channel inhibition | 80 µM | [11] |
| Human Nav1.7 channels | IC50 (varied by conditions) | - | [12] |
| Cultured Chick Embryo Dorsal Root Ganglia | Inhibition of neurite outgrowth | 2.25 x 10^-3 M | [13] |
Table 2: In Vitro Nerve Blocking and Ion Channel Inhibition Data for Butamben
| Experimental Model | Parameter | Value | Reference |
| Cultured Rat Sensory Neurons | Concentration to raise firing threshold/block action potential | 100 µM | [6] |
| Cultured Mouse Sensory Neurons | IC50 for T-type calcium channel inhibition | ~200 µM | [9] |
| Cultured Mouse Sensory Neurons | IC50 for N-type calcium channel inhibition | 207 ± 14 µM | [14] |
| Rat PC12 Cells | Concentration for 90% suppression of total barium current | 500 µM | [8] |
Note: The lack of an IC50 value for Butamben on the compound action potential of an isolated peripheral nerve prevents a direct potency comparison with lidocaine in that model system.
Experimental Protocols
For a direct in vitro comparison of the nerve blocking potential of this compound and lidocaine, a standardized methodology for recording compound action potentials (CAPs) from an isolated nerve preparation is required. The following protocol is based on established methods.
Isolated Sciatic Nerve Preparation and Compound Action Potential (CAP) Recording
-
Nerve Dissection: A frog (e.g., Rana temporaria or Rana pipiens) is doubly pithed and the sciatic nerve is carefully dissected from the spinal column to the knee. The nerve is then desheathed to facilitate drug penetration.[15]
-
Mounting: The isolated nerve is mounted in a nerve chamber containing platinum electrodes for stimulation and recording.[15][16] The nerve is kept moist with Ringer's solution.
-
Stimulation: Electrical stimuli (e.g., 0.1 ms duration) of varying intensity are delivered to one end of the nerve via the stimulating electrodes.[15]
-
Recording: The compound action potential (CAP), which is the summed electrical response of all the axons in the nerve, is recorded from the other end using the recording electrodes. The signal is amplified and digitized for analysis.[16]
-
Drug Application: After recording baseline CAPs, the nerve is superfused with Ringer's solution containing varying concentrations of the local anesthetic (lidocaine or this compound).
-
Data Analysis: The amplitude of the CAP is measured before and after drug application. A concentration-response curve is generated, and the IC50 (the concentration of the drug that causes a 50% reduction in the CAP amplitude) is calculated.
Visualizing the Mechanisms and Workflow
To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of local anesthetics and the experimental workflow for assessing nerve block.
Caption: Signaling pathway of local anesthetic action.
Caption: Experimental workflow for in vitro nerve block assessment.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 3. What is the mechanism of Butamben? [synapse.patsnap.com]
- 4. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The position of the fast-inactivation gate during lidocaine block of voltage-gated Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The local anesthetic n-butyl-p-aminobenzoate selectively affects inactivation of fast sodium currents in cultured rat sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The local anesthetic butamben inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The local anesthetic butamben inhibits and accelerates low-voltage activated T-type currents in small sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lidocaine Inhibits HCN Currents in Rat Spinal Substantia Gelatinosa Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of local anesthetics on nerve growth in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the compound action potentials of frog sciatic nerves by aroma oil compounds having various chemical structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating the Analgesic Effect of Butamben Picrate Using the Tail-Flick Test: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of the tail-flick test to validate the analgesic effect of Butamben picrate. It offers a comparative analysis with other common local anesthetics, supported by available experimental data, and details the experimental protocol for reproducing such studies.
Introduction to this compound and the Tail-Flick Test
This compound is a topical anesthetic agent known for its analgesic properties. It functions primarily by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the initiation and propagation of nerve impulses perceived as pain.[1] Some evidence also suggests that butamben may inhibit L-type calcium channels, which could contribute to its analgesic action. The tail-flick test is a widely used and reliable method in preclinical research to assess the efficacy of analgesic drugs.[2][3] The test measures the latency of an animal, typically a rodent, to withdraw its tail from a noxious thermal stimulus. An increase in the tail-flick latency following drug administration indicates an analgesic effect.
Comparative Analysis of Analgesic Effects
Table 1: Comparison of the Duration of Sensory Block of Local Anesthetics in the Mouse Tail-Flick Test
| Local Anesthetic (1% concentration) | Mean Duration of Sensory Block (minutes) | Standard Deviation |
| Procaine | 2 | ± 4 |
| Lidocaine | 20 | ± 10 |
| Tetracaine | 40 | ± 10 |
| This compound | Data not available in cited literature | Data not available in cited literature |
Data for Procaine, Lidocaine, and Tetracaine are from a study by Grant et al. (1993). Sensory block was defined as a tail-flick latency of ≥ 4 seconds from a baseline of 1.0-2.5 seconds.[2] It is important to note the absence of directly comparable, publicly available data for this compound in this standardized test. Further experimental studies are required to establish its precise tail-flick latency and duration of action relative to other agents.
Experimental Protocols
To facilitate further research and direct comparison, a detailed protocol for the tail-flick test is provided below.
Tail-Flick Test Protocol
Objective: To assess the analgesic effect of a topically applied compound by measuring the latency of tail withdrawal from a thermal stimulus.
Materials:
-
Tail-flick apparatus (radiant heat source or hot water bath)
-
Animal restrainers
-
Test substance (e.g., this compound ointment)
-
Positive control (e.g., 1% Lidocaine solution)
-
Vehicle control (placebo ointment)
-
Male Sprague-Dawley rats (200-250g)
-
Timer
Procedure:
-
Acclimatization: Acclimate the rats to the experimental room and handling for at least 3 days prior to the experiment. On the day of the experiment, allow the animals to acclimate to the restrainers for 15-20 minutes before testing.
-
Baseline Latency: Gently place the rat in the restrainer, allowing the tail to be exposed. Position the tail over the radiant heat source or immerse the distal 3-5 cm of the tail in a constant temperature water bath (typically 52-55°C). Start the timer.
-
Measurement: Record the time it takes for the rat to flick or withdraw its tail. This is the tail-flick latency. A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage. If the rat does not respond within the cut-off time, remove the tail and record the latency as the cut-off time.
-
Drug Administration: After determining the baseline latency, apply a standardized amount of the test substance (this compound), positive control, or vehicle control to a specific area of the tail.
-
Post-Treatment Latency: At predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes) after drug application, repeat the tail-flick test and record the latency.
-
Data Analysis: Calculate the mean tail-flick latency for each group at each time point. The percentage of maximal possible effect (%MPE) can also be calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes involved, the following diagrams illustrate the experimental workflow of the tail-flick test and the signaling pathway of local anesthetics.
References
Head-to-Head Comparison of Butamben Picrate Delivery Systems: Ointment, Cream, and Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common topical delivery systems for Butamben picrate: ointments, creams, and solutions. The following sections detail the performance of each formulation based on available experimental data, offering insights into their respective advantages and disadvantages in terms of drug delivery and efficacy.
Introduction to this compound and Topical Delivery
This compound is a local anesthetic agent used for the temporary relief of pain and discomfort from minor skin irritations, burns, and insect bites. Its efficacy is highly dependent on the formulation's ability to deliver the active pharmaceutical ingredient (API) to the target site in the skin. The choice of vehicle—ointment, cream, or solution—plays a critical role in the release, penetration, and overall therapeutic effect of this compound. Due to its low water solubility, the formulation strategy is key to optimizing its clinical utility.[1][2]
Performance Comparison: Ointment vs. Cream vs. Solution
While direct head-to-head comparative studies for this compound in these three specific vehicles are limited in publicly available literature, we can synthesize data from individual studies on similar topical anesthetics and general principles of topical drug delivery to draw meaningful comparisons. The following tables summarize expected performance based on typical formulation characteristics.
In Vitro Drug Release
In vitro release testing (IVRT) is a crucial tool for assessing the rate at which the API is released from a topical formulation. This is often a predictor of bioavailability.
Table 1: In Vitro Release Profile of this compound from Different Delivery Systems
| Delivery System | Typical Release Rate | Key Influencing Factors |
| Ointment | Slow and sustained | Occlusive nature of the hydrocarbon base, partitioning of the drug from the lipophilic vehicle. |
| Cream | Moderate | Partitioning between the oil and water phases, droplet size of the dispersed phase. |
| Solution | Rapid | Drug is already in a dissolved state, rapid diffusion. |
Note: The data in this table is illustrative and based on general principles of topical drug formulation. Specific release rates would be dependent on the exact composition of the formulations.
In Vitro Skin Permeation
In vitro permeation testing (IVPT) evaluates the ability of a drug to penetrate the skin layers. This is a critical measure of the drug's ability to reach its site of action.
Table 2: In Vitro Skin Permeation of this compound
| Delivery System | Expected Permeation Flux | Depth of Penetration |
| Ointment | Low to Moderate | Deeper penetration due to occlusive effect, which hydrates the stratum corneum.[3] |
| Cream | Moderate to High | Good penetration into the epidermis and dermis. |
| Solution | Variable | Can be high if a penetration enhancer is included, but may have limited penetration on its own due to rapid evaporation. |
Note: This data is extrapolated from studies on other topical anesthetics and general dermatological principles. The actual permeation would need to be confirmed in specific studies with this compound.
In Vivo Efficacy (Analgesic Effect)
The ultimate measure of a topical anesthetic's performance is its ability to reduce pain in a living organism. The tail-flick test in rodents is a common model to assess the analgesic effect.
Table 3: In Vivo Analgesic Effect of Topical Butamben Formulations
| Delivery System | Onset of Action | Duration of Action |
| Ointment | Slower | Longer |
| Cream | Moderate | Moderate |
| Solution | Fastest | Shorter |
Note: This comparative data is based on a study that evaluated the analgesic effects of topical butamben in a gel formulation, which shares some properties with creams and solutions, and general pharmacological principles.[4] A separate study demonstrated the dose-dependent analgesic activity of topical butamben and its synergistic effects with morphine in a tail-flick assay, highlighting its topical efficacy.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
In Vitro Release Testing (IVRT)
This protocol is a standard method for assessing drug release from semi-solid dosage forms using a Franz diffusion cell.
Objective: To determine the rate and extent of this compound release from ointment, cream, and solution formulations.
Apparatus:
-
Franz Diffusion Cell System
-
Synthetic membrane (e.g., polysulfone)
-
Receptor medium (e.g., phosphate-buffered saline with a surfactant to ensure sink conditions)
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
The Franz diffusion cell is assembled with the synthetic membrane separating the donor and receptor chambers.
-
The receptor chamber is filled with the receptor medium and maintained at 32°C ± 0.5°C to mimic skin surface temperature. The medium is continuously stirred.
-
A precise amount of the this compound formulation (ointment, cream, or solution) is applied to the donor side of the membrane.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), samples are withdrawn from the receptor chamber for analysis.
-
The concentration of this compound in the collected samples is quantified using a validated HPLC method.
-
The cumulative amount of drug released per unit area is plotted against the square root of time to determine the release rate.
In Vitro Skin Permeation Testing (IVPT)
This protocol outlines the procedure for measuring the permeation of a drug through excised human or animal skin.
Objective: To evaluate the flux and penetration depth of this compound from different formulations through the skin.
Apparatus:
-
Franz Diffusion Cell System
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor medium (as in IVRT)
-
HPLC system
Procedure:
-
Excised skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor chamber.
-
The receptor chamber is filled with the receptor medium and maintained at 32°C ± 0.5°C.
-
The test formulation is applied to the surface of the skin in the donor chamber.
-
Samples are collected from the receptor medium at various time points over 24-48 hours.
-
At the end of the study, the skin is removed, and the different layers (stratum corneum, epidermis, dermis) can be separated.
-
The amount of this compound in the receptor fluid and retained in the skin layers is quantified by HPLC.
-
The permeation flux (J) is calculated from the steady-state portion of the cumulative amount permeated versus time curve.
In Vivo Efficacy - Tail-Flick Test
This is a common in vivo model for assessing the analgesic effect of topical anesthetics in rodents.
Objective: To compare the onset and duration of the analgesic effect of different this compound formulations.
Apparatus:
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restraining device
-
Test animals (e.g., male Wistar rats)
Procedure:
-
The baseline tail-flick latency (the time it takes for the rat to flick its tail away from the heat source) is determined for each animal before treatment. A cut-off time is set to prevent tissue damage.
-
A specified amount of the this compound formulation is applied to a defined area on the rat's tail.
-
At various time points after application (e.g., 15, 30, 60, 90, and 120 minutes), the tail-flick latency is measured again.
-
The analgesic effect is expressed as the percentage of maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
The onset of action is the time to reach a significant analgesic effect, and the duration of action is the time the analgesic effect remains significant.
Signaling Pathways and Experimental Workflows
Local Anesthetic Mechanism of Action
This compound, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials, thereby blocking the transmission of pain signals.
Caption: Mechanism of action of this compound.
In Vitro Permeation Testing (IVPT) Workflow
The following diagram illustrates the key steps involved in conducting an in vitro skin permeation study.
Caption: Workflow for In Vitro Skin Permeation Testing.
Conclusion
The selection of an appropriate delivery system for this compound is a critical determinant of its clinical efficacy.
-
Ointments are likely to provide a slow, sustained release and deeper penetration due to their occlusive properties, making them suitable for conditions requiring prolonged local anesthesia.
-
Creams offer a balance of good drug release, skin permeation, and patient acceptability, making them a versatile option for a wide range of minor skin irritations.
-
Solutions are expected to have the most rapid onset of action but may have a shorter duration and more variable penetration depending on the specific formulation.
The choice of vehicle should be guided by the desired onset and duration of action, the specific skin condition being treated, and patient preference. Further direct comparative studies are warranted to provide more definitive quantitative data on the performance of these different this compound delivery systems.
References
- 1. Improvement of Butamben Anesthetic Efficacy by the Development of Deformable Liposomes Bearing the Drug as Cyclodextrin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Liposomal butamben gel formulations: toxicity assays and topical anesthesia in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analgesic synergy between topical morphine and butamben in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Butamben Picrate Ointment and Alternative Topical Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical efficacy of Butamben picrate ointments and other commercially available topical anesthetics. Due to the limited recent clinical trial data available for this compound, this guide leverages existing research on this compound and presents it alongside more extensive data from studies on alternative topical anesthetics such as lidocaine, benzocaine, and EMLA (a eutectic mixture of lidocaine and prilocaine).
This compound: An Overview of Clinical Efficacy
This compound is an ester-type local anesthetic. Historical clinical data suggests its utility in providing topical analgesia. A key clinical trial conducted in 1995 evaluated its efficacy in a controlled setting.
A 1995 controlled clinical trial by Armstrong and Kanat investigated the analgesic efficacy of topical this compound.[1][2] The study utilized a modified version of the McGill University panaire to assess its clinical utility for postoperative pain.[1][2] While the full study data is not widely available, the publication indicates it was a controlled clinical trial, suggesting a comparison against a placebo or another anesthetic.[1]
Preclinical studies have explored methods to enhance Butamben's therapeutic profile. One such study demonstrated that a combination of topical Butamben and morphine produced synergistic analgesic effects in mice. Another research effort focused on improving Butamben's efficacy by developing deformable liposomes containing the drug, which showed increased intensity and duration of anesthetic action in animal models.
Comparative Efficacy of Topical Anesthetics
To provide a broader context for the efficacy of this compound, this section details clinical trial data for commonly used alternative topical anesthetics. The following tables summarize the quantitative data from various studies comparing the performance of lidocaine, benzocaine, and EMLA.
Table 1: Comparison of Pain Scores for Various Topical Anesthetics
| Topical Anesthetic | Concentration | Condition/Procedure | Pain Scale Used | Mean Pain Score (Drug) | Mean Pain Score (Control/Comparator) | Reference |
| Lidocaine | 5% | Venous blood sampling | Visual Analogue Scale (VAS) | Significantly less than Lidocaine and Benzocaine | N/A | [3] |
| Benzocaine | 5% | Venous blood sampling | Visual Analogue Scale (VAS) | No significant difference with Lidocaine | N/A | [3] |
| EMLA | 5% | Venous blood sampling | Visual Analogue Scale (VAS) | Significantly less than Lidocaine and Benzocaine | N/A | [3] |
| Compound Topical Anesthetic (10% Lidocaine, 10% Prilocaine, 4% Tetracaine) | N/A | Maxillary infiltration injection | Visual Analogue Scale (VAS) | 19.5 ± 19.7 mm | 14.2 ± 14.6 mm (20% Benzocaine) | [4] |
| 20% Benzocaine | 20% | Maxillary infiltration injection | Visual Analogue Scale (VAS) | 14.2 ± 14.6 mm | 19.5 ± 19.7 mm (Compound Anesthetic) | [4] |
| 2% Lidocaine Gel | 2% | Dental procedures in children | Not specified | Effective pain relief | No significant difference with 20% Benzocaine | [5] |
| 20% Benzocaine Gel | 20% | Dental procedures in children | Not specified | Effective pain relief | No significant difference with 2% Lidocaine | [5] |
| 5% EMLA Cream | 5% | Dental procedures in children | Not specified | Effective pain relief | N/A | [5] |
Table 2: Onset and Duration of Action
| Topical Anesthetic | Concentration | Onset of Action | Duration of Action | Reference |
| 20% Benzocaine | 20% | 1 minute | Not specified | [4] |
| Compound Topical Anesthetic (10% Lidocaine, 10% Prilocaine, 4% Tetracaine) | N/A | 3 minutes | Not specified | [4] |
| 5% Lidocaine | 5% | Not specified | Not specified | [5] |
| 20% Benzocaine | 20% | Rapid | Not specified | [5] |
Experimental Protocols
The methodologies employed in clinical trials of topical anesthetics are crucial for interpreting the validity and applicability of the findings. Below are summaries of typical experimental protocols.
General Clinical Trial Workflow for Topical Anesthetics
Caption: A typical workflow for a randomized controlled trial of a topical anesthetic.
Methodology from a Comparative Study of Topical Anesthetics
A double-blind, randomized, prospective clinical trial comparing a compound topical anesthetic (10% lidocaine, 10% prilocaine, and 4% tetracaine) to 20% benzocaine for pain reduction prior to maxillary infiltration injection provides a specific example of experimental protocol.[4]
-
Study Design: Double-blind, randomized, prospective clinical trial.
-
Participants: 52 participants were divided into two groups of 26.
-
Intervention:
-
Control Group: Received 20% benzocaine topical anesthetic.
-
Experimental Group: Received a compound topical anesthetic mixture of 10% lidocaine, 10% prilocaine, and 4% tetracaine.
-
-
Procedure: A maxillary infiltration injection was administered by a single operator using the Wand injection system after the application of the topical anesthetic for 60 seconds.[4]
-
Outcome Measures:
-
Primary: Pain assessment using a visual analog scale (VAS).
-
Secondary: Changes in heart rate at four different time points and assessment of complications such as tissue sloughing.[4]
-
-
Statistical Analysis: Data was analyzed to compare the mean VAS scores and the incidence of complications between the two groups.
Signaling Pathway of Local Anesthetics
The primary mechanism of action for local anesthetics like Butamben involves the blockade of voltage-gated sodium channels in the neuronal cell membrane. This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby blocking the initiation and conduction of nerve impulses.
Caption: Mechanism of action of local anesthetics on nerve impulse transmission.
Conclusion
While direct and recent clinical trial data on the efficacy of this compound ointments is limited, historical data and preclinical studies suggest its potential as a topical analgesic. For a comprehensive evaluation, this guide provides a comparative framework using data from more extensively studied alternatives like lidocaine, benzocaine, and EMLA. The provided experimental protocols and mechanism of action diagrams offer a foundational understanding for researchers and drug development professionals in the field of topical anesthesia. Further well-designed clinical trials are warranted to definitively establish the comparative efficacy and safety profile of this compound in various clinical settings.
References
- 1. Analgesic efficacy of topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.azregents.edu [experts.azregents.edu]
- 3. worldwidejournals.com [worldwidejournals.com]
- 4. Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hexiapharm.com [hexiapharm.com]
A Comparative Analysis of Butamben Picrate and Other Long-Acting Local Anesthetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Butamben picrate against other long-acting local anesthetics, namely bupivacaine and ropivacaine. The information presented is based on available experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Executive Summary
Local anesthetics are essential for pain management in a variety of clinical settings. The duration of action is a critical factor in the selection of a local anesthetic, particularly for postoperative pain control where prolonged analgesia is desirable. Butamben, formulated as this compound for topical application, has been recognized for its long-lasting anesthetic effects. This guide benchmarks this compound against two widely used long-acting local anesthetics, bupivacaine and ropivacaine, as well as the extended-release formulation, liposomal bupivacaine. The comparison covers key performance metrics such as onset and duration of action, potency, and mechanism of action, supported by experimental data. While direct comparative studies on the topical application of all three anesthetics are limited, this guide synthesizes available data from various administration routes to provide a valuable reference.
Data Presentation: Comparative Performance of Local Anesthetics
The following tables summarize the key performance characteristics of Butamben, bupivacaine, and ropivacaine based on available preclinical and clinical data. It is important to note that the data for Butamben is primarily from studies using n-butyl-p-aminobenzoate (BAB), the active component of this compound, administered epidurally or intrathecally as a solution, and may not directly reflect the performance of a topical picrate formulation.
| Anesthetic | Chemical Class | Mechanism of Action | Primary Route of Administration for Long-Acting Effect |
| Butamben | Ester | Voltage-gated sodium channel blocker | Topical |
| Bupivacaine | Amide | Voltage-gated sodium channel blocker | Injection (infiltration, nerve block), Epidural |
| Ropivacaine | Amide | Voltage-gated sodium channel blocker | Injection (infiltration, nerve block), Epidural |
| Liposomal Bupivacaine | Amide | Voltage-gated sodium channel blocker | Injection (infiltration, nerve block) |
| Anesthetic | Onset of Action | Duration of Sensory Block | Relative Potency | Key Characteristics |
| Butamben (as BAB solution) | Comparable to bupivacaine[1] | Comparable to bupivacaine[1] | Lower than bupivacaine[1] | Very low water solubility, suitable for topical use[2] |
| Bupivacaine | 10-20 minutes | 6-10 hours | High | More cardiotoxic than ropivacaine |
| Ropivacaine | 10-20 minutes | 5-8 hours | Less potent than bupivacaine | Lower cardiotoxicity than bupivacaine, less motor block |
| Liposomal Bupivacaine | Slower than plain bupivacaine | Up to 72 hours | N/A | Extended-release formulation for prolonged analgesia |
Mechanism of Action: Signaling Pathway
Local anesthetics, including Butamben, bupivacaine, and ropivacaine, exert their effect by blocking the propagation of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.
Experimental Protocols
The evaluation of long-acting local anesthetics involves various in vivo and in vitro models to assess their efficacy and safety. Below are detailed methodologies for key experiments.
In Vivo Evaluation of Topical Anesthetic Efficacy
This protocol is designed to assess the onset and duration of cutaneous analgesia produced by topical anesthetic formulations.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (250-300g) are commonly used.
-
Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Animals are acclimated to the testing environment and handling for at least 3 days prior to the experiment to minimize stress-induced variability.
2. Experimental Procedure:
-
Preparation: The hair on the dorsal thoracic area or the hind paw of the rat is gently clipped 24 hours before the experiment.
-
Baseline Measurement:
-
Mechanical Threshold (Von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the baseline paw withdrawal threshold. The filaments are applied with increasing force until a withdrawal response is elicited.
-
Thermal Nociception (Tail-Flick Test): The distal portion of the tail is exposed to a radiant heat source, and the latency to tail withdrawal is recorded as the baseline. A cut-off time is established to prevent tissue damage.
-
-
Anesthetic Application: A standardized amount (e.g., 1 g) of the topical anesthetic formulation (this compound ointment, bupivacaine cream, or ropivacaine gel) is applied to the prepared skin area and covered with an occlusive dressing.
-
Assessment of Anesthesia:
-
Onset Time: Sensory testing (Von Frey or tail-flick) is performed at regular intervals (e.g., every 5 minutes) after application to determine the time to loss of sensation.
-
Duration of Action: After the onset of anesthesia is established, sensory testing is continued at longer intervals (e.g., every 30 minutes) until the sensory function returns to baseline levels. The duration of anesthesia is the time from onset to the return of baseline sensitivity.
-
3. Data Analysis:
-
Data are expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using an analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test). A p-value of <0.05 is considered statistically significant.
In Vivo Evaluation of Nerve Block
This protocol is used to compare the potency, onset, and duration of motor and sensory blockade of injectable local anesthetics.
1. Animal Model:
-
Species: Male Wistar rats (200-250g).
-
Anesthesia: The surgical procedure for nerve block placement is performed under general anesthesia (e.g., isoflurane).
2. Experimental Procedure:
-
Sciatic Nerve Block:
-
The rat is placed in a prone position, and the sciatic nerve is located.
-
A specific volume (e.g., 0.2 mL) of the local anesthetic solution (Butamben, bupivacaine, or ropivacaine) is injected in close proximity to the sciatic nerve.
-
-
Assessment of Motor Block:
-
The motor function of the injected limb is assessed at regular intervals using a scoring system (e.g., 0 = normal function, 4 = complete paralysis).
-
The time to onset of complete motor block and the duration of the block are recorded.
-
-
Assessment of Sensory Block:
-
The sensory block is evaluated by applying a noxious stimulus (e.g., tail clip or radiant heat) to the dermatome supplied by the sciatic nerve and observing the withdrawal reflex.
-
The onset and duration of the sensory block are recorded.
-
3. Data Analysis:
-
The median effective dose (ED50) for motor and sensory block is calculated for each anesthetic.
-
The onset and duration of action for each anesthetic are compared using appropriate statistical methods.
Conclusion
This compound holds promise as a long-acting topical local anesthetic. While direct comparative data with topical formulations of bupivacaine and ropivacaine are scarce, studies on its active component in injectable forms suggest a duration of action comparable to bupivacaine, albeit with lower potency. Bupivacaine remains a potent long-acting local anesthetic, with liposomal formulations offering a significantly extended duration of analgesia. Ropivacaine provides a similar duration of action to bupivacaine with a more favorable safety profile, particularly concerning cardiotoxicity, and a tendency for less motor blockade.
Further research involving direct, head-to-head clinical trials of topical this compound against topical formulations of bupivacaine and ropivacaine is warranted to definitively establish its relative efficacy and place in the therapeutic arsenal for long-acting local anesthesia. The experimental protocols detailed in this guide provide a framework for conducting such crucial comparative studies.
References
Unveiling the Synergy: A Comparative Analysis of Butamben Picrate in Local Anesthesia
A deep dive into the synergistic interplay between Butamben and picric acid reveals a promising, yet underexplored, frontier in topical pain management. While direct comparative data on the synergistic anesthetic effect remains elusive in current literature, this guide synthesizes the known pharmacological profiles of the individual components to illuminate the potential mechanisms at play and provides a framework for future investigation.
Butamben, an ester-type local anesthetic, is recognized for its role in providing temporary relief from pain associated with minor skin irritations, burns, and insect bites.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium and calcium channels in nerve cells, thereby inhibiting the initiation and conduction of nerve impulses that signal pain.[1][2][3][4][5] Picric acid, historically used as a topical agent for burns, has demonstrated properties that include a numbing effect on pain and coagulation of albumin, which can reduce pus formation.[6] The combination of these two molecules into Butamben picrate has been shown to be an effective topical analgesic, though the precise nature of their interaction is not extensively documented.[7][8]
This guide will explore the individual and combined properties of Butamben and picric acid, present a hypothesized synergistic mechanism, and offer detailed experimental protocols for researchers and drug development professionals to quantitatively assess this synergy.
Performance Comparison: this compound and Alternatives
| Feature | Butamben | Lidocaine | This compound (Hypothesized) |
| Anesthetic Class | Ester | Amide | Ester with picrate salt |
| Primary Mechanism | Blocks sodium and calcium channels[1][4] | Blocks sodium channels | Dual action: sodium/calcium channel blockade and potential membrane stabilization |
| Onset of Action | Moderate | Rapid | Potentially faster or more profound than Butamben alone |
| Duration of Action | Moderate to Long[4] | Short to Moderate | Potentially longer than Butamben alone |
| Potency | Moderate | High | Potentially higher than Butamben alone |
The Synergistic Hypothesis: How Picric Acid May Enhance Butamben's Anesthetic Action
The synergistic effect of picric acid in this compound is likely a multifactorial phenomenon that enhances the local anesthetic properties of Butamben. The proposed mechanisms are threefold:
-
Enhanced Penetration and Membrane Fluidization: Picric acid, being a phenolic compound, may increase the permeability of the stratum corneum, the outermost layer of the skin. This could facilitate deeper and more rapid penetration of the Butamben molecule to its target nerve fibers. Furthermore, picric acid might alter the fluidity of the neuronal membrane, creating a more favorable environment for Butamben to access and block the sodium channels.
-
Independent Analgesic Contribution: Historical use suggests that picric acid possesses intrinsic pain-numbing properties.[6] While the exact mechanism is not well-defined, it may involve non-specific interactions with nerve endings or a reduction in local inflammation, which can contribute to the overall analgesic effect.
-
Formation of a Depot: The salt formation between the basic Butamben and the acidic picric acid could create a localized depot of the anesthetic at the application site. This might lead to a slower, more sustained release of Butamben, thereby prolonging the duration of the anesthetic block.
Experimental Protocols for Investigating Synergy
To validate the hypothesized synergistic effect and quantify the performance of this compound, the following detailed experimental protocols are proposed.
In Vitro Assessment: Sodium Channel Blockade in Cultured Neurons
This experiment aims to quantify the potency of Butamben, picric acid, and this compound in blocking voltage-gated sodium channels.
Methodology:
-
Cell Culture: Dorsal root ganglion (DRG) neurons will be isolated from neonatal rats and cultured according to standard laboratory procedures.
-
Electrophysiology: Whole-cell patch-clamp recordings will be performed on the cultured DRG neurons.
-
Drug Application: Solutions of Butamben, picric acid, and this compound at varying concentrations will be perfused over the cells. A vehicle control will also be used.
-
Data Acquisition: Voltage-gated sodium currents will be elicited by a series of depolarizing voltage steps. The peak inward current will be measured for each concentration of the test compounds.
-
Data Analysis: Concentration-response curves will be generated, and the IC50 (half-maximal inhibitory concentration) for each compound will be calculated. A synergistic effect is indicated if the IC50 of this compound is significantly lower than that of Butamben alone.
Ex Vivo Assessment: Nerve Conduction Blockade in Isolated Sciatic Nerve
This experiment will assess the ability of the compounds to block nerve impulse conduction in an isolated nerve preparation.
Methodology:
-
Nerve Preparation: The sciatic nerve will be dissected from a rat or frog.
-
Nerve Chamber: The nerve will be mounted in a three-compartment nerve chamber for stimulation and recording.
-
Compound Application: The central compartment will be bathed with solutions of Butamben, picric acid, this compound, or a control solution.
-
Stimulation and Recording: The nerve will be stimulated at one end, and the compound action potentials (CAPs) will be recorded from the other end.
-
Data Analysis: The reduction in the amplitude of the CAP over time will be measured. The time to complete block and the duration of the block will be determined for each compound.
In Vivo Assessment: Topical Anesthesia in a Rat Model
This experiment will evaluate the topical anesthetic efficacy in a living animal model.
Methodology:
-
Animal Model: Male Wistar rats will be used. A small area on the back of each rat will be shaved.
-
Topical Application: A standardized dose of a gel formulation containing Butamben, picric acid, this compound, or a placebo gel will be applied to the shaved area.
-
Sensory Testing: At various time points after application, the anesthetic effect will be assessed using a pinprick test or a thermal stimulus (e.g., radiant heat). The withdrawal reflex of the animal will be observed.
-
Data Analysis: The onset of anesthesia (loss of withdrawal reflex), the duration of anesthesia (time until the return of the reflex), and the depth of anesthesia (e.g., graded response to varying stimulus intensities) will be recorded and compared between the different treatment groups.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the proposed mechanism of action and the experimental workflow.
Caption: Mechanism of Butamben's anesthetic action via sodium channel blockade.
Caption: Hypothesized synergistic contributions of picric acid to Butamben's effect.
Caption: Workflow for investigating the synergistic effect of this compound.
References
- 1. What is Butamben used for? [synapse.patsnap.com]
- 2. What is the mechanism of Butamben? [synapse.patsnap.com]
- 3. Butamben | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Analgesic efficacy of topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.azregents.edu [experts.azregents.edu]
A Comparative Analysis of the Cytotoxicity of Butamben Picrate and Bupivacaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic profiles of Butamben picrate and the widely used local anesthetic, bupivacaine. While extensive research has been conducted on bupivacaine-induced cytotoxicity, data on this compound remains limited, preventing a direct, quantitative comparison. This document summarizes the available experimental data for both compounds to inform future research and drug development efforts.
Executive Summary
Quantitative Cytotoxicity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for bupivacaine from various in vitro studies. No directly comparable IC50 data for this compound were found in the reviewed literature.
| Compound | Cell Line | Assay | IC50 | Citation |
| Bupivacaine | Mouse C2C12 Myoblasts | MTT | 0.49 ± 0.04 mmol/L | [1] |
| Bupivacaine | Human TC28a2 Chondrocytes | MTT | ≈ 2.8 mM | [2] |
| Bupivacaine | Human MDA-MB-231 Breast Cancer Cells | MTT | 1.8 mM | [3] |
| Bupivacaine | Human BT-474 Breast Cancer Cells | MTT | 1.3 mM | [3] |
| Bupivacaine | Human SH-SY5Y Neuroblastoma Cells | XTT | 500 µM | [4] |
| Bupivacaine | Human SH-SY5Y Neuroblastoma Cells | WST-1 | 0.95 ± 0.08 mM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. The following are typical protocols used to assess the cytotoxicity of local anesthetics like bupivacaine.
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then exposed to various concentrations of the test compound (e.g., bupivacaine) for specific durations (e.g., 24, 48 hours).
-
MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for a few hours to allow the mitochondrial reductase enzymes in viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated from the dose-response curve.
2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay measures cell viability through metabolic activity.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the XTT tetrazolium salt to a water-soluble formazan product.
-
Procedure: The protocol is similar to the MTT assay, involving cell seeding, treatment, and incubation with the XTT reagent.
-
Advantage: A key advantage of the XTT assay is that the formazan product is water-soluble, eliminating the need for a solubilization step and simplifying the procedure. The absorbance of the colored product is measured directly in the culture medium.
Apoptosis and Necrosis Assays
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to distinguish between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for phosphatidylserine, is conjugated to a fluorescent dye (e.g., FITC) and used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Procedure: After treatment, cells are harvested and resuspended in a binding buffer containing fluorescently labeled Annexin V and PI. The cells are then analyzed by flow cytometry to quantify the different cell populations.
Signaling Pathways and Mechanisms of Action
Bupivacaine-Induced Cytotoxicity
Bupivacaine has been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis and necrosis. The signaling pathways involved are complex and can be cell-type specific.
One of the key pathways implicated in bupivacaine-induced cytotoxicity involves the modulation of the Extracellular signal-Regulated Kinase (ERK) and Protein Kinase B (Akt) signaling pathways.[1] Bupivacaine has been observed to diminish ERK activation, which is crucial for cell proliferation, and suppress Akt activation, which plays a vital role in cell survival.[1] The inhibition of these pathways contributes to the anti-proliferative and apoptotic effects of bupivacaine.[1]
Caption: Bupivacaine-induced inhibition of ERK and Akt signaling pathways.
This compound Mechanism of Action
Butamben acts as a local anesthetic by blocking voltage-gated sodium channels in nerve membranes, which inhibits the initiation and conduction of nerve impulses.[6] Some studies also suggest it may inhibit voltage-gated calcium channels.[7][8] Information regarding its specific cytotoxic signaling pathways is not well-documented in the available literature. A study on liposomal formulations of Butamben aimed to reduce its cytotoxicity, suggesting that the parent compound may have inherent toxic effects.
Conclusion and Future Directions
The available evidence clearly demonstrates the cytotoxic potential of bupivacaine across various cell types, with well-documented IC50 values and elucidated signaling pathways. In stark contrast, there is a significant lack of publicly available data on the cytotoxicity of this compound. This knowledge gap makes a direct and meaningful comparison between the two compounds impossible at present.
For researchers and drug development professionals, this highlights a critical need for rigorous in vitro cytotoxicity studies of this compound. Such studies should employ standardized assays (e.g., MTT, XTT, Annexin V/PI) across a range of relevant cell lines to determine its cytotoxic profile and establish key parameters like IC50 values. Understanding the dose-dependent effects and the underlying molecular mechanisms of this compound's potential cytotoxicity is essential for a comprehensive risk-benefit assessment and for guiding the development of safer local anesthetic formulations. Until such data becomes available, any consideration of this compound for clinical applications should proceed with caution, acknowledging the current limitations in our understanding of its cellular toxicity.
References
- 1. Bupivacaine causes cytotoxicity in mouse C2C12 myoblast cells: involvement of ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Potency of Cytotoxic Mechanisms of Local Anesthetics in Human Chondrocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. Cytotoxicity of Local Anesthetics on Bone, Joint, and Muscle Tissues: A Narrative Review of the Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The local anesthetic butamben inhibits total and L-type barium currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Butamben Picrate and Alternatives for Topical Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Butamben picrate and other topical local anesthetics for pain management. Due to the limited recent clinical data available for this compound, this document synthesizes foundational knowledge with data from more extensively studied alternatives like Lidocaine, Benzocaine, and Pramoxine to offer a comparative perspective for research and development.
Mechanism of Action: Local Anesthetics
Butamben, like other local anesthetics, provides analgesic effects by blocking nerve conduction.[1][2] The primary mechanism involves the reversible blockade of voltage-gated sodium channels within the neuronal cell membrane.[1][2][3] By inhibiting the influx of sodium ions, these agents prevent the depolarization of the nerve fiber, thereby blocking the initiation and propagation of the action potential that transmits pain signals to the central nervous system.[1][2] Butamben is classified as an ester-type local anesthetic.[1][2]
Diagram: Mechanism of Action of Local Anesthetics
Comparative Efficacy and Pharmacokinetics
Quantitative data on the clinical efficacy of topical anesthetics is crucial for comparison. The following table summarizes key performance indicators from available clinical studies. Data for this compound is limited to older studies.
| Parameter | This compound | Lidocaine (2% - 5%) | Benzocaine (20%) | Pramoxine (1%) |
| Drug Class | Ester Anesthetic | Amide Anesthetic | Ester Anesthetic | Morpholine Ether Anesthetic |
| Onset of Action | Not specified in recent studies | 2 - 5 minutes[4][5] | 15 - 30 seconds[4][5] | 3 - 5 minutes[6] |
| Duration of Action | Reported as long-acting[7] | 35 - 45 minutes[4][5] | ~15 minutes[4] | Not specified, provides relief for up to 8 hours in some formulations[8] |
| Potency | Efficacy established in postoperative pain[9] | Considered more potent than benzocaine at lower concentrations[4] | 20% concentration found to be as effective as 5% lidocaine[4][5] | Effective for pruritus and mild pain[6][10] |
| Common Use Cases | Topical anesthetic for skin and mucous membranes[1][7] | Minor surgical procedures, burn donor sites, neuropathic pain[11][12] | Oral/mucous membrane anesthesia, minor skin irritations[13][14] | Dermatitis, pruritus, minor skin irritations[6][10] |
| Key Adverse Events | Potential for tissue necrosis and neuritis in preclinical trials[7] | Skin irritation, redness[14]. Systemic toxicity is rare with topical use. | Methemoglobinemia (rare but serious)[5][14] | Mild local irritation, low sensitizing potential[6] |
Experimental Protocols
Detailed methodologies are essential for interpreting and comparing clinical outcomes. Below are representative protocols for evaluating topical anesthetics.
Protocol 1: Evaluation of Analgesic Efficacy in Postoperative Pain (Based on Armstrong & Kanat, 1995)
-
Objective: To establish the efficacy and clinical utility of topical this compound for postoperative pain.
-
Study Design: Controlled clinical trial[9].
-
Patient Population: Patients undergoing surgical procedures with resulting postoperative pain (e.g., podiatric surgery)[9][15].
-
Intervention: Application of topical this compound to the surgical site. A control or placebo group would typically be used for comparison.
-
Outcome Measures: Pain assessment using a modified McGill University Pain Questionnaire[9][15]. This questionnaire evaluates the sensory and affective dimensions of pain.
-
Data Collection: Pain scores are recorded at baseline and at set intervals following the application of the anesthetic.
Protocol 2: Comparative Study of Topical Anesthetics for Procedural Pain (General Methodology)
-
Objective: To compare the efficacy of a test anesthetic (e.g., this compound) against an active comparator (e.g., Lidocaine) and/or placebo for pain associated with a minor dermal procedure (e.g., needle insertion).
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.
-
Patient Population: Healthy adult volunteers or patients requiring a minor painful procedure.
-
Methodology:
-
Screening & Consent: Participants are screened for eligibility and provide informed consent.
-
Baseline Pain: A baseline pain expectation score may be recorded.
-
Randomization: Participants are randomly assigned to receive the test drug, active comparator, or placebo.
-
Application: The assigned topical agent is applied to the target skin area for a predefined duration before the procedure.
-
Procedure: The standardized painful procedure (e.g., needle insertion) is performed.
-
Pain Assessment: Immediately following the procedure, pain is assessed using a Visual Analog Scale (VAS), where 0 is no pain and 100 is the worst imaginable pain.
-
-
Primary Outcome: Mean VAS pain score.
-
Secondary Outcomes: Onset and duration of anesthesia, incidence of adverse events (e.g., erythema, edema), and patient satisfaction.
Diagram: Workflow for a Randomized Controlled Trial (RCT)
Discussion and Future Directions
While this compound has a history of use as a topical anesthetic, the body of modern clinical evidence is sparse compared to amide anesthetics like Lidocaine or even other esters like Benzocaine.[9][15] The primary mechanism of action—sodium channel blockade—is well-understood and shared among local anesthetics.[2] However, differences in chemical structure (ester vs. amide vs. ether) influence potency, onset, duration of action, metabolism, and potential for allergic reactions.
For drug development professionals, the existing data on this compound suggests a long duration of action, which could be advantageous for managing chronic pain[7]. However, its low water solubility and early preclinical findings of tissue necrosis warrant further investigation with modern formulations (e.g., liposomal encapsulation) and rigorous, well-controlled clinical trials to fully characterize its safety and efficacy profile against current standards of care. Future research should focus on head-to-head comparisons with agents like lidocaine and pramoxine, utilizing standardized protocols and validated pain assessment scales.
References
- 1. What is Butamben used for? [synapse.patsnap.com]
- 2. What is the mechanism of Butamben? [synapse.patsnap.com]
- 3. This compound | C28H33N5O11 | CID 9960605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. curistrelief.com [curistrelief.com]
- 5. hexiapharm.com [hexiapharm.com]
- 6. Topical Pramoxine in Chronic Pruritus: Where do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A monocentric, single-group study to evaluate the effect of pramoxine containing moisturizing cream in participants with pruritis - Cosmoderma [cosmoderma.org]
- 9. Analgesic efficacy of topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Articles [globalrx.com]
- 11. Effect of topical local anesthetic application to skin harvest sites for pain management in burn patients undergoing skin-grafting procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topical Treatments and Their Molecular/Cellular Mechanisms in Patients with Peripheral Neuropathic Pain—Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hushanesthetic.com [hushanesthetic.com]
- 14. Benzocaine vs. Lidoderm for Pain: Important Differences and Potential Risks. [goodrx.com]
- 15. experts.azregents.edu [experts.azregents.edu]
Evaluating the contribution of individual components to Butamben picrate's activity
Butamben picrate, a topical anesthetic, presents a unique formulation by combining the local anesthetic butamben with the historically significant antiseptic, picric acid. This guide delves into the individual contributions of these components to the overall activity of this compound, offering a comparative analysis for researchers and drug development professionals. Due to a lack of direct comparative studies in the available scientific literature, this analysis is based on the known mechanisms and properties of each constituent.
Understanding the Components
This compound is a salt formed from the reaction of butamben, a local anesthetic, and picric acid.[1] To evaluate the contribution of each part, it is essential to first understand their individual properties and mechanisms of action.
Butamben: The Anesthetic Engine
Butamben, or butyl aminobenzoate, is an ester-type local anesthetic.[2][3][4][5][6][7][8] Its primary function is to induce temporary numbness and pain relief in the area of application.[4][9]
Mechanism of Action: Like other local anesthetics, butamben's primary mechanism involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[3][4] This action inhibits the influx of sodium ions necessary for the generation and conduction of nerve impulses, thereby blocking the transmission of pain signals.[3][4] Some evidence also suggests that butamben may inhibit voltage-gated calcium channels and delayed rectifier potassium currents in dorsal root ganglion neurons, further contributing to its anesthetic effect by reducing electrical excitability.[2][5][6]
Pharmacokinetics: Butamben is characterized by its very low water solubility, which makes it suitable for topical anesthesia.[2][5][6][7] It is metabolized by plasma cholinesterases to inert metabolites that are excreted in the urine.[2][5] The unencapsulated form has a reported half-life of approximately 90 minutes.[2][5]
Picric Acid: More Than Just a Counter-Ion
Picric acid, or 2,4,6-trinitrophenol, is a yellow crystalline solid with a history of diverse applications, including as an explosive, a yellow dye, and an antiseptic.[10][11] In the context of this compound, it serves as the acidic counter-ion to the basic butamben molecule.
Biological Activity: Historically, picric acid has been used for its antiseptic and astringent properties.[10] It has been used in the treatment of burns, malaria, herpes, and smallpox.[11][12] However, its use has declined due to its potential for toxicity and explosion. Systemic absorption of picric acid can lead to yellow discoloration of tissues, and in high doses, can cause gastrointestinal disturbances, as well as liver and kidney damage.[13] Some research has also indicated its potential as an antifungal and antimicrobial agent.
The Synergy of this compound: A Theoretical Evaluation
The primary role of butamben is clear: to provide local anesthesia. The picrate component, however, may contribute to the overall activity in several ways beyond simply forming a salt.
Potential Contributions of Picric Acid:
-
Antiseptic Properties: The inclusion of picric acid may provide an ancillary antiseptic effect at the site of application. This could be beneficial in situations where there is a risk of infection, such as in minor cuts, burns, or skin irritations.
-
Astringent Action: Picric acid's astringent properties could help to reduce local inflammation and weeping, potentially improving the overall therapeutic outcome.
-
Enhanced Penetration: While speculative without direct evidence, the acidic nature of picric acid could potentially influence the local pH at the application site. This alteration in pH might affect the ionization state of butamben, a weak base, and theoretically influence its penetration through the skin and mucous membranes. However, this hypothesis requires experimental validation.
-
Formulation Stability: The formation of a salt can improve the stability and handling of the active pharmaceutical ingredient.
Comparative Analysis with Alternatives
This compound is one of many available topical anesthetics. The choice of anesthetic often depends on the desired duration of action, site of application, and potential for side effects.
| Anesthetic Agent | Class | Mechanism of Action | Key Features |
| Butamben | Ester | Sodium/Calcium channel blocker | Low water solubility, suitable for topical use.[2][5][6][7] |
| Benzocaine | Ester | Sodium channel blocker | Commonly used in over-the-counter topical preparations.[14] |
| Lidocaine | Amide | Sodium channel blocker | Widely used, available in various formulations, faster onset than many esters.[8] |
| Tetracaine | Ester | Sodium channel blocker | Potent and long-acting ester anesthetic.[8] |
Experimental Protocols: A Foundational Approach
While specific experimental protocols for evaluating this compound are not available in the reviewed literature, standard methodologies for assessing local anesthetics can be adapted.
In Vitro Assessment of Sodium Channel Blockade
-
Objective: To determine the potency and kinetics of sodium channel blockade by butamben and this compound.
-
Methodology: Patch-clamp electrophysiology on cultured dorsal root ganglion (DRG) neurons or other suitable cell lines expressing voltage-gated sodium channels.
-
Cells are cultured to an appropriate density.
-
Whole-cell patch-clamp recordings are performed to measure sodium currents in response to depolarizing voltage steps.
-
Increasing concentrations of butamben or this compound are perfused over the cells.
-
The concentration-dependent block of the sodium current is measured to determine the IC50 value.
-
The effects on channel gating kinetics (e.g., activation, inactivation) can also be assessed.
-
In Vivo Assessment of Anesthetic Efficacy
-
Objective: To evaluate the onset, duration, and depth of local anesthesia.
-
Methodology: The rodent tail-flick test is a common model for assessing local anesthetic efficacy.
-
A baseline tail-flick latency in response to a thermal stimulus (e.g., a radiant heat source) is determined for each animal.
-
A standardized volume of the test compound (e.g., butamben, this compound, vehicle control) is injected subcutaneously at the base of the tail.
-
The tail-flick latency is measured at regular intervals post-injection.
-
The duration of anesthesia is defined as the time for which the tail-flick latency is significantly prolonged compared to baseline and vehicle-treated animals.
-
Logical Workflow for Component Contribution Analysis
Caption: Logical relationship of components to this compound's overall activity.
Conclusion
The activity of this compound is primarily driven by the local anesthetic properties of butamben through the blockade of neuronal sodium channels. The picrate component, while essential for salt formation, may offer additional benefits such as antiseptic and astringent effects. However, the precise contribution of picric acid to the overall efficacy and safety profile of this compound requires further investigation through direct comparative studies. The potential for altered physicochemical properties, such as skin penetration, due to the picrate moiety also warrants experimental exploration. For drug development professionals, understanding this component-based contribution is crucial for optimizing formulation strategies and identifying novel therapeutic applications.
References
- 1. This compound | C28H33N5O11 | CID 9960605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Butamben? [synapse.patsnap.com]
- 4. What is Butamben used for? [synapse.patsnap.com]
- 5. Butamben | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Butyl 4-aminobenzoate | C11H15NO2 | CID 2482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. biologydiscussion.com [biologydiscussion.com]
- 9. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Picric acid | Explosive, Synthesis, Detonator | Britannica [britannica.com]
- 11. Picric acid - Wikipedia [en.wikipedia.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Picric acid: Understanding specific chemicals hazard - PREVOR [prevor.com]
- 14. New Formulations of Local Anaesthetics—Part I - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Butamben Picrate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Butamben picrate, ensuring a secure laboratory environment. This compound, a compound of butamben and picric acid, requires careful handling due to the hazardous nature of its picrate component.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, adherence to strict safety protocols is necessary to mitigate risks. The primary hazards are associated with the picrate component, which, when dry, can be explosive and toxic. Therefore, all operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2]
A comprehensive PPE strategy is crucial. This includes:
-
Hand Protection: Nitrile, neoprene, or butyl gloves are recommended. It is advisable to double-glove when working with the pure compound or concentrated solutions. Gloves should be changed frequently, especially if contaminated, punctured, or torn.[2]
-
Eye and Face Protection: ANSI-approved safety glasses are a minimum requirement. For splash hazards, chemical splash goggles and a face shield are necessary.[3][4]
-
Body Protection: A flame-resistant lab coat, fully buttoned, is required. For added protection against spills, a chemical-resistant apron can be worn over the lab coat. Full-length pants and closed-toe shoes are mandatory.[2][3]
-
Respiratory Protection: All work with this compound should be performed in a fume hood. If this is not feasible, respiratory protection may be required, and the appropriate authorities within your institution should be consulted.[2][3]
Quantitative Data Summary
| Parameter | Specification | Source |
| Exposure Limit (Picric Acid) | TWA: 0.1 mg/m³ | [2] |
| Glove Recommendation | Nitrile, Neoprene, or Butyl | [2] |
| Eye Protection Standard | ANSI Z87.1 | [3] |
| Storage Condition | Cool, dry, well-ventilated area, away from heat and metals. Must be kept wet (minimum 10% water). | [3][5] |
| Disposal Timeframe | Within 2 years of receipt. | [5] |
Experimental Protocol: Safe Handling Workflow
The following workflow outlines the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Operational Plans
Storage:
-
Store this compound in its original container in a cool, dry, well-ventilated area, away from direct sunlight, heat, and incompatible materials such as oxidizers, reducing agents, and metals.[3][6]
-
Crucially, this compound must be stored wet, with at least 10% water, to prevent it from drying out and becoming an explosion hazard.[5]
-
Regularly inspect the container (e.g., every 6 months) to ensure the contents remain hydrated. Document these checks.[7]
-
Do not use metal spatulas or allow the compound to come into contact with metal surfaces, as this can form highly sensitive and explosive metal picrate salts.[3][6]
Spill Response:
-
Small Spills (inside a fume hood): Use a spill response pad or pillow dampened with water to absorb the material. Place the absorbent material in a compatible, impervious container with added water.[8]
-
Large Spills (or any spill outside a fume hood): Evacuate the area and restrict access. Contact your institution's Environmental Health and Safety (EHS) department immediately.[8]
-
If the spilled material is a powder, ensure it is moist before cleaning. If necessary, mist the powder with water to reduce dust.[1]
Disposal Plan
-
This compound should be disposed of as hazardous waste within two years of its initial receipt.[5]
-
Collect all waste containing this compound, including contaminated wipes and PPE, in a clearly labeled, non-metal hazardous waste container.[6][8]
-
Ensure that the waste material is kept wet to maintain its stability.
-
Contact your institution's EHS department for pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.[6][9]
-
If you find an old or dry container of this compound, DO NOT TOUCH IT. Immediately secure the area, restrict access, and contact your EHS or a bomb disposal unit.[5][7]
Emergency Procedures
Caption: Immediate actions for personal exposure to this compound.
In the event of personal exposure, immediate action is critical. For skin contact, remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[1] For eye contact, immediately flush the eyes at an emergency eyewash station for at least 15 minutes.[8] In case of inhalation, move to fresh air. For any exposure, seek immediate medical attention and inform the medical personnel about the chemical involved.[3][8]
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. research.arizona.edu [research.arizona.edu]
- 5. mcgill.ca [mcgill.ca]
- 6. mines.edu [mines.edu]
- 7. Picric acid and picrate salts [tc.canada.ca]
- 8. uthsc.edu [uthsc.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
